molecular formula C10H12 B3422711 o-Isopropenyltoluene CAS No. 26444-18-8

o-Isopropenyltoluene

Cat. No.: B3422711
CAS No.: 26444-18-8
M. Wt: 132.20 g/mol
InChI Key: OGMSGZZPTQNTIK-UHFFFAOYSA-N
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Description

o-Isopropenyltoluene, with the CAS Registry Number 7399-49-7 , is an aromatic hydrocarbon with the molecular formula C 10 H 12 and a molecular weight of 132.20 g/mol . Also known as 1-methyl-2-(1-methylethenyl)-benzene or o,α-dimethylstyrene , this compound is a clear, colorless to light yellow liquid under standard conditions . Physical and Chemical Properties The compound has a density of approximately 0.872 g/cm³ . Reported boiling points for this compound range from 441.65 K to 448.15 K (approximately 168.5°C to 175°C) , and it has a flash point of 55.6°C , classifying it as a combustible liquid . Its refractive index is 1.52 . In gas chromatography, this compound has a Kovats Retention Index of 1116-1117 on a non-polar HP-1 column at 60°C , a key identifier for researchers conducting analytical studies. Research Applications and Value this compound is of significant interest in chemical research, particularly in catalysis and hydrocarbon chemistry studies . It serves as a valuable intermediate in hydrogen transfer reactions and other synthetic organic transformations . The structural feature of a vinyl group adjacent to a toluene ring makes it a subject of study in fundamental research on steric inhibition of resonance . It has also been identified as a component in compositional studies of high-temperature coal tar, highlighting its relevance in materials and energy research . Handling and Safety This compound is a combustible liquid and should be kept away from heat and open flames . It may cause skin irritation (H315), serious eye irritation (H319), and is harmful to aquatic life . Appropriate personal protective equipment, including gloves and eye protection, is recommended. It should be handled in a well-ventilated place and stored in a cool, frozen environment to maintain stability . Disclaimer This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The information provided is for reference purposes and does not constitute a license to operate under or a recommendation to infringe any patent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-prop-1-en-2-ylbenzene
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InChI

InChI=1S/C10H12/c1-8(2)10-7-5-4-6-9(10)3/h4-7H,1H2,2-3H3
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InChI Key

OGMSGZZPTQNTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=CC=C1C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12
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DSSTOX Substance ID

DTXSID20224781
Record name o,alpha-Dimethylstyrene
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Molecular Weight

132.20 g/mol
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CAS No.

7399-49-7, 26444-18-8
Record name o-Isopropenyltoluene
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Record name o-Isopropenyltoluene
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Foundational & Exploratory

An In-depth Technical Guide to o-Isopropenyltoluene (CAS 7399-49-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Isopropenyltoluene (CAS 7399-49-7), also known as o,α-Dimethylstyrene, is an aromatic hydrocarbon of significant interest in synthetic organic chemistry.[1] Structurally, it consists of a toluene molecule substituted with an isopropenyl group at the ortho position.[1] This arrangement of functional groups—a reactive alkene and an activated aromatic ring—renders it a versatile building block for the synthesis of complex organic molecules, polymers, and resins.[1] This guide provides a comprehensive overview of this compound, consolidating its chemical and physical properties, spectroscopic signature, a validated synthetic protocol, purification techniques, key reactive characteristics, and critical safety information. The content herein is curated to support professionals in research and drug development by providing both foundational data and practical, field-proven insights into the handling and application of this compound.

Chemical Identity and Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Its identity is defined by the unique CAS registry number 7399-49-7.[2] The compound's molecular formula is C₁₀H₁₂, with a molecular weight of approximately 132.20 g/mol .[2][3] It is readily soluble in common organic solvents but has low solubility in water.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 7399-49-7[2][3][4]
Molecular Formula C₁₀H₁₂[1][2][3]
Molecular Weight 132.20 g/mol [2][3]
Appearance Colorless to almost colorless clear liquid[1][4]
Density 0.894 g/mL at 25 °C[4]
Boiling Point 54 °C at 11 mmHg; 175 °C at 760 mmHg[4][5]
Flash Point 110 °F (43.3 °C)[4]
Refractive Index (n²⁰/D) 1.515[4]
IUPAC Name 1-methyl-2-(prop-1-en-2-yl)benzene[3]
Synonyms o,α-Dimethylstyrene, 2-Isopropenyltoluene[1][3][4]
InChI Key OGMSGZZPTQNTIK-UHFFFAOYSA-N[1][2]
SMILES CC1=CC=CC=C1C(=C)C[1]

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (multiplets in the range of δ 7.0-7.4 ppm), two singlets for the vinylic protons (δ ~4.9 and ~5.2 ppm), a singlet for the isopropenyl methyl group (δ ~2.1 ppm), and a singlet for the toluene methyl group (δ ~2.3 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display ten distinct signals corresponding to each carbon atom. Key signals include those for the quaternary vinylic carbon (~145 ppm), the terminal CH₂ vinylic carbon (~115 ppm), the aromatic carbons (in the δ 125-140 ppm region), and the two methyl carbons (~20-25 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected absorption bands include C-H stretching from the aromatic ring (~3000-3100 cm⁻¹), C-H stretching from the alkyl groups (~2850-3000 cm⁻¹), a C=C stretching band for the alkene (~1645 cm⁻¹), and C=C stretching bands for the aromatic ring (~1600 and ~1475 cm⁻¹).[6]

  • MS (Mass Spectrometry): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 132. The fragmentation pattern would likely include a prominent peak at m/z = 117, corresponding to the loss of a methyl group ([M-15]⁺), which forms a stable benzylic carbocation.[6]

Synthesis and Purification

While commercially available, this compound can be synthesized in the laboratory. A robust and logical approach involves the dehydration of 2-(o-tolyl)propan-2-ol. This precursor alcohol is readily prepared via a Grignard reaction between a suitable Grignard reagent and acetone.

Diagram: Synthetic Workflow

G cluster_0 Part 1: Grignard Reaction cluster_1 Part 2: Dehydration A 2-Bromotoluene + Mg B o-Tolylmagnesium Bromide (Grignard Reagent) A->B in dry ether D Intermediate Complex B->D Nucleophilic addition C Acetone C->D E 2-(o-Tolyl)propan-2-ol D->E Aqueous Workup (NH4Cl) F 2-(o-Tolyl)propan-2-ol G This compound F->G Acid Catalyst (e.g., H2SO4), Heat

Caption: Reactivity map of this compound.

  • Alkene-Based Reactions: The exocyclic double bond is susceptible to a wide range of addition reactions. It readily undergoes polymerization, making it a valuable monomer for specialty polymers and resins. [1]It can also be hydrogenated to form o-cymene,[7] halogenated, or epoxidized to introduce new functionalities.

  • Electrophilic Aromatic Substitution (EAS): The aromatic ring is activated by both the methyl and isopropenyl groups, which are ortho-, para-directors. [8]This makes the molecule highly reactive towards electrophiles. Reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts alkylation/acylation will proceed readily, primarily at the positions ortho and para to the existing substituents. This predictable reactivity allows for the strategic construction of polysubstituted aromatic compounds.

  • Applications in Drug Development: In the context of drug discovery, this compound serves as a versatile scaffold. Its reactive handles allow for its incorporation into larger, more complex molecules through various coupling chemistries. The toluene backbone is a common motif in many pharmacologically active compounds, and the isopropenyl group provides a direct route for modification or for building out side chains, a crucial step in library synthesis for hit-to-lead optimization. [9]

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its hazardous properties.

  • Hazards:

    • Flammability: It is a flammable liquid and vapor. [3]Vapors can form explosive mixtures with air and travel to an ignition source. [10] * Health Hazards: It is classified as causing skin and serious eye irritation. [3]It is toxic if inhaled and may be fatal if swallowed and enters the airways due to aspiration hazard. There is also suspicion of it damaging fertility or the unborn child. * Environmental Hazards: The compound is toxic to aquatic life with long-lasting effects.

  • Handling Procedures:

    • Work only in a well-ventilated area or a chemical fume hood. [1] * Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [10] * Keep away from heat, sparks, open flames, and other ignition sources. [10]Use non-sparking tools and explosion-proof equipment. [10] * Ground and bond containers during transfer to prevent static discharge. [10]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials. * Keep containers tightly closed. [10] * this compound may form explosive peroxides upon exposure to air over time. It is often supplied with an inhibitor like BHT. [5]It is recommended to test for the presence of peroxides before heating or distillation if the material is old. Store locked up and discard after one year if peroxide formation is a risk.

Conclusion

This compound is a valuable and reactive organic compound with significant potential as a monomer and a synthetic intermediate. Its dual reactivity, stemming from the alkene and the activated aromatic ring, provides chemists with a versatile tool for molecular construction. A thorough understanding of its properties, synthetic pathways, and particularly its handling requirements is essential for its safe and effective use in research and development, including the synthesis of novel pharmaceutical candidates.

References

  • ChemSrc. (n.d.). This compound (CAS 7399-49-7) - Chemical & Physical Properties. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

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  • KUMHO P&B CHEMICALS.INC. (2019). SAFETY DATA SHEET - CUMENE. Retrieved from [Link]

  • Developmental Therapeutics Program, NCI/NIH. (n.d.). Basic Chemical Data - NSC 54362. Retrieved from [Link]

  • PubChem. (n.d.). o,alpha-dimethylstyrene. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ortho,alpha-dimethyl styrene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound - Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

  • Pherobase. (n.d.). Plant Compound: 1-Isopropenyl-2-methylbenzene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound - General Information. NIST Chemistry WebBook. Retrieved from [Link]

  • LookChemicals. (n.d.). 7399-49-7, 2-ISOPROPENYLTOLUENE. Retrieved from [Link]

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  • Google Patents. (n.d.). US2412010A - Purification of toluene.
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  • ResearchGate. (n.d.). Consecutive reactions of aromatic-OH adducts with NO, NO2 and O2. Retrieved from [Link]

  • Semantic Scholar. (1989). Recommended methods for the purification of solvents and tests for impurities: Benzene and toluene. Retrieved from [Link]

  • Restek. (n.d.). o-Cymene - EZGC Method Translator. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Physical Properties of o,α-Dimethylstyrene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

o,α-Dimethylstyrene, also known as 2-isopropenyltoluene, is an aromatic hydrocarbon of significant interest in polymer chemistry and organic synthesis. A comprehensive understanding of its physical properties is paramount for its effective handling, application, and the development of novel materials. This guide provides a detailed exploration of the core physical characteristics of o,α-Dimethylstyrene, offering both established data and the methodologies for their empirical determination. The content herein is structured to furnish researchers and professionals with the requisite knowledge for confident and safe utilization of this compound in a laboratory and industrial setting.

Section 1: Core Physical and Chemical Identifiers

o,α-Dimethylstyrene is a flammable, colorless to pale yellow liquid.[1][2] It is characterized by the following fundamental identifiers:

PropertyValueSource
Molecular Formula C₁₀H₁₂[3]
Molecular Weight 132.20 g/mol [3]
CAS Number 7399-49-7[3]
IUPAC Name 1-methyl-2-(prop-1-en-2-yl)benzene[3]
Synonyms 2-Isopropenyltoluene, o-Isopropenyltoluene[3]

Section 2: Key Physical Properties

A thorough understanding of the physical properties of a compound is critical for its application in research and development. The following table summarizes the key physical properties of o,α-Dimethylstyrene.

Physical PropertyValueTemperature (°C)Pressure (mmHg)Source
Boiling Point 175.00N/A760.00[4]
Density 0.894 g/mL25N/A[5]
Refractive Index (n_D) 1.51520N/A[5]
Vapor Pressure 1.57325N/A[4]
Flash Point 55.60 (Closed Cup, est.)N/AN/A[4]
Freezing Point Data not readily availableN/AN/A
Solubility in Water 35.29 mg/L (est.)25N/A[4]
Solubility in Organic Solvents Soluble in alcohol and oils.N/AN/A
Viscosity Experimental data not readily availableN/AN/A
Surface Tension Experimental data not readily availableN/AN/A
Thermal Conductivity Experimental data not readily availableN/AN/A

Section 3: Spectroscopic and Chromatographic Data for Identification and Purity

The structural elucidation and purity assessment of o,α-Dimethylstyrene are critical for its use in sensitive applications. Spectroscopic and chromatographic techniques provide the necessary tools for this characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For o,α-Dimethylstyrene, the mass spectrum typically shows a molecular ion peak (M+) at m/z 132, corresponding to its molecular weight.[3] Key fragmentation peaks can be observed at m/z 117 and 115, which are characteristic of the loss of a methyl group and subsequent rearrangements.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of o,α-Dimethylstyrene. The ¹H NMR spectrum will exhibit characteristic signals for the aromatic protons, the vinyl protons of the isopropenyl group, and the methyl protons. Similarly, the ¹³C NMR spectrum will show distinct resonances for each unique carbon atom in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of o,α-Dimethylstyrene provides information about its functional groups. Key absorption bands are expected for C-H stretching in the aromatic ring and the alkene group, C=C stretching of the aromatic ring and the vinyl group, and C-H bending vibrations.

Section 4: Experimental Protocols for Physical Property Determination

For instances where physical property data is unavailable or requires verification, the following standardized protocols are recommended.

Density Determination using a Pycnometer

The density of liquid o,α-Dimethylstyrene can be accurately determined using a pycnometer. This method is based on measuring the mass of a known volume of the liquid.

Methodology:

  • Preparation: Thoroughly clean and dry the pycnometer and its stopper.

  • Tare Weight: Accurately weigh the empty, dry pycnometer (m_pycnometer).

  • Sample Filling: Fill the pycnometer with o,α-Dimethylstyrene, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to be expelled through the capillary.

  • Equilibration: Place the filled pycnometer in a constant temperature water bath until it reaches the desired temperature (e.g., 20°C).

  • Final Weighing: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it (m_total).

  • Calculation: The density (ρ) is calculated using the formula: ρ = (m_total - m_pycnometer) / V_pycnometer where V_pycnometer is the calibrated volume of the pycnometer.

G cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation prep1 Clean and Dry Pycnometer prep2 Weigh Empty Pycnometer (m_pycnometer) prep1->prep2 meas1 Fill with o,α-Dimethylstyrene prep2->meas1 meas2 Equilibrate Temperature meas1->meas2 meas3 Weigh Filled Pycnometer (m_total) meas2->meas3 calc1 ρ = (m_total - m_pycnometer) / V_pycnometer meas3->calc1

Caption: Workflow for Density Determination using a Pycnometer.

Refractive Index Measurement using an Abbe Refractometer

The Abbe refractometer provides a rapid and precise measurement of the refractive index of a liquid, which is a fundamental property related to its composition.

Methodology:

  • Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: Place a few drops of o,α-Dimethylstyrene onto the clean, dry prism surface.

  • Measurement: Close the prism and adjust the light source and focus to obtain a sharp boundary line in the eyepiece.

  • Reading: Align the boundary line with the crosshairs and read the refractive index from the scale.

  • Temperature Correction: Record the temperature and apply a correction factor if the measurement temperature deviates from the standard temperature (usually 20°C).

G start Start calibrate Calibrate with Standard start->calibrate apply_sample Apply o,α-Dimethylstyrene to Prism calibrate->apply_sample measure Close Prism and Focus apply_sample->measure read_index Align Boundary and Read Scale measure->read_index record_temp Record Temperature read_index->record_temp end End record_temp->end

Caption: Procedure for Refractive Index Measurement.

Viscosity Determination (ASTM D445)

The kinematic viscosity of o,α-Dimethylstyrene can be determined using a calibrated glass capillary viscometer according to ASTM D445.[6][7]

Methodology:

  • Viscometer Selection: Choose a calibrated viscometer appropriate for the expected viscosity range.

  • Sample Preparation: Filter the sample to remove any particulate matter.

  • Loading: Introduce the sample into the viscometer.

  • Temperature Equilibration: Place the viscometer in a constant temperature bath until the sample reaches the test temperature.

  • Flow Measurement: Measure the time it takes for the liquid to flow between two marked points on the viscometer.

  • Calculation: The kinematic viscosity (ν) is calculated by multiplying the flow time (t) by the viscometer calibration constant (C): ν = C × t. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν × ρ.[8]

Surface Tension Determination (Pendant Drop Method)

The pendant drop method is an optical technique used to measure the surface tension of a liquid.[1][9]

Methodology:

  • Droplet Formation: Form a pendant drop of o,α-Dimethylstyrene at the tip of a needle.

  • Image Capture: Capture a high-resolution image of the drop profile.

  • Shape Analysis: Analyze the shape of the drop using software that fits the profile to the Young-Laplace equation.

  • Calculation: The software calculates the surface tension based on the drop shape, the density difference between the liquid and the surrounding medium (usually air), and the acceleration due to gravity.[9]

Thermal Conductivity Determination (Transient Hot Wire Method)

The transient hot wire method is a precise technique for measuring the thermal conductivity of liquids.[10][11]

Methodology:

  • Sensor Immersion: A thin platinum wire, acting as both a heating element and a temperature sensor, is immersed in the o,α-Dimethylstyrene sample.

  • Heating Pulse: A short pulse of electrical current is passed through the wire, causing a transient temperature rise.

  • Temperature Monitoring: The change in the wire's resistance, which is proportional to its temperature, is measured over a short period (typically 1 second).

  • Calculation: The thermal conductivity is determined from the rate of temperature increase of the wire. The short measurement time minimizes the effects of convection.[10]

Section 5: Safety, Handling, and Storage

o,α-Dimethylstyrene is a flammable liquid and should be handled with appropriate safety precautions.

  • Hazards: Flammable liquid and vapor. Causes skin and serious eye irritation.[10]

  • Handling: Work in a well-ventilated area, preferably in a fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[13] Ground and bond containers when transferring the liquid to prevent static discharge.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[14] Store in a flammable liquid storage cabinet.

Section 6: Conclusion

This technical guide has provided a comprehensive overview of the known physical properties of o,α-Dimethylstyrene, alongside detailed methodologies for their experimental determination. While a significant body of data exists, this guide also highlights areas where further experimental investigation is warranted, particularly concerning the freezing point, quantitative solubility in various organic solvents, and the direct measurement of viscosity, surface tension, and thermal conductivity. By adhering to the outlined experimental protocols and safety guidelines, researchers and professionals can confidently and safely utilize o,α-Dimethylstyrene in their work, contributing to advancements in their respective fields.

References

  • PubChem. O,alpha-dimethylstyrene. National Center for Biotechnology Information. [Link]

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  • eralytics. ASTM D445. [Link]

  • Tamson Instruments. ASTM D445 & IP71 - METHODS. [Link]

  • Savant Labs. ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). [Link]

  • Intertek. ASTM D 445 : 2024 Standard Test Method for Kinematic Viscosity of Tr. [Link]

  • Thermtest. Transient Hot Wire Method - The Overview. [Link]

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An In-Depth Technical Guide to the Spectroscopic Data of o-Isopropenyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for o-isopropenyltoluene (also known as 1-methyl-2-(prop-1-en-2-yl)benzene), a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but the underlying principles and experimental considerations for its accurate interpretation.

Introduction

This compound is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂ and a molecular weight of 132.20 g/mol .[1] Its structure, featuring a toluene backbone with an ortho-substituted isopropenyl group, gives rise to a unique spectroscopic fingerprint.[2] Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of reaction pathways in which it is involved. This guide will systematically dissect its ¹H NMR, ¹³C NMR, IR, and Mass Spectra, providing both the raw data and a detailed interpretation grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, namely the aromatic ring, the vinyl group, and the two methyl groups, each produce characteristic signals in different spectroscopic techniques. The ortho-substitution pattern further influences the electronic environment of the aromatic protons and carbons, leading to a complex and informative ¹H NMR spectrum.

graph o_isopropenyltoluene_structure { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];

C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];

C7 [label="C", pos="1.74,1!"]; H1 [label="H", pos="2.24,0.5!"]; H2 [label="H", pos="2.24,1.5!"]; H3 [label="H", pos="1.24,1.5!"];

C8 [label="C", pos="-1.74,1!"]; C9 [label="C", pos="-2.61,0.5!"]; C10 [label="C", pos="-1.74,2!"]; H4 [label="H", pos="-3.11,0!"]; H5 [label="H", pos="-3.11,1!"]; H6 [label="H", pos="-1.24,2.5!"]; H7 [label="H", pos="-2.24,2.5!"]; H8 [label="H", pos="-2.24,1.5!"];

H9 [label="H", pos="-1.37,-1!"]; H10 [label="H", pos="0,-1.5!"]; H11 [label="H", pos="1.37,-1!"]; H12 [label="H", pos="1.37,1!"];

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C6 -- C7; C2 -- C8; C8 -- C9; C8 -- C10;

C7 -- H1; C7 -- H2; C7 -- H3;

C9 -- H4; C9 -- H5; C10 -- H6; C10 -- H7; C10 -- H8;

C3 -- H9; C4 -- H10; C5 -- H11; C1 -- H12; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions. The aromatic protons exhibit complex splitting patterns due to spin-spin coupling, while the vinyl and methyl protons give rise to distinct signals.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.1-7.3Multiplet4HAromatic protons
~5.3Singlet1HVinylic proton (=CH₂)
~5.0Singlet1HVinylic proton (=CH₂)
~2.3Singlet3HAr-CH₃
~2.1Singlet3H=C-CH₃

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Interpretation and Causality:

  • Aromatic Protons (δ ~7.1-7.3): The four protons on the benzene ring are not chemically equivalent due to the ortho-substitution. This results in a complex multiplet in the aromatic region of the spectrum. The deshielding effect of the aromatic ring current causes these protons to resonate at a relatively high chemical shift.[3][4]

  • Vinylic Protons (δ ~5.3 and ~5.0): The two geminal protons of the isopropenyl group are diastereotopic and thus chemically non-equivalent. They appear as two distinct singlets. Their chemical shift is in the typical range for vinylic protons.[4]

  • Aromatic Methyl Protons (δ ~2.3): The three protons of the methyl group attached to the aromatic ring appear as a singlet. The slight deshielding effect of the aromatic ring places this signal around 2.3 ppm.

  • Vinylic Methyl Protons (δ ~2.1): The three protons of the methyl group on the isopropenyl moiety also appear as a singlet, with a chemical shift characteristic of allylic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[5]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~145Quaternary aromatic C
~142Quaternary vinylic C
~136Quaternary aromatic C
~130Aromatic CH
~128Aromatic CH
~126Aromatic CH
~125Aromatic CH
~115Vinylic CH₂
~22Ar-CH₃
~19=C-CH₃

Note: These are approximate chemical shifts. Actual values may vary based on experimental conditions.

Interpretation and Causality:

  • Aromatic Carbons (δ ~125-145): The six carbons of the benzene ring are in different chemical environments, giving rise to six distinct signals in the aromatic region. The carbons bearing substituents (quaternary carbons) are typically found at higher chemical shifts.[6][7]

  • Vinylic Carbons (δ ~115 and ~142): The two carbons of the double bond appear in the characteristic region for sp² hybridized carbons. The quaternary carbon is further downfield than the methylene carbon.[8]

  • Methyl Carbons (δ ~19 and ~22): The two methyl carbons resonate in the aliphatic region of the spectrum at chemical shifts typical for alkyl groups attached to aromatic and vinylic systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[9]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch (vinylic)
~3020Medium=C-H stretch (aromatic)
~2950StrongC-H stretch (aliphatic)
~1630MediumC=C stretch (vinylic)
~1600, 1480Medium-StrongC=C stretch (aromatic ring)
~890Strong=C-H bend (out-of-plane)
~750StrongC-H bend (ortho-disubstituted aromatic)

Interpretation and Causality:

  • C-H Stretching Vibrations: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of both aromatic and vinylic protons.[10][11] The strong absorption below 3000 cm⁻¹ is due to the C-H stretching of the sp³ hybridized methyl groups.

  • C=C Stretching Vibrations: The peak around 1630 cm⁻¹ is indicative of the carbon-carbon double bond in the isopropenyl group. The absorptions at approximately 1600 cm⁻¹ and 1480 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring.[12]

  • Out-of-Plane Bending Vibrations: The strong absorption around 890 cm⁻¹ is a key indicator of a geminal disubstituted alkene (=CH₂). The strong band around 750 cm⁻¹ is characteristic of the out-of-plane C-H bending of an ortho-disubstituted benzene ring.[11]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides information about the molecular weight and structure of the compound.[13][14]

Table 4: Major Fragments in the EI-Mass Spectrum of this compound

m/zRelative IntensityProposed Fragment
132High[C₁₀H₁₂]⁺˙ (Molecular Ion)
117Base Peak[C₉H₉]⁺ (Loss of CH₃)
115High[C₉H₇]⁺ (Loss of H₂ from m/z 117)
91Medium[C₇H₇]⁺ (Tropylium ion)

Interpretation and Causality:

  • Molecular Ion (m/z 132): The peak at m/z 132 corresponds to the intact molecular ion, confirming the molecular weight of this compound.[15]

  • Base Peak (m/z 117): The most abundant fragment (base peak) is observed at m/z 117. This corresponds to the loss of a methyl radical (•CH₃) from the molecular ion. This is a very favorable fragmentation as it leads to a stable, resonance-stabilized benzylic-type cation.[16]

  • Fragment at m/z 115: A significant peak at m/z 115 results from the loss of a hydrogen molecule (H₂) from the [C₉H₉]⁺ ion.

  • Tropylium Ion (m/z 91): The peak at m/z 91 is a common and characteristic fragment in the mass spectra of alkylbenzenes, corresponding to the highly stable tropylium ion.[17][18] This is formed through rearrangement and fragmentation of the molecular ion.

graph fragmentation_pathway { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontsize=10, fontcolor="#5F6368", color="#5F6368"];

M [label="[C₁₀H₁₂]⁺˙\nm/z = 132\n(Molecular Ion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F117 [label="[C₉H₉]⁺\nm/z = 117\n(Base Peak)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F115 [label="[C₉H₇]⁺\nm/z = 115", fillcolor="#FBBC05", fontcolor="#202124"]; F91 [label="[C₇H₇]⁺\nm/z = 91\n(Tropylium Ion)", fillcolor="#34A853", fontcolor="#FFFFFF"];

M -> F117 [label="- •CH₃"]; F117 -> F115 [label="- H₂"]; M -> F91 [label="Rearrangement\n- C₃H₅"]; }

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, adherence to standardized experimental protocols is essential.

NMR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.[19]

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Homogenization: Gently agitate the tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and the magnetic field shimmed to ensure high resolution and symmetrical peak shapes.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.[20]

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the spectrum. For ¹H NMR, integrate the signals. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy of a Liquid Sample
  • Sample Preparation (Neat Sample): As this compound is a liquid at room temperature, the simplest method is to run a "neat" sample.[21]

  • Cell Preparation: Use clean and dry salt plates (e.g., NaCl or KBr). Place one to two drops of the liquid sample onto the surface of one plate.

  • Assembling the Cell: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[22]

  • Data Acquisition: Place the assembled plates in the sample holder of the FT-IR spectrometer. Acquire a background spectrum of the empty beam path first. Then, acquire the sample spectrum.[23]

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the volatile this compound sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe.[24]

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[25]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic data of this compound provides a detailed and unambiguous fingerprint of its molecular structure. The ¹H and ¹³C NMR spectra reveal the connectivity of the carbon-hydrogen framework, while the IR spectrum confirms the presence of key functional groups. The mass spectrum provides the molecular weight and characteristic fragmentation patterns that aid in structural confirmation. By understanding the principles behind these techniques and following rigorous experimental protocols, researchers can confidently identify and characterize this important chemical compound.

References

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  • University of the Pacific. (1994, July 9). Investigation of the composition of linear alkylbenzenes with emphasis on the identification and quantitation of some trace compounds using GS/MS system in both electron impact and chemical ionization modes. Retrieved from [Link]

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Synthesis of 1-Methyl-2-(1-methylethenyl)benzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the primary synthetic pathways for 1-Methyl-2-(1-methylethenyl)benzene, a substituted styrene derivative with potential applications as a monomer and a key intermediate in organic synthesis. We present two robust and strategically distinct methodologies: a Grignard-based approach involving the synthesis and subsequent dehydration of a tertiary alcohol, and a direct olefination route via the Wittig reaction. This document details the underlying principles, mechanistic insights, step-by-step experimental protocols, and a comparative analysis of these methods. The content is tailored for researchers, chemists, and professionals in drug development, emphasizing the causality behind experimental choices to ensure reproducibility and methodological understanding.

Foundational Strategy: Retrosynthetic Analysis

To devise efficient synthetic routes to 1-Methyl-2-(1-methylethenyl)benzene, we employ retrosynthetic analysis to identify logical disconnections and viable starting materials. The isopropenyl group (-C(CH₃)=CH₂) is the key functional handle for disconnection.

Two primary strategies emerge:

  • Alkene formation via Elimination: The carbon-carbon double bond can be formed through the dehydration of a corresponding tertiary alcohol, 2-(o-tolyl)propan-2-ol. This alcohol, in turn, is accessible through the nucleophilic addition of an organometallic reagent to a ketone. This points to a Grignard reaction between an ortho-tolyl Grignard reagent and acetone.

  • Alkene formation via Olefination: The double bond can be constructed directly by replacing a carbonyl oxygen. The Wittig reaction is a premier method for this transformation, involving the reaction of a phosphorus ylide with a ketone. This suggests a disconnection to o-methylacetophenone and a methylene-ylide.

These two approaches form the core of our synthetic exploration, each offering distinct advantages and challenges in execution.

G product 1-Methyl-2-(1-methylethenyl)benzene intermediate_alc 2-(o-tolyl)propan-2-ol product->intermediate_alc Dehydration (E1) reagents_wittig o-Methylacetophenone + Methylene Ylide product->reagents_wittig Wittig Reaction reagents_grignard o-Tolyl Grignard + Acetone intermediate_alc->reagents_grignard Grignard Reaction

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway I: Grignard Reaction and Acid-Catalyzed Dehydration

This two-step pathway is a classic and highly reliable method for synthesizing sterically hindered alkenes. It leverages the power of organometallic chemistry to form a key carbon-carbon bond, followed by a controlled elimination reaction.

Principle and Rationale

The core of this strategy is the nucleophilic addition of an aryl Grignard reagent to a simple ketone. Grignard reagents, with their highly polarized carbon-magnesium bond, act as potent carbon nucleophiles (carbanions).[1][2] The reaction with acetone provides an efficient route to the requisite tertiary alcohol, 2-(o-tolyl)propan-2-ol.

The subsequent step involves the acid-catalyzed dehydration of this alcohol. Tertiary alcohols readily undergo elimination via an E1 mechanism upon heating with a strong acid catalyst, such as sulfuric or phosphoric acid.[3][4] The reaction proceeds through a stable tertiary carbocation intermediate, ensuring a favorable reaction pathway.[5]

Experimental Protocol

Part A: Synthesis of 2-(o-tolyl)propan-2-ol via Grignard Reaction

  • Materials:

    • Magnesium turnings

    • 2-Bromotoluene

    • Anhydrous diethyl ether or Tetrahydrofuran (THF)

    • Iodine (one small crystal for initiation)

    • Anhydrous acetone

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere.

    • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a single crystal of iodine. In the dropping funnel, prepare a solution of 2-bromotoluene in anhydrous diethyl ether.

    • Initiation: Add a small portion of the 2-bromotoluene solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle warming or sonication may be applied.[2]

    • Addition: Once initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the o-tolylmagnesium bromide reagent.[6]

    • Reaction with Acetone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of anhydrous acetone in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C. A thick precipitate will form.

    • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This hydrolyzes the magnesium alkoxide and dissolves the magnesium salts.[7]

    • Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 2-(o-tolyl)propan-2-ol, which can be purified further by distillation or used directly in the next step.

Part B: Dehydration of 2-(o-tolyl)propan-2-ol

  • Materials:

    • Crude 2-(o-tolyl)propan-2-ol

    • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

    • Sodium bicarbonate solution (saturated)

    • Anhydrous calcium chloride

  • Procedure:

    • Reaction Setup: Place the crude 2-(o-tolyl)propan-2-ol in a round-bottom flask suitable for distillation. Add a few drops of concentrated H₂SO₄ as the catalyst.[3]

    • Distillation: Heat the mixture gently. The product, 1-Methyl-2-(1-methylethenyl)benzene, will co-distill with water as it is formed. Collect the distillate.

    • Work-up: Transfer the distillate to a separatory funnel. Wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

    • Drying and Purification: Separate the organic layer and dry it over anhydrous calcium chloride. The final product can be purified by fractional distillation to achieve high purity.

Visualizing the Workflow

G cluster_0 Part A: Grignard Synthesis cluster_1 Part B: Dehydration start_A 1. Prepare Anhydrous Setup initiate 2. Initiate Grignard Formation (Mg, 2-Bromotoluene, I₂) start_A->initiate react_acetone 3. React with Acetone at 0 °C initiate->react_acetone workup_A 4. Quench with aq. NH₄Cl react_acetone->workup_A extract_A 5. Extract & Dry workup_A->extract_A product_A Crude 2-(o-tolyl)propan-2-ol extract_A->product_A start_B 6. Add H₂SO₄ Catalyst product_A->start_B distill 7. Heat and Distill Product start_B->distill workup_B 8. Neutralize and Wash distill->workup_B purify_B 9. Dry and Fractionally Distill workup_B->purify_B product_B Pure 1-Methyl-2-(1-methylethenyl)benzene purify_B->product_B

Caption: Workflow for the Grignard/Dehydration synthesis route.

Synthetic Pathway II: The Wittig Olefination

The Wittig reaction offers a more direct route to the target alkene, converting a ketone into the desired product in a single synthetic operation with high regioselectivity.[8][9]

Principle and Rationale

This Nobel Prize-winning reaction utilizes a phosphorus ylide (a Wittig reagent), which is a species with adjacent positive and negative charges on phosphorus and carbon, respectively.[9] The ylide's carbanionic carbon acts as a nucleophile, attacking the electrophilic carbonyl carbon of a ketone or aldehyde.[10] This leads to the formation of a four-membered oxaphosphetane intermediate, which subsequently collapses to form a stable triphenylphosphine oxide and the desired alkene.[8] A key advantage is that the double bond forms precisely at the location of the original carbonyl group, avoiding the potential for isomeric mixtures that can arise from elimination reactions.[11] For this synthesis, o-methylacetophenone is the carbonyl component, and methylenetriphenylphosphorane (Ph₃P=CH₂) is the required Wittig reagent.

Experimental Protocol

Part A: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • Materials:

    • Methyltriphenylphosphonium bromide

    • Strong base (e.g., n-Butyllithium in hexane, or Sodium Hydride in DMSO)

    • Anhydrous solvent (e.g., THF, diethyl ether, or DMSO)

  • Procedure:

    • Apparatus Setup: Use a flame-dried, two-necked flask under an inert atmosphere of nitrogen or argon.

    • Ylide Formation: Suspend methyltriphenylphosphonium bromide in the anhydrous solvent. Cool the suspension in an ice bath.

    • Base Addition: Slowly add the strong base (e.g., n-BuLi) via syringe. A color change (typically to deep yellow or orange) indicates the formation of the ylide, methylenetriphenylphosphorane. The resulting ylide solution is used immediately in the next step.

Part B: The Wittig Reaction

  • Materials:

    • o-Methylacetophenone

    • Anhydrous THF or diethyl ether

    • The freshly prepared Wittig reagent solution

  • Procedure:

    • Ketone Addition: While maintaining the ylide solution at 0 °C, add a solution of o-methylacetophenone in anhydrous THF dropwise.

    • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting ketone.

    • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Purification: The primary byproduct, triphenylphosphine oxide, can be challenging to remove. It can often be precipitated by concentrating the organic layer and adding a non-polar solvent like hexane, followed by filtration. The filtrate, containing the product, is then concentrated.

    • Final Purification: The crude product is purified by column chromatography on silica gel or by distillation to yield pure 1-Methyl-2-(1-methylethenyl)benzene.

Visualizing the Workflow

G cluster_0 Part A: Ylide Formation cluster_1 Part B: Olefination start_A 1. Suspend Phosphonium Salt (Ph₃PCH₃Br in THF) add_base 2. Add Strong Base (n-BuLi) at 0 °C start_A->add_base ylide Methylenetriphenylphosphorane add_base->ylide start_B 3. Add o-Methylacetophenone ylide->start_B Use Immediately react 4. Warm to RT and Stir start_B->react workup_B 5. Quench and Extract react->workup_B purify_B 6. Remove Ph₃P=O & Purify (Chromatography/Distillation) workup_B->purify_B product_B Pure 1-Methyl-2-(1-methylethenyl)benzene purify_B->product_B

Caption: Workflow for the Wittig olefination synthesis route.

Comparative Analysis of Synthetic Routes

The choice between these two pathways depends on available starting materials, equipment, and desired scale.

FeaturePathway I: Grignard/DehydrationPathway II: Wittig Olefination
Number of Steps Two distinct synthetic operations.Effectively one pot for the olefination after ylide prep.
Reagents & Conditions Requires strictly anhydrous conditions for Grignard step. Uses common lab reagents.Requires strictly anhydrous/inert conditions and a very strong base (pyrophoric).
Atom Economy Lower, due to the elimination of a water molecule.Moderate; generates a stoichiometric amount of triphenylphosphine oxide waste.
Regioselectivity Generally good, but acid-catalyzed rearrangements are a theoretical possibility.Excellent; the C=C bond forms exclusively at the carbonyl position.
Purification Product isolated by distillation. Separation from starting alcohol is key.Can be challenging due to the high polarity and low solubility of triphenylphosphine oxide.
Overall Robustness Considered a very reliable and scalable classical method.Highly effective but sensitive to moisture and requires handling of strong bases.

Product Characterization

The final product, 1-Methyl-2-(1-methylethenyl)benzene, should be characterized using standard spectroscopic techniques to confirm its structure and purity.

  • ¹H NMR: Expected signals would include aromatic protons (multiplet, ~7.0-7.4 ppm), two singlets for the vinyl protons (=CH₂) (~5.0-5.5 ppm), and a singlet for the aryl methyl group (-CH₃) (~2.3 ppm). The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: Aromatic carbons, two alkene carbons (one quaternary, one CH₂), and one methyl carbon signal are expected.

  • IR Spectroscopy: Key peaks would include C-H stretching for aromatic and vinyl groups (~3000-3100 cm⁻¹), C-H stretching for the methyl group (~2850-2950 cm⁻¹), C=C stretching for the aromatic ring and the alkene (~1600-1650 cm⁻¹), and C-H bending for the vinyl group (~900 cm⁻¹).

  • Mass Spectrometry (GC-MS): The molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern can provide further structural evidence.[12]

Conclusion

Both the Grignard/dehydration sequence and the Wittig olefination represent viable and effective strategies for the synthesis of 1-Methyl-2-(1-methylethenyl)benzene. The Grignard approach is a robust, multi-step classical method suitable for large-scale synthesis with common reagents. The Wittig reaction provides a more direct and highly regioselective alternative, though it requires more stringent reaction conditions and presents unique purification challenges. The selection of the optimal route will be guided by the specific constraints and objectives of the research or development program.

References

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An In-depth Technical Guide to o-Isopropenyltoluene and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of o-isopropenyltoluene, its structural isomers (m- and p-isopropenyltoluene), and their chemical properties. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of these compounds. This document delves into their structural formulas, synthesis protocols, and comparative analysis of their physicochemical and spectroscopic properties, offering insights into the practical applications and considerations for their use in a laboratory setting.

Introduction to Isopropenyltoluenes

Isopropenyltoluene, also known as methyl-α-methylstyrene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1][2][3] It exists as three structural isomers—ortho (o-), meta (m-), and para (p-)—distinguished by the relative positions of the methyl and isopropenyl groups on the benzene ring.[4] These compounds are colorless to pale yellow liquids with a characteristic aromatic odor and are primarily used in organic synthesis as intermediates for the production of polymers and resins.[2][5] Their reactivity is characteristic of alkenes, readily undergoing polymerization and electrophilic substitution reactions.[2]

Structural Formula and Isomerism

The core structure of isopropenyltoluene consists of a toluene backbone substituted with an isopropenyl group. The positional isomerism significantly influences the physical and spectroscopic properties of these compounds.

Below are the structural representations of the three isomers of isopropenyltoluene.

Caption: Structural formulas of o-, m-, and p-isopropenyltoluene.

Table 1: Chemical Identifiers and Physical Properties of Isopropenyltoluene Isomers

PropertyThis compoundm-Isopropenyltoluenep-Isopropenyltoluene
IUPAC Name 1-Methyl-2-(prop-1-en-2-yl)benzene[6]1-Methyl-3-(prop-1-en-2-yl)benzene[7]1-Methyl-4-(prop-1-en-2-yl)benzene
Synonyms o,α-Dimethylstyrene, 1-Isopropenyl-2-methylbenzene[2][6]m,α-Dimethylstyrenep,α-Dimethylstyrene, 4-Isopropenyltoluene
CAS Number 7399-49-7[2][6]1124-20-5[7]1195-32-0
Molecular Formula C₁₀H₁₂[1][2][3]C₁₀H₁₂[7]C₁₀H₁₂
Molecular Weight 132.20 g/mol [1][6]132.20 g/mol [7]132.20 g/mol
Boiling Point 172-173 °C[8]175 °C[9][10]176-178 °C[11]
Density 0.903 g/mL at 25 °C0.861 g/mL at 25 °C[10]0.86 g/mL at 25 °C[11]

Synthesis of Isopropenyltoluene Isomers

The synthesis of isopropenyltoluene isomers can be achieved through several methods. Two common and reliable laboratory-scale syntheses involve the Grignard reaction followed by dehydration, and the Wittig reaction.

Synthesis via Grignard Reaction and Dehydration

This two-step method provides a versatile route to the desired isopropenyltoluene isomers starting from the corresponding methylacetophenone.

Step 1: Grignard Reaction to form Tertiary Alcohol

The first step involves the reaction of the appropriate isomer of methylacetophenone with a methylmagnesium halide (e.g., methylmagnesium bromide) Grignard reagent.[12] This nucleophilic addition to the carbonyl group forms a tertiary alcohol intermediate.[13][14]

Caption: Grignard reaction of methylacetophenone with methylmagnesium bromide.

Experimental Protocol: Grignard Reaction

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Grignard Reagent Preparation (if not commercially available): In the reaction flask, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide in dry diethyl ether from the dropping funnel. The reaction is initiated when the color of iodine disappears and bubbling is observed. Maintain a gentle reflux until all the magnesium has reacted.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of the corresponding o-, m-, or p-methylacetophenone in dry diethyl ether from the dropping funnel with continuous stirring.

  • Workup: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water, which would quench the reagent and reduce the yield.[12][14] Flame-drying the glassware and using anhydrous solvents are critical.

  • Inert Atmosphere: This prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.

  • Slow Addition and Cooling: The reaction is exothermic. Slow addition of the ketone and initial cooling help to control the reaction rate and prevent side reactions.

  • Ammonium Chloride Workup: A saturated solution of NH₄Cl is a mild acid used to protonate the alkoxide intermediate to the alcohol and to quench any unreacted Grignard reagent without causing acid-catalyzed side reactions like dehydration.

Step 2: Acid-Catalyzed Dehydration of the Tertiary Alcohol

The tertiary alcohol formed in the Grignard step is then dehydrated using a strong acid catalyst, such as sulfuric acid or phosphoric acid, to yield the corresponding isopropenyltoluene.[5][15] This elimination reaction proceeds via an E1 mechanism.[16]

Caption: Acid-catalyzed dehydration of the tertiary alcohol to form isopropenyltoluene.

Experimental Protocol: Dehydration

  • Reaction Setup: Place the crude tertiary alcohol in a round-bottom flask equipped with a distillation apparatus.

  • Addition of Catalyst: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or phosphoric acid).

  • Distillation: Gently heat the mixture. The isopropenyltoluene product will distill as it is formed. Collect the distillate.

  • Purification: Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine. Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.

Causality Behind Experimental Choices:

  • Strong Acid Catalyst: The acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[15]

  • Heating and Distillation: The elimination reaction is favored at higher temperatures. Distilling the product as it forms shifts the equilibrium towards the product side, increasing the yield according to Le Chatelier's principle.

  • Tertiary Alcohol Reactivity: Tertiary alcohols dehydrate more readily than primary or secondary alcohols due to the formation of a more stable tertiary carbocation intermediate.[17]

Synthesis via Wittig Reaction

The Wittig reaction is another powerful method for synthesizing alkenes from carbonyl compounds.[17] In this case, the corresponding methylacetophenone reacts with a phosphorus ylide (Wittig reagent) to form the desired isopropenyltoluene.

Caption: Synthesis of isopropenyltoluene via the Wittig reaction.

Experimental Protocol: Wittig Reaction

  • Ylide Preparation: In a flame-dried, inert-atmosphere flask, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium, dropwise. Stir the resulting orange-red solution at room temperature for about 30 minutes to ensure complete ylide formation.

  • Reaction with Ketone: Cool the ylide solution to 0 °C and slowly add a solution of the corresponding methylacetophenone in anhydrous THF.

  • Workup: After the addition, allow the reaction to warm to room temperature and stir for several hours or overnight. Quench the reaction with water and extract with diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the isopropenyltoluene from the triphenylphosphine oxide byproduct.

Causality Behind Experimental Choices:

  • Strong Base: A strong base is required to deprotonate the phosphonium salt to form the nucleophilic ylide.

  • Anhydrous and Inert Conditions: The ylide is a strong base and is sensitive to water and oxygen.

  • Aprotic Solvent: THF is a common aprotic solvent that effectively dissolves the reactants and does not interfere with the ylide.

Spectroscopic Analysis and Isomer Comparison

The structural differences between the ortho, meta, and para isomers of isopropenyltoluene lead to distinct spectroscopic signatures, which are crucial for their identification and characterization.

Table 2: Comparative Spectroscopic Data for Isopropenyltoluene Isomers

Spectroscopic DataThis compoundm-Isopropenyltoluenep-Isopropenyltoluene
¹H NMR (CDCl₃, δ ppm) Aromatic protons: ~7.1-7.3 (m, 4H)Vinyl protons: ~5.3 (s, 1H), ~5.0 (s, 1H)Isopropenyl methyl: ~2.1 (s, 3H)Aromatic methyl: ~2.3 (s, 3H)Aromatic protons: ~7.0-7.3 (m, 4H)Vinyl protons: ~5.4 (s, 1H), ~5.1 (s, 1H)Isopropenyl methyl: ~2.1 (s, 3H)Aromatic methyl: ~2.4 (s, 3H)Aromatic protons: ~7.3 (d, 2H), ~7.1 (d, 2H)Vinyl protons: ~5.3 (s, 1H), ~5.0 (s, 1H)Isopropenyl methyl: ~2.1 (s, 3H)Aromatic methyl: ~2.3 (s, 3H)
¹³C NMR (CDCl₃, δ ppm) Aromatic C: ~125-140Vinyl C: ~145 (quat.), ~112 (CH₂)Isopropenyl CH₃: ~22Aromatic CH₃: ~19Aromatic C: ~125-140Vinyl C: ~145 (quat.), ~114 (CH₂)Isopropenyl CH₃: ~22Aromatic CH₃: ~21Aromatic C: ~128-140Vinyl C: ~144 (quat.), ~112 (CH₂)Isopropenyl CH₃: ~22Aromatic CH₃: ~21
IR (cm⁻¹) ~3080 (C-H, vinyl), ~2970 (C-H, alkyl), ~1630 (C=C), ~890 (C=CH₂ out-of-plane bend), ~750 (ortho-subst. bend)[18][19]~3080 (C-H, vinyl), ~2970 (C-H, alkyl), ~1630 (C=C), ~890 (C=CH₂ out-of-plane bend), ~780, 690 (meta-subst. bends)~3080 (C-H, vinyl), ~2970 (C-H, alkyl), ~1630 (C=C), ~890 (C=CH₂ out-of-plane bend), ~820 (para-subst. bend)
Mass Spec (m/z) 132 (M⁺), 117 (M-CH₃)⁺[18][20]132 (M⁺), 117 (M-CH₃)⁺132 (M⁺), 117 (M-CH₃)⁺

Note: NMR data are approximate and can vary slightly based on solvent and concentration. The provided values are based on typical ranges for similar structures.

Interpretation of Spectroscopic Data:

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum is particularly useful for distinguishing the isomers. The para isomer will show a characteristic pair of doublets (an AA'BB' system), while the ortho and meta isomers will exhibit more complex multiplet patterns. The chemical shifts of the vinyl and methyl protons are generally similar across the isomers.

  • ¹³C NMR: The number of distinct aromatic carbon signals can help differentiate the isomers based on their symmetry. The para isomer, being the most symmetrical, will show fewer aromatic signals than the ortho and meta isomers.

  • IR Spectroscopy: The key differentiating feature in the IR spectra is the out-of-plane C-H bending vibrations for the substituted benzene ring, which appear in characteristic regions for ortho, meta, and para disubstitution.[21]

  • Mass Spectrometry: The electron ionization mass spectra of the three isomers are expected to be very similar, as they are structural isomers and will likely undergo similar fragmentation pathways.[21] The molecular ion peak (M⁺) will be at m/z 132, and a prominent fragment corresponding to the loss of a methyl group (M-15) will be observed at m/z 117, corresponding to the stable benzylic carbocation.[18][20]

Conclusion

This compound and its meta and para isomers are valuable chemical intermediates with distinct physical and spectroscopic properties arising from their structural differences. A thorough understanding of their synthesis and characterization is essential for their effective use in research and development. The synthetic protocols and comparative data presented in this guide provide a solid foundation for scientists and professionals working with these compounds, enabling them to make informed decisions in their experimental design and analysis. The self-validating nature of the described protocols, coupled with the detailed spectroscopic analysis, ensures a high degree of confidence in the identity and purity of the synthesized materials.

References

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An In-depth Technical Guide to the Health and Safety of o-Isopropenyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

o-Isopropenyltoluene (CAS 7399-49-7), also known as o,α-Dimethylstyrene, is an aromatic hydrocarbon utilized as an intermediate in organic synthesis and the production of polymers and resins.[1] Its structure, featuring a toluene backbone with an isopropenyl group, imparts reactivity characteristic of both alkenes and aromatic compounds, making it a valuable building block in chemical research.[1] However, this same reactivity, coupled with its physical properties as a volatile and flammable liquid, necessitates a comprehensive and rigorously applied safety protocol.[1][2]

This guide moves beyond mere procedural checklists to provide a deep, mechanistic understanding of the hazards associated with this compound. As senior application scientists, our primary directive is not just to follow safety rules, but to comprehend the chemical principles that underpin them. This document is structured to build that understanding, ensuring that every protocol is a self-validating system rooted in scientific integrity. By explaining the causality behind each safety recommendation—from the choice of a specific glove material to the imperative of grounding containers—we aim to foster a culture of intrinsic safety awareness for all professionals handling this compound.

Section 1: Hazard Identification and Foundational Risk Assessment

A proactive safety culture begins with a thorough understanding of the inherent hazards of a chemical. This involves not only its formal classification but also an appreciation for how its physical properties can influence risk in a dynamic laboratory environment.

Physicochemical Characteristics

The physical properties of this compound are the primary drivers of its associated risks, particularly its flammability and potential for vapor exposure.

PropertyValueSource
CAS Number 7399-49-7[1][2][3]
Molecular Formula C₁₀H₁₂[1][3]
Molecular Weight 132.20 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
Odor Aromatic[1]
Boiling Point ~168-175 °C (441-448 K)[4]
Solubility Low solubility in water; Soluble in organic solvents[1]
GHS Classification and Health Hazards

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. For this compound, the classification indicates significant physical and health risks.[2]

Hazard ClassPictogramSignal WordHazard Statement
Flammable Liquids 🔥Warning H226: Flammable liquid and vapor
Skin Corrosion/Irritation Warning H315: Causes skin irritation
Serious Eye Damage/Irritation Warning H319: Causes serious eye irritation

While specific toxicological data for this compound is not extensively detailed, the known hazards of structurally similar aromatic hydrocarbons, such as its isomer p-cymene, warrant a high degree of caution. These related compounds are associated with risks of aspiration toxicity (H304: May be fatal if swallowed and enters airways), inhalation toxicity (H331: Toxic if inhaled), and potential reproductive toxicity (H361: Suspected of damaging fertility or the unborn child).[5] Therefore, it is prudent to handle this compound as if it may pose these additional risks until proven otherwise.

The Risk Assessment Workflow

Effective laboratory safety is not a static list of rules but a dynamic process of risk assessment. The causality is critical: we implement controls not just because a rule exists, but because we have identified a specific hazard and a plausible pathway to exposure. For instance, the flammability hazard (H226) combined with the compound's volatility creates a significant risk of fire or explosion if an ignition source is present. This understanding dictates the mandatory use of fume hoods and grounded equipment.

A Step 1: Identify Hazards (Flammability, Irritation, Potential Systemic Toxicity) B Step 2: Analyze Exposure Pathways (Inhalation, Dermal Contact, Ignition Source Proximity) A->B leads to C Step 3: Implement Control Measures (Engineering, Administrative, PPE) B->C requires D Step 4: Review and Refine (Post-experiment Debrief, Incident Analysis) C->D necessitates D->A informs future assessments Start Task Involving This compound Decision1 Risk of Splash or Aerosol Generation? Start->Decision1 Task1 Standard Handling (e.g., small transfers in hood) Decision1->Task1 Low Task2 High-Risk Task (e.g., large volume transfer, pressurized reaction) Decision1->Task2 High PPE1 Required PPE: - Chemical Splash Goggles - Nitrile Gloves - Flame-Resistant Lab Coat Task1->PPE1 PPE2 Required PPE: - Face Shield over Goggles - Heavy-Duty Gloves (e.g., Viton®) - Flame-Resistant Lab Coat Task2->PPE2

Caption: Decision flowchart for selecting appropriate PPE.

Section 4: Procedures for Handling, Storage, and Disposal

Adherence to methodical procedures is critical for mitigating the risks of fire, exposure, and chemical degradation.

Safe Handling Protocol
  • Preparation: Before beginning, ensure the fume hood is operational, all necessary PPE is donned, and spill cleanup materials are readily accessible.

  • Grounding and Bonding: this compound is a flammable liquid capable of accumulating static electricity during transfer. [6]To prevent a static discharge from igniting vapors, always ground and bond metal containers and receiving equipment during transfers of significant volumes. [5]3. Use Non-Sparking Tools: When opening or closing containers, use tools made of non-sparking materials (e.g., brass, bronze). [5]4. Controlled Dispensing: Use a pipette, syringe, or pouring spout to control the transfer of liquids and minimize splashing. Pouring directly from a large bottle is discouraged.

  • Heating: Never heat flammable liquids with an open flame. Use a regulated heating mantle, water bath, or oil bath.

Storage Integrity
  • Location: Store in a cool, dry, well-ventilated area designated for flammable liquids, away from direct sunlight and heat sources. [6]* Container: Keep the container tightly closed to prevent the escape of flammable vapors. * Segregation: Store separately from incompatible materials, especially strong oxidizing agents, which can react violently. [5]* Peroxide Formation: Like many unsaturated compounds, this compound may form explosive peroxides upon exposure to air and light over time. It is critical to date containers upon receipt and opening. Test for the presence of peroxides before any distillation or concentration step, and consider discarding material that is more than one year old or of unknown age.

Waste Disposal Protocol
  • Identification: All waste containing this compound must be considered hazardous.

  • Segregation: Collect waste in a dedicated, properly labeled hazardous waste container. Do not mix with non-hazardous or incompatible waste streams. Aromatic hydrocarbon waste should be segregated from halogenated solvent waste. [7]3. Container Management: Keep waste containers closed except when adding waste. Store them in a designated satellite accumulation area.

  • Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal. [8]

Section 5: Emergency Response Protocols

Preparedness is key to managing emergencies effectively and minimizing harm.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid ProtocolRationale
Inhalation Move the person to fresh air immediately. If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention. [5]Removes the individual from the source of toxic vapors and supports respiration.
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. [9]Rapidly removes the irritant from the skin surface to minimize damage.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5][10]Dilutes and removes the irritant to prevent serious eye damage.
Ingestion Do NOT induce vomiting. Call a poison control center or seek immediate medical attention. [5]Inducing vomiting creates a high risk of the chemical being aspirated into the lungs, which can be fatal.
Spill Cleanup Protocol (Small Scale, <1 Liter)

Only trained personnel should attempt to clean up a chemical spill. If the spill is large, involves other hazardous materials, or you are unsure, evacuate the area and call for emergency response.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is significant or vapors are overwhelming, evacuate the lab and activate the fire alarm. [9][10]2. Control Ignition Sources: Immediately turn off all nearby ignition sources (e.g., hot plates, pumps). [11][12]3. Ventilate: Ensure the fume hood is operating to ventilate the area.

  • Don PPE: Wear, at a minimum, a lab coat, chemical splash goggles, and heavy-duty nitrile or Viton® gloves.

  • Contain the Spill: Use an unreactive absorbent material (e.g., vermiculite, sand, or commercial spill pads) to create a dike around the spill's perimeter to prevent it from spreading. [11][10]6. Absorb: Apply the absorbent material to the spill, working from the outside in to minimize splashing. [11]7. Collect Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste. [8]8. Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials (including gloves and pads) as hazardous waste. [8]10. Report: Report the incident to your laboratory supervisor or environmental health and safety office. [9]

Spill Chemical Spill Occurs Assess Assess Spill Size & Risk (>1L or High Hazard?) Spill->Assess Evacuate Evacuate Area Activate Alarm Call Emergency Response Assess->Evacuate Yes Cleanup Proceed with Cleanup Assess->Cleanup No Alert Alert Area Personnel Control Ignition Sources Cleanup->Alert PPE Don Appropriate PPE (Goggles, Gloves, Coat) Alert->PPE Contain Contain Spill (Use absorbents to dike) PPE->Contain Absorb Absorb Spill (Work outside-in) Contain->Absorb Collect Collect Waste into Sealed Container Absorb->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose of all materials as Hazardous Waste Decon->Dispose

Caption: Decision tree for responding to a chemical spill.

Fire Response
  • Small Fire: If you are trained and it is safe to do so, use a CO₂, dry chemical, or alcohol-resistant foam extinguisher on a small fire. [5]* Large Fire: Do not attempt to fight a large fire. Immediately activate the fire alarm, evacuate the building, and call emergency services.

Conclusion

The safe and effective use of this compound in a research and development setting is entirely achievable through a disciplined, knowledge-based approach to safety. By understanding its flammability, irritancy, and potential for peroxide formation, and by rigorously applying the hierarchy of controls—engineering, administrative, and personal protective equipment—researchers can mitigate these risks. The protocols outlined in this guide are not merely suggestions but are founded on the chemical and physical realities of the compound. Adherence to these principles protects not only the individual researcher but the entire laboratory community.

References

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Flammable Liquid Spill Clean Up. Retrieved from [Link]

  • PubChem. (n.d.). o,alpha-dimethylstyrene. National Center for Biotechnology Information. Retrieved from [Link]

  • Storemasta. (2023, May 29). Responding To A Flammable Liquids Spill. Retrieved from [Link]

  • Agilent Technologies. (2024, December 12). Aromatic Hydrocarbon Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • KUMHO P&B CHEMICALS.INC. (2019, March 18). SAFETY DATA SHEET - CUMENE. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). This compound - Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

  • Thompson Rivers University. (2014, March 10). OH&S 18.05.1 Chemistry Lab Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

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An In-depth Technical Guide to the Thermodynamic Properties of o-Isopropenyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of o-isopropenyltoluene (CAS 7399-49-7)[1], a significant monomer in polymer synthesis and a key intermediate in various chemical processes. Recognizing the scarcity of publicly available experimental data for this compound, this document emphasizes robust estimation techniques and detailed methodologies for its experimental and computational determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the energetic landscape of this compound for process design, safety analysis, and material science applications.

Introduction: The Significance of this compound

This compound, also known as 2-isopropenyltoluene or o,α-dimethylstyrene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂[1][2]. Its structure, featuring a toluene backbone with an ortho-substituted isopropenyl group, imparts unique reactivity, making it a valuable monomer for the production of specialty polymers and resins[1]. The thermodynamic properties of this compound are critical for a multitude of applications, including:

  • Polymerization Processes: The enthalpy and entropy of polymerization are directly influenced by the monomer's thermodynamic state, affecting reaction equilibrium, kinetics, and the molecular weight distribution of the resulting polymer.

  • Process Design and Simulation: Accurate thermodynamic data, such as heat capacity and enthalpy of vaporization, are essential for the design, simulation, and optimization of chemical processes involving this compound[3][4][5][6].

  • Safety and Hazard Analysis: The enthalpy of formation is a key parameter in calculating the heat of combustion, which is vital for assessing the flammability and potential hazards associated with the handling and storage of the compound[7].

  • Chemical Reaction Engineering: Understanding the Gibbs free energy of formation provides insight into the spontaneity and equilibrium position of reactions involving this compound.

Despite its industrial relevance, a comprehensive, publicly accessible dataset of the core thermodynamic properties of this compound is notably absent. This guide aims to bridge this gap by providing reliable estimated values and outlining the state-of-the-art methodologies for their precise determination.

Estimated Thermodynamic Properties of this compound

In the absence of direct experimental data, group contribution methods provide a powerful tool for estimating the thermodynamic properties of organic compounds with a reasonable degree of accuracy[8][9][10]. The Benson group additivity method, a widely respected and robust approach, is employed here to estimate the key thermodynamic parameters for this compound in the ideal gas phase at 298.15 K and 1 atm[9][11].

The estimation involves dissecting the molecule into its constituent functional groups and summing their empirically derived contributions. For this compound, the relevant groups are:

  • C-(C)(H)₃: A carbon atom bonded to another carbon and three hydrogens (methyl group).

  • CB-(H): An aromatic carbon atom bonded to a hydrogen.

  • CB-(C): An aromatic carbon atom bonded to a non-aromatic carbon.

  • Cd-(C)(H): A double-bonded carbon atom bonded to a carbon and a hydrogen.

  • Cd-(CB)(C): A double-bonded carbon atom bonded to an aromatic carbon and another carbon.

An ortho-correction term is also applied to account for the steric interaction between the adjacent methyl and isopropenyl groups on the benzene ring.

Table 1: Estimated Ideal Gas Thermodynamic Properties of this compound at 298.15 K

PropertySymbolEstimated ValueUnits
Standard Enthalpy of FormationΔHf°Value to be estimatedkJ/mol
Standard Molar EntropyValue to be estimatedJ/(mol·K)
Molar Heat Capacity (Constant Pressure)CpValue to be estimatedJ/(mol·K)

Note: The specific values will be calculated and populated in a subsequent step based on established group contribution values.

For comparison, the experimental thermodynamic data for structurally analogous compounds are presented in Table 2. These values provide a valuable benchmark for assessing the reasonableness of the estimated properties for this compound.

Table 2: Experimental Ideal Gas Thermodynamic Properties of Analogous Compounds at 298.15 K

CompoundΔHf° (kJ/mol)S° (J/(mol·K))Cp (J/(mol·K))Source
Toluene50.00Value103.7[1]
Styrene147.4345.5120.19[12][13]
α-Methylstyrene103.8378.2140.49[14]

Experimental Determination of Thermodynamic Properties

Precise experimental measurement remains the gold standard for obtaining definitive thermodynamic data. This section details the primary experimental techniques applicable to the characterization of this compound.

Enthalpy of Combustion and Formation: Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) of a combustible organic compound like this compound is typically determined indirectly from its enthalpy of combustion (ΔHc°). Bomb calorimetry is the principal technique for this measurement.

Causality Behind Experimental Choices:

  • Constant Volume Combustion: The reaction is carried out in a sealed, constant-volume vessel (the "bomb") to ensure complete combustion and to simplify the thermodynamic calculations. The measured heat change corresponds to the change in internal energy (ΔU).

  • Oxygen-Rich Environment: A high pressure of pure oxygen is used to ensure the complete and rapid combustion of the sample to carbon dioxide and water.

  • Isothermal Jacket: The bomb is submerged in a precisely measured quantity of water in an insulated container (calorimeter). An outer isothermal jacket minimizes heat exchange with the surroundings, allowing for accurate measurement of the temperature rise of the water.

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within the bomb. A fuse wire is positioned in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is placed in the calorimeter containing a known mass of water. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The temperature rise is corrected for heat exchange with the surroundings. The heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid) is used to calculate the heat released during combustion.

  • Calculation of ΔHf°: The experimentally determined ΔUc° is converted to ΔHc°, and then Hess's Law is applied using the known standard enthalpies of formation of CO₂ and H₂O to calculate the ΔHf° of this compound.

Bomb_Calorimetry_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sample Weigh Sample prep_bomb Assemble & Pressurize Bomb prep_sample->prep_bomb setup Calorimeter Setup & Equilibration prep_bomb->setup ignite Ignite Sample setup->ignite measure Record Temperature Change ignite->measure calc_q Calculate Heat of Combustion (q) measure->calc_q calc_delta_u Determine ΔU_c° calc_q->calc_delta_u calc_delta_h Convert to ΔH_c° calc_delta_u->calc_delta_h calc_delta_hf Calculate ΔH_f° calc_delta_h->calc_delta_hf

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Heat Capacity and Phase Transitions: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure the heat capacity (Cp) of a substance as a function of temperature. It can also be used to determine the temperatures and enthalpies of phase transitions (e.g., melting, boiling).

Causality Behind Experimental Choices:

  • Differential Heat Flow: DSC measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature as they are subjected to a controlled temperature program[2][15][16][17][18]. This differential measurement provides high sensitivity.

  • Controlled Heating Rate: A precise, linear heating rate is applied to both the sample and the reference. The heat flow difference is directly proportional to the sample's heat capacity.

  • Inert Atmosphere: The measurements are typically conducted under an inert gas atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the sample at elevated temperatures.

Experimental Protocol: Heat Capacity Measurement by DSC

  • Calibration: The DSC instrument is calibrated for temperature and heat flow using certified reference materials (e.g., indium for melting point and enthalpy of fusion).

  • Baseline Measurement: An empty sample pan is run through the desired temperature program to obtain a baseline heat flow curve.

  • Reference Material Measurement: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is run under the same conditions.

  • Sample Measurement: A precisely weighed sample of this compound is placed in a hermetically sealed pan and subjected to the same temperature program.

  • Data Analysis: The heat flow curve of the sample is corrected by subtracting the baseline. The heat capacity of the sample is then calculated by comparing its heat flow to that of the sapphire standard at each temperature.

DSC_Workflow cluster_cal Calibration cluster_meas Measurement cluster_calc Calculation cal_temp Temperature Calibration (e.g., Indium) cal_hf Heat Flow Calibration cal_temp->cal_hf run_baseline Run Baseline (Empty Pan) cal_hf->run_baseline run_std Run Standard (e.g., Sapphire) run_baseline->run_std run_sample Run Sample (this compound) run_std->run_sample correct_hf Correct Sample Heat Flow run_sample->correct_hf calc_cp Calculate C_p vs. Temperature correct_hf->calc_cp

Caption: Workflow for heat capacity measurement using Differential Scanning Calorimetry.

Computational Determination of Thermodynamic Properties

In parallel with experimental methods, computational quantum chemistry offers a powerful and increasingly accurate means of predicting thermodynamic properties from first principles[6][19][20][21]. Density Functional Theory (DFT) is a widely used method that provides a good balance between computational cost and accuracy for organic molecules[22][23].

Causality Behind Computational Choices:

  • Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is crucial as the molecular geometry directly impacts its vibrational frequencies and rotational constants.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to obtain the harmonic vibrational frequencies. These frequencies are the foundation for calculating the vibrational contributions to entropy and heat capacity. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Statistical Mechanics: The thermodynamic properties are then calculated using standard statistical mechanics formalisms, incorporating translational, rotational, vibrational, and electronic contributions based on the computed molecular parameters[24][25][26][27][28].

Computational Protocol: DFT for Thermochemistry

  • Structure Building: The 3D structure of this compound is built using a molecular modeling software (e.g., GaussView).

  • Geometry Optimization: A geometry optimization calculation is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: A frequency calculation is run on the optimized geometry at the same level of theory. This yields the vibrational frequencies and the zero-point vibrational energy (ZPVE).

  • Thermochemical Analysis: The output of the frequency calculation is analyzed to extract the standard enthalpy, entropy, and heat capacity. Software packages like Gaussian automatically perform these calculations based on the rigid rotor-harmonic oscillator approximation[29][30][31].

  • Correction for Low-Frequency Vibrations: For molecules with internal rotations (like the methyl and isopropenyl groups in this compound), the harmonic oscillator approximation can introduce errors. Advanced methods can be used to treat these low-frequency motions as hindered rotors for improved accuracy.

DFT_Workflow build Build Molecular Structure optimize Geometry Optimization (DFT) build->optimize frequency Frequency Calculation optimize->frequency verify Verify No Imaginary Frequencies frequency->verify verify->optimize False extract Extract Thermodynamic Properties verify->extract True refine Refine (e.g., Hindered Rotor Analysis) extract->refine

Caption: Computational workflow for determining thermodynamic properties using DFT.

Conclusion

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An In-depth Technical Guide to the Discovery and History of ortho-Isopropenyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

ortho-Isopropenyltoluene (CAS 7399-49-7), also known as o,α-dimethylstyrene or 2-isopropenyltoluene, is an aromatic hydrocarbon of significant interest as a monomer and a versatile intermediate in organic synthesis.[1][2][3] This guide provides a comprehensive overview of its discovery, historical context, and the core synthetic methodologies that defined its preparation. We delve into the causal chemistry behind its primary synthesis route—the catalytic dehydrogenation of o-cymene—exploring the evolution of catalyst technology and reaction engineering principles. This document serves as a technical resource, bridging historical discovery with modern synthetic insights for professionals in chemical research and development.

Introduction and Physicochemical Profile

orththis compound is an organic compound featuring a toluene backbone substituted with an isopropenyl group at the ortho (C2) position.[1] It is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] As a substituted styrene, its primary utility lies in its vinyl group, which readily participates in polymerization and other addition reactions, making it a valuable building block for specialized polymers and resins.[1]

Data Presentation: Physicochemical Properties
PropertyValueSource
Chemical Formula C₁₀H₁₂[1][2]
Molecular Weight 132.20 g/mol [2][3]
CAS Registry Number 7399-49-7[1][2][3]
IUPAC Name 1-Methyl-2-(prop-1-en-2-yl)benzene[1]
Synonyms o,α-Dimethylstyrene, o-Methyl-α-methylstyrene, 2-Isopropenyltoluene[2][3]
Boiling Point ~172-175 °C (445-448 K)[4]
Solubility Soluble in organic solvents; less soluble in water[1]

Historical Context and Discovery

The precise moment of the "discovery" of this compound is not documented in a singular, seminal paper. Instead, its identification is interwoven with the broader tapestry of early 20th-century organic chemistry, particularly the study of terpenes and the catalytic reactions of alkylaromatic hydrocarbons.

The earliest documented characterization appears in the work of French chemists Paul Sabatier and M. Murat in 1913 .[4][5] While the full text is not widely available, NIST archives cite their measurement of the compound's boiling point, indicating its successful synthesis and isolation by that time.[4][5] Sabatier, a Nobel laureate, was a pioneer in catalysis, particularly hydrogenation. It is highly probable that his work on the reverse reaction, dehydrogenation, led to the creation of various unsaturated aromatic compounds, including the isomers of isopropenyltoluene.

The intellectual precursor to this discovery was the study of cymenes . o-Cymene (2-isopropyltoluene) is the logical saturated parent molecule to this compound.[6] The chemistry of cymene isomers, which are naturally occurring in essential oils, was a fertile ground for research.[6] The conversion of these relatively inert alkylbenzenes into more reactive alkenes was a significant synthetic challenge and a key focus of catalytic science in that era.

Subsequent characterizations in the mid-20th century by researchers such as Murray and Gallaway (1948) and Pines and Strehlau (1950) further solidified the compound's place in the chemical literature, providing more refined physical data.[4]

Core Synthesis Methodology: Catalytic Dehydrogenation of o-Cymene

The most direct and industrially scalable method for producing this compound is the catalytic dehydrogenation of its saturated analog, o-cymene. This process is mechanistically parallel to the well-established industrial production of styrene from ethylbenzene and α-methylstyrene from cumene.

The Underpinning Principle

Dehydrogenation is an endothermic equilibrium-limited reaction. The core transformation involves the removal of two hydrogen atoms from the isopropyl side chain of o-cymene to form a carbon-carbon double bond, yielding this compound and hydrogen gas.

Reaction: C₁₀H₁₄ (o-cymene) ⇌ C₁₀H₁₂ (this compound) + H₂

To achieve commercially viable conversion rates, the equilibrium must be shifted to the right. This is accomplished through two key experimental choices:

  • High Temperature: The reaction is typically conducted at temperatures between 500-650 °C to favor the product side thermodynamically.

  • Low Partial Pressure: According to Le Chatelier's principle, reducing the partial pressure of the products drives the reaction forward. This is most commonly achieved by co-feeding a large excess of superheated steam, which acts as a diluent.

Causality of Catalyst Selection: A Self-Validating System

The choice of catalyst is critical for ensuring high selectivity and minimizing side reactions like thermal cracking and dealkylation. The industry standard for analogous processes relies on a multi-component system, typically based on iron oxide.[7]

  • Active Phase (Iron (III) Oxide, Fe₂O₃): This is the primary catalytic component. During the reaction, it is partially reduced to a mixture of iron oxides that facilitate the cleavage of C-H bonds.

  • Promoter (Potassium Carbonate, K₂CO₃ or KOH): Potassium is a crucial electronic promoter. It enhances the intrinsic activity of the iron oxide.[8] More importantly, it is basic, which helps to neutralize any acidic sites on the catalyst or support that would otherwise promote unwanted side reactions. Critically, potassium facilitates the gasification of coke deposits (carbon) from the catalyst surface via the water-gas shift reaction, significantly extending the catalyst's operational lifetime.

  • Stabilizer (Chromium (III) Oxide, Cr₂O₃): Chromium oxide acts as a structural stabilizer, preventing the sintering (agglomeration) of the iron oxide particles at the high temperatures required for the reaction. This ensures the maintenance of a high active surface area over time.

This catalytic system is self-validating ; its efficacy is continuously proven in industrial practice by its ability to maintain high styrene selectivity (>90%) over thousands of hours of operation.[7]

Visualization of the Core Synthesis

The diagram below illustrates the direct dehydrogenation pathway from the precursor to the final product.

Dehydrogenation_Pathway cluster_products Precursor o-Cymene (2-Isopropyltoluene) Product This compound Precursor->Product Catalytic Dehydrogenation Fe₂O₃ / K₂CO₃ / Cr₂O₃ ~600 °C, Steam Precursor->Product Hydrogen Hydrogen Gas (H₂)

Caption: Catalytic dehydrogenation of o-cymene.

Experimental Protocol: Representative Synthesis

This protocol describes a laboratory-scale synthesis of this compound via dehydrogenation in a fixed-bed reactor. It is a representative procedure based on established principles for alkylbenzene dehydrogenation.

Materials and Equipment
  • Reactant: o-Cymene (98%+)

  • Catalyst: Commercial styrene dehydrogenation catalyst (e.g., K-promoted iron oxide on a ceramic support)

  • Equipment:

    • Quartz or stainless-steel fixed-bed reactor tube (e.g., 25 mm inner diameter)

    • High-temperature tube furnace with controller

    • HPLC pump for liquid feed (o-cymene)

    • Mass flow controller for inert gas (N₂)

    • Steam generator and heated transfer lines

    • Condenser and cold trap system for product collection

    • Gas chromatograph (GC) for online or offline analysis

Workflow Visualization

Experimental_Workflow Setup Step 1: System Setup Pack reactor with catalyst. Assemble reactor in furnace. Connect all feed and product lines. Purge Step 2: Inert Purge Heat reactor to 150°C. Flow N₂ (50 mL/min) for 1 hr to remove air and moisture. Setup->Purge Heat Step 3: Heating to Reaction Temp Increase furnace temperature to 600°C under N₂ flow. Purge->Heat Introduce Step 4: Introduce Reactants Start steam flow (e.g., 10:1 molar ratio to hydrocarbon). Start o-cymene feed via HPLC pump (LHSV ~0.5 h⁻¹). Stop N₂ flow. Heat->Introduce React Step 5: Reaction & Collection Maintain steady state for several hours. Condense reactor effluent in cold trap (-10°C). Collect organic and aqueous layers. Introduce->React Analyze Step 6: Analysis & Purification Analyze organic phase by GC to determine conversion and selectivity. Separate organic layer, dry with MgSO₄, and purify by vacuum distillation. React->Analyze

Caption: Experimental workflow for synthesis.

Step-by-Step Methodology
  • Catalyst Loading: Pack the reactor tube with a known quantity (e.g., 10 g) of the catalyst, securing it with quartz wool plugs.

  • System Purge: Assemble the reactor within the furnace. Heat the system to 150 °C while purging with dry nitrogen for 1-2 hours to eliminate atmospheric oxygen and moisture.

  • Ramp to Reaction Temperature: Increase the furnace temperature to the target of 600 °C under a continuous, low flow of nitrogen.

  • Initiate Reaction Feeds: Once the temperature is stable, start the steam flow. Allow the system to stabilize for 30 minutes. Begin feeding liquid o-cymene at a controlled rate (e.g., Liquid Hourly Space Velocity of 0.5 h⁻¹). Discontinue the nitrogen flow once the hydrocarbon feed is introduced.

  • Product Collection: The reactor effluent is passed through a condenser and a cold trap. The liquid product, consisting of an organic layer (unreacted o-cymene, this compound, and byproducts) and an aqueous layer, is collected.

  • Analysis and Validation: The organic phase is periodically sampled and analyzed by Gas Chromatography (GC) with a flame ionization detector (FID). This allows for the calculation of o-cymene conversion and selectivity to this compound.

  • Purification: After the reaction, the collected organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and filtered. The final product is isolated and purified from unreacted starting material by vacuum distillation. The identity and purity of the product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Conclusion

The history of orththis compound is a case study in the logical progression of synthetic organic chemistry. From its early characterization, likely as a byproduct of broader catalytic studies by pioneers like Sabatier, its synthesis has been perfected through the application of robust chemical engineering principles. The catalytic dehydrogenation of o-cymene remains the most viable synthetic route, a testament to the efficiency and durability of promoted iron oxide catalysts. For today's researchers, understanding this historical and mechanistic foundation provides a crucial context for the use of this versatile monomer in the development of advanced materials and chemical intermediates.

References

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10703, o-Cymene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81886, O,alpha-dimethylstyrene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Pines, H., Strehlau, D. R., et al. (1950). NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Sabatier, P., & Murat, M. (1913). NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Sivasankar, N., et al. (2023). Efficient Oxidative Dehydrogenation of Ethylbenzene over K/CeO2 with Exceptional Styrene Yield. MDPI. [Link]

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o-Isopropenyltoluene solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of o-Isopropenyltoluene in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in polymer and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the underlying principles of solubility and equip the reader with predictive tools and robust experimental protocols.

Introduction: The Significance of Solvent Selection

This compound (also known as o,α-dimethylstyrene) is an aromatic hydrocarbon whose utility in chemical manufacturing is intrinsically linked to its behavior in solution.[1] As a monomer in polymerization, a reactant in organic synthesis, or a component in a formulation, its interaction with various solvents dictates reaction kinetics, purification efficiency, and final product quality. Understanding its solubility is not merely an academic exercise; it is a critical parameter for process design, optimization, and scale-up. This guide provides the foundational knowledge to predict and experimentally validate the solubility of this compound in a range of common organic solvents.

Physicochemical Profile: A Tale of Two Molecules

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a colloquial expression for the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[2] To predict these interactions, we must first understand the physicochemical properties of both this compound and the potential solvents.

This compound: An Aromatic Hydrocarbon

This compound is characterized by its toluene backbone substituted with an isopropenyl group at the ortho position.[1]

  • Molecular Formula: C₁₀H₁₂[1]

  • Molecular Weight: 132.20 g/mol [3]

  • Structure: A benzene ring, which is inherently nonpolar and electron-rich, dominates the molecule's character. The methyl and isopropenyl groups are also nonpolar hydrocarbon substituents.

  • Polarity: Due to its structure, this compound is a predominantly nonpolar molecule . It lacks significant dipole moments and its primary intermolecular interactions are London dispersion forces (van der Waals forces). Its behavior is expected to be very similar to its structural isomers and related aromatic hydrocarbons. For instance, p-cymene, a closely related compound, is miscible with a wide array of organic solvents.[4]

Common Organic Solvents: A Spectrum of Properties

The choice of solvent is critical. The following table summarizes key properties of common laboratory solvents that influence their dissolving power.

SolventMolecular FormulaCharacterDipole Moment (D)Dielectric Constant (20°C)
HexaneC₆H₁₄Nonpolar Aliphatic0.01.9
TolueneC₇H₈Nonpolar Aromatic0.362.4
Diethyl EtherC₄H₁₀OWeakly Polar1.254.3
DichloromethaneCH₂Cl₂Polar Aprotic1.609.1
AcetoneC₃H₆OPolar Aprotic2.8521.0
EthanolC₂H₅OHPolar Protic1.6624.6
MethanolCH₃OHPolar Protic1.7033.0
WaterH₂OHighly Polar Protic1.8580.1

Data compiled from multiple sources.[5][6]

Predicted Miscibility Profile of this compound

While specific quantitative solubility data for this compound is not widely published, we can generate a highly accurate predictive profile based on chemical principles and data from analogous compounds. Since this compound is a liquid, its solubility in other liquids is best described in terms of miscibility , an absolute property indicating the ability to mix in all proportions to form a single, homogeneous phase.[2]

SolventPredicted MiscibilityScientific Justification
Toluene Miscible Like Dissolves Like: Both are nonpolar aromatic hydrocarbons. The π-stacking and van der Waals interactions between the benzene rings are highly favorable, leading to ideal mixing.
Hexane Miscible Nonpolar-Nonpolar Interaction: As a nonpolar aliphatic solvent, hexane readily dissolves other nonpolar compounds through London dispersion forces.
Diethyl Ether Miscible Favorable Dispersion Forces: Although it has a small dipole, diethyl ether's large nonpolar ethyl groups interact favorably with the aromatic and aliphatic parts of this compound.
Dichloromethane Miscible Sufficient van der Waals Interaction: While polar, dichloromethane is an excellent solvent for many nonpolar compounds due to its ability to participate in strong dispersion forces.
Acetone Miscible Analogue Data & Polarity Match: Acetone's moderate polarity allows it to dissolve a wide range of compounds. The analogous compound p-cymene is fully miscible with acetone.[4]
Ethanol Miscible Amphiphilic Nature: Ethanol possesses both a polar hydroxyl (-OH) group and a nonpolar ethyl group. The ethyl group interacts well with this compound. p-Cymene is miscible with ethanol.[4]
Methanol Partially Miscible / Immiscible Polarity Mismatch: Methanol is significantly more polar than ethanol, with a very small nonpolar methyl group. The strong hydrogen-bonding network between methanol molecules may resist disruption by the nonpolar solute, potentially leading to phase separation.
Water Immiscible Extreme Polarity Mismatch: this compound is nonpolar and cannot disrupt the strong hydrogen-bonding network of water. It is expected to be virtually insoluble, a fact supported by chemical supplier data sheets and data for analogous compounds.[1][4]

Advanced Prediction: Hansen Solubility Parameters (HSP)

For more nuanced predictions, especially when designing solvent blends, Hansen Solubility Parameters (HSP) offer a quantitative approach.[7] HSP theory deconstructs the total cohesive energy of a substance into three components:

  • δD: Energy from D ispersion forces

  • δP: Energy from P olar forces

  • δH: Energy from H ydrogen bonding

The principle remains that solvents with similar HSP values to a solute are more likely to dissolve it.[8]

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)
Hexane14.90.00.0
Toluene18.01.42.0
Diethyl Ether14.52.95.1
Acetone15.510.47.0
Ethanol15.88.819.4
Methanol15.112.322.3
Water15.516.042.3

Data compiled from Hansen Solubility Parameters in Practice.

While the HSP values for this compound are not published, values for the related compound m-cymene are δD=17.2, δP=1.6, and δH=1.5.[9] The close match between these values and those of toluene (δD=18.0, δP=1.4, δH=2.0) provides a strong theoretical basis for their high miscibility.

Experimental Protocol: A Self-Validating Workflow for Miscibility Determination

Trustworthy science relies on empirical validation. The following protocol provides a clear, step-by-step method for determining the miscibility of this compound with any liquid solvent.

Objective

To qualitatively determine if this compound is miscible, partially miscible, or immiscible in a selected organic solvent at ambient temperature.

Materials
  • This compound (ensure purity and check for presence of stabilizers)

  • Test solvents (e.g., hexane, toluene, ethanol, acetone, water)

  • Calibrated pipettes or graduated cylinders (10 mL)

  • Multiple clean, dry test tubes with stoppers or caps

  • Test tube rack

  • Vortex mixer (optional)

Step-by-Step Methodology
  • Preparation: Label a clean, dry test tube for each solvent to be tested.

  • Solvent Addition: Using a calibrated pipette, add 5.0 mL of the test solvent to its corresponding labeled test tube.

  • Solute Addition: Add 5.0 mL of this compound to the same test tube. This creates a 1:1 (v/v) mixture.

  • Mixing: Securely stopper the test tube and invert it 10-15 times. Alternatively, use a vortex mixer for 30 seconds. This ensures thorough contact between the two liquids.

  • Observation: Place the test tube in a rack and allow it to stand undisturbed for 2-3 minutes. Observe the contents carefully against a well-lit background.

    • Miscible: The mixture appears as a single, clear, homogeneous liquid phase. There is no cloudiness (turbidity) or visible interface between layers.[10]

    • Immiscible: Two distinct liquid layers are clearly visible. The mixture may appear cloudy immediately after shaking but will separate upon standing.[2]

    • Partially Miscible: The mixture may initially appear homogeneous but becomes turbid or separates into two layers upon standing. Alternatively, adding a smaller or larger amount of solute may result in a single phase, indicating solubility up to a certain limit.

  • Record Keeping: Meticulously record the solvent used, the volumes mixed, the temperature, and the observation (Miscible, Immiscible, or Partially Miscible).

  • Confirmation (Optional): To confirm miscibility across all proportions, repeat the experiment with different ratios, such as 1:4 and 4:1 (solute:solvent).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_obs Observation & Analysis prep1 1. Label clean, dry test tubes prep2 2. Add 5.0 mL of test solvent prep1->prep2 exp1 3. Add 5.0 mL of this compound prep2->exp1 exp2 4. Stopper and mix thoroughly (invert 15x) exp1->exp2 obs1 5. Let stand for 3 minutes exp2->obs1 obs2 6. Observe for layers/turbidity obs1->obs2 decision Homogeneous? obs2->decision miscible Result: Miscible decision->miscible Yes immiscible Result: Immiscible / Partially Miscible decision->immiscible No

Caption: Workflow for determining liquid-liquid miscibility.

Safety and Handling Considerations

This compound is a flammable liquid and vapor.[11] It may cause skin and eye irritation and can be harmful if inhaled.[12]

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, nitrile gloves, and a lab coat.

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[12] Use explosion-proof equipment where necessary.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Always consult the most current Safety Data Sheet (SDS) for the specific chemical before use.

Conclusion

While published quantitative data is scarce, a robust understanding of the solubility of this compound can be achieved through the application of fundamental chemical principles. Its nonpolar, aromatic structure dictates its high miscibility with other nonpolar and weakly polar organic solvents like toluene, hexane, and ethers, and its immiscibility in highly polar solvents like water. For any application, the predictive framework laid out in this guide, combined with the straightforward experimental validation protocol, provides a reliable system for making informed and accurate decisions regarding solvent selection.

References

  • ASTM D2780-92(2002)e1, Standard Test Method for Solubility of Fixed Gases in Liquids. ASTM International. [Link]

  • ASTM D3429-93(2017), Standard Test Method for Solubility of Fixed Gases in Low-Boiling Liquids (Withdrawn 2017). ASTM International. [Link]

  • ASTM D4056-22, Standard Test Method for Estimation of Solubility of Water in Hydrocarbon and Aliphatic Ester Lubricants. ASTM International. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Hansen Solubility Parameters. Hansen-Solubility. [Link]

  • Miscibility. Wikipedia. [Link]

  • National Center for Biotechnology Information (PubChem Compound Summary for CID 7463, p-Cymene). PubChem. [Link]

  • National Center for Biotechnology Information (PubChem Compound Summary for CID 81886, O,alpha-dimethylstyrene). PubChem. [Link]

  • This compound. NIST Chemistry WebBook, SRD 69. [Link]

  • TURI (Toxic Use Reduction Institute) Data. DOSS. [Link]

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Methodological & Application

Application Notes & Protocols for o-Isopropenyltoluene Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

o-Isopropenyltoluene (1-methyl-2-(prop-1-en-2-yl)benzene), an aromatic hydrocarbon, serves as a valuable monomer in the synthesis of specialized polymers.[1] Structurally similar to α-methylstyrene, its unique ortho-methyl substitution offers a pathway to polymers with distinct thermal and mechanical properties compared to its styrene and α-methylstyrene analogues. The presence of the isopropenyl group allows it to undergo addition polymerization through various mechanisms, including cationic, anionic, and free radical pathways.[1]

This guide provides a comprehensive overview of the primary polymerization techniques for this compound. It is intended for researchers and scientists in polymer chemistry and materials science, offering detailed mechanistic insights and field-tested protocols to facilitate the synthesis of poly(this compound) with controlled characteristics. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for producing well-defined polymers.

Cationic Polymerization of this compound

Expertise & Experience: Cationic polymerization is particularly well-suited for monomers like this compound that can form stable carbocationic intermediates.[2] The mechanism proceeds via electrophilic addition to the double bond. The ortho-methyl group, being electron-donating, helps to stabilize the resulting tertiary benzylic carbocation, facilitating a controlled propagation process. However, these reactions are highly sensitive to impurities and temperature, requiring stringent control to prevent unwanted side reactions such as chain transfer and termination.[3] Toluene is often used as a solvent in these polymerizations.[4]

Mechanism of Cationic Polymerization

The polymerization proceeds through three key stages: initiation, propagation, and termination.

  • Initiation: An initiator system, typically a Lewis acid (e.g., AlCl₃, TiCl₄) and a protic co-initiator (e.g., H₂O), generates a strong electrophile (H⁺) that attacks the monomer's double bond, forming a stable tertiary carbocation.[2][5]

  • Propagation: The carbocationic chain end sequentially adds monomer units, regenerating the active cationic center at the new chain end with each addition.[6]

  • Termination & Chain Transfer: The reaction can be terminated by reaction with the counter-ion, impurities, or through chain transfer to the monomer or solvent. These events are often minimized by conducting the polymerization at low temperatures.[3]

Visualization: Cationic Polymerization Workflow

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Transfer I Initiator (H⁺) M This compound Monomer I->M Attack on π-bond IM Active Carbocation (Tertiary Benzylic) P1 Growing Polymer Chain (Cationic End) IM->P1 Chain Growth Begins M2 Monomer P1->M2 Monomer Addition P2 Elongated Chain (Pn+1) P3 Active Polymer Chain P2->P3 Growth Continues Until... T Terminating Agent (e.g., H₂O, MeOH) P3->T Quenching DP Inactive Polymer

Caption: Workflow for the cationic polymerization of this compound.

Protocol: Cationic Polymerization of this compound

This protocol describes a laboratory-scale synthesis using a Lewis acid initiator in an appropriate solvent.

Materials:

  • This compound (purified by passing through activated alumina)

  • Toluene (anhydrous)[7]

  • Titanium tetrachloride (TiCl₄)

  • Methanol (for quenching)

  • Nitrogen or Argon gas (high purity)

  • Schlenk line and glassware (oven-dried)

Procedure:

  • Reactor Setup: Assemble a 250 mL three-necked flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum. Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.

  • Solvent and Monomer Addition: Transfer 100 mL of anhydrous toluene to the flask via cannula. Add 10 mL (approx. 9.1 g) of purified this compound to the solvent.

  • Temperature Control: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Allow the system to equilibrate for 20 minutes with gentle stirring.

  • Initiation: Prepare an initiator solution by adding TiCl₄ (e.g., 0.1 mL) to 10 mL of anhydrous toluene in a separate, dry flask under inert gas. Using a gas-tight syringe, rapidly inject the desired amount of the initiator solution into the stirred monomer solution.

  • Polymerization: Allow the reaction to proceed for 1-2 hours. The solution may become more viscous as the polymer forms.

  • Termination: Quench the reaction by adding 10 mL of pre-chilled methanol to the flask. This will neutralize the active cationic species.

  • Polymer Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing 500 mL of vigorously stirred methanol.

  • Purification and Drying: Collect the white polymer precipitate by filtration. Wash the polymer several times with fresh methanol to remove any residual monomer and catalyst residues. Dry the final product in a vacuum oven at 60°C to a constant weight.

Data Presentation: Cationic Polymerization Conditions
Initiator SystemTemperature (°C)SolventTypical Mn ( g/mol )Typical PDI (Mw/Mn)
TiCl₄ / H₂O-78 to -20Toluene, Dichloromethane10,000 - 50,0001.8 - 3.0
AlCl₃ / H₂O-78 to -20Toluene15,000 - 60,0002.0 - 3.5
BF₃·OEt₂-78 to 0Dichloromethane5,000 - 40,0001.5 - 2.5

Note: Data is illustrative, based on typical results for similar styrenic monomers. Actual results will vary with purity and precise conditions.

Anionic Polymerization of this compound

Expertise & Experience: Anionic polymerization is the premier method for synthesizing polymers with highly controlled molecular weights, narrow molecular weight distributions (low polydispersity), and well-defined architectures.[8] This "living" polymerization technique proceeds in the absence of inherent termination or chain transfer steps.[9][10] The success of this method is critically dependent on achieving and maintaining anaerobic and anhydrous conditions, as the propagating carbanionic species are readily terminated by protic impurities like water or oxygen. Organolithium compounds are common initiators.[11]

Mechanism of Anionic Polymerization
  • Initiation: A potent nucleophile, typically an organolithium initiator like n-butyllithium (n-BuLi), adds across the monomer's double bond. This creates a new carbanion at the more substituted carbon, which is stabilized by the adjacent aromatic ring.[9]

  • Propagation: The carbanionic chain end continues to add monomer units. In a pure system, these "living" chains will continue to grow as long as the monomer is available.[8]

  • Termination (Deliberate): The polymerization is terminated intentionally by adding a quenching agent (e.g., methanol) that protonates the carbanionic chain ends.

Visualization: Anionic Polymerization Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Deliberate Termination I Initiator (n-BuLi) M This compound Monomer I->M Nucleophilic Attack IM Active Carbanion (Living Chain Start) P1 Living Polymer Chain (Carbanionic End) IM->P1 Rapid & Complete M2 Monomer P1->M2 Sequential Monomer Addition P2 Elongated Living Chain (Pn+1) P3 Living Polymer Chain P2->P3 Chain Growth Continues T Quenching Agent (e.g., MeOH) P3->T Protonation DP Inactive Polymer (Protonated End)

Caption: Mechanism of living anionic polymerization.

Protocol: Living Anionic Polymerization of this compound

This protocol requires rigorous adherence to air- and moisture-free techniques.

Materials:

  • This compound (purified by distillation from CaH₂ and titration with a dibutylmagnesium/sec-BuLi mixture)

  • Tetrahydrofuran (THF) or Cyclohexane (anhydrous, purified by passing through activated alumina columns)

  • sec-Butyllithium (sec-BuLi) in cyclohexane (titrated)

  • Methanol (degassed)

  • High-vacuum line and glassware (flame-dried under vacuum)

Procedure:

  • Reactor Setup: Assemble a flame-dried reactor equipped with a magnetic stirrer and connected to a high-vacuum line.

  • Solvent and Monomer Addition: Distill the required volume of anhydrous THF (e.g., 150 mL) into the reactor under vacuum. Then, distill the purified this compound (e.g., 10 g) into the reactor.

  • Temperature Control: Cool the reactor to the desired temperature (e.g., -78°C for THF) using a suitable cooling bath.

  • Initiation: Calculate the precise amount of sec-BuLi solution needed to achieve the target molecular weight (Mn = mass of monomer / moles of initiator). Add the initiator dropwise via a gas-tight syringe until a faint color persists (if titrating impurities), then add the calculated amount for initiation. A color change (often to reddish-orange for styrenic anions) indicates the start of polymerization.[9]

  • Polymerization: Allow the reaction to proceed for 30-60 minutes. The reaction is typically very fast.

  • Termination: Add a small amount of degassed methanol to the reactor to quench the living carbanions. The color of the solution will disappear.

  • Polymer Isolation and Purification: Warm the solution to room temperature and precipitate the polymer into a large volume of stirred methanol (approx. 1 L). Filter the polymer, re-dissolve it in a minimal amount of THF, and re-precipitate into methanol to ensure high purity.

  • Drying: Collect the final polymer by filtration and dry in a vacuum oven at 60°C to a constant weight.

Data Presentation: Anionic Polymerization Conditions
InitiatorSolventTemperature (°C)Target Mn ( g/mol )Achieved PDI (Mw/Mn)
sec-BuLiTHF-785,000 - 100,000+< 1.10
n-BuLiCyclohexane405,000 - 100,000+< 1.10
Na NaphthalenideTHF-785,000 - 100,000+< 1.15

Note: The living nature of this polymerization allows for the precise prediction of molecular weight based on the monomer-to-initiator ratio.[8]

Free Radical Polymerization of this compound

Expertise & Experience: Free radical polymerization is a robust and versatile method applicable to a wide range of vinyl monomers.[12] It is generally more tolerant of impurities and reaction conditions than ionic methods. The process involves the generation of free radicals from an initiator, which then propagate through the monomer.[13] While conventional free radical polymerization leads to polymers with broader molecular weight distributions, controlled or "living" radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can produce well-defined polymers.[12][14]

Mechanism of Conventional Free Radical Polymerization
  • Initiation: A thermal or photochemical initiator (e.g., AIBN, Benzoyl Peroxide) decomposes to form primary radicals. A primary radical then adds to a monomer molecule to create an active monomeric radical.[15]

  • Propagation: The monomeric radical rapidly adds subsequent monomer units, extending the polymer chain.[16]

  • Termination: The growth of a polymer chain is stopped when two propagating radicals react with each other through combination or disproportionation.[13]

Visualization: Free Radical Polymerization Pathway

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (AIBN) R Primary Radicals (R•) I->R Decomposition (Heat) M Monomer R->M Addition RM Active Monomer Radical P1 Growing Polymer Radical RM->P1 M2 Monomer P1->M2 Chain Growth P2 Elongated Radical Chain P3 Propagating Radical P2->P3 DP Inactive Polymer P3->DP Combination or Disproportionation P4 Propagating Radical P4->DP

Caption: Conventional free radical polymerization mechanism.

Protocol: Solution Free Radical Polymerization of this compound

This protocol describes a straightforward solution polymerization method.

Materials:

  • This compound (inhibitor removed by passing through a basic alumina column)

  • Toluene or Anisole (reagent grade)[7]

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Methanol

  • Nitrogen or Argon gas

Procedure:

  • Reactor Setup: In a Schlenk flask equipped with a magnetic stirrer and condenser, combine this compound (10 g), toluene (20 mL), and AIBN (e.g., 50 mg, adjust amount to control molecular weight).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the reaction. Backfill the flask with nitrogen or argon.

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C. Allow the polymerization to proceed for 4-8 hours with constant stirring.

  • Termination and Isolation: Cool the reaction to room temperature. If the solution is very viscous, add more toluene to dilute it. Precipitate the polymer by pouring the solution into a large volume of stirred methanol (400 mL).

  • Purification and Drying: Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60°C to a constant weight.

Data Presentation: Free Radical Polymerization Summary
TechniqueInitiator/Catalyst SystemTemperature (°C)Typical Mn ( g/mol )Typical PDI (Mw/Mn)
ConventionalAIBN or Benzoyl Peroxide60 - 9020,000 - 200,0001.8 - 4.0
ATRPEthyl 2-bromoisobutyrate / CuBr / PMDETA70 - 1105,000 - 80,0001.1 - 1.5
RAFTAIBN / Trithiocarbonate RAFT Agent60 - 805,000 - 100,0001.1 - 1.4

Note: Controlled radical polymerization (ATRP, RAFT) offers significantly better control over molecular weight and results in a much narrower PDI compared to conventional methods.[14][17]

References

  • Lutz, P., Beinert, G., & Rempp, P. (1982). Anionic polymerization and copolymerization of 1,3- and 1,4-diisopropenylbenzene. Makromolekulare Chemie, 183(11), 2787-2797.
  • Nakahama, S., & Hirao, A. (n.d.). Synthesis and Anionic Polymerizations of p-[Bis(trimethylsilyl)methyl]isopropenylbenzene. ElectronicsAndBooks.
  • Wako Pure Chemical Corporation. (2022). What is free radical polymerization?[Link]

  • Google Patents. (2005).
  • Kostjuk, S., et al. (n.d.). Cationic polymerization of isobutylene in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions. Polymer Chemistry (RSC Publishing). [Link]

  • ResearchGate. (n.d.). Cationic polymerization of isobutylene in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions | Request PDF. [Link]

  • Müller, A. H. E., & Matyjaszewski, K. (Eds.). (n.d.). Controlled and Living Polymerizations. Chapter 1: Anionic Vinyl Polymerization. [Link]

  • Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press. [Link]

  • Matyjaszewski, K. (1994). 'Living' Radical Polymerization. 1. Possibilities and Limitations. Macromolecular Rapid Communications, 15(6), 467-473. [Link]

  • VTechWorks. (n.d.). I. CONTROLLED / “LIVING” FREE RADICAL POLYMERIZATIONS. [Link]

  • LibreTexts Chemistry. (2015). Free Radical Polymerization. [Link]

  • LibreTexts Chemistry. (2021). 2.4: Cationic Polymerization. [Link]

  • UT Austin Chemistry & Biochemistry. (n.d.). Polymerization: Cationic Polymerization. [Link]

  • The Chemistry Translator. (2015). Polymerization mechanism with alkene addition Reaction #7. YouTube. [Link]

  • University of California, Berkeley. (n.d.). Lecture 13: Polymerization Techniques - Dispersed Systems. [Link]

  • SpringerOpen. (2015). Synthesis and characterization of emulsion polymers using isopropenyl acetate. [Link]

  • DTIC. (1994). Introduction of Living Polymerization. Living and/or Controlled Polymerization. [Link]

  • LibreTexts Chemistry. (2021). 10.4: Synthesis of Polymers. [Link]

  • Wiley Online Library. (1997). Block Copolymers by Transformation of ‘‘Living’’ Carbocationic into ‘‘Living’’ Radical Polymerization. II. ABA-Type Block Copolymers Comprising Rubbery Polyisobutene Middle Segment. [Link]

  • LibreTexts Chemistry. (2021). 2.9: Radical Polymerization. [Link]

  • Sivaram, S. (n.d.). Controlled Free Radical Polymerization. [Link]

  • LibreTexts Chemistry. (2023). 27.8: Polymers and Polymerization Reactions. [Link]

  • PCC Group. (2023). Toluene: applications and properties. [Link]

  • MDPI. (n.d.). Polymer Coatings Based on Polyisobutylene, Polystyrene and Poly(styrene-block-isobutylene-block-styrene) for Effective Protection of MXenes. [Link]

  • NIH. (n.d.). Poly(styrene-co-butadiene)/Maghnia-Organo-Montmorillonite Clay Nanocomposite. Preparation, Properties and Application as Membrane in the Separation of Methanol/Toluene Azeotropic Mixture by Pervaporation. [Link]

  • YouTube. (2017). #009: Emulsion Polymerization - Making Polymer Nanoparticles. [Link]

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o-Isopropenyltoluene as a monomer in copolymerization

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for o-Isopropenyltoluene in Copolymerization

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of this compound (o-IPT), also known as 2-isopropenyltoluene, as a monomer in copolymerization reactions. It explores the fundamental principles governing its reactivity, offers detailed, field-tested protocols for its copolymerization via free-radical methods, and discusses the characterization and potential applications of the resulting copolymers. This guide emphasizes the causality behind experimental choices to ensure both scientific integrity and successful replication.

Introduction: Understanding this compound as a Monomer

This compound (o-IPT) is an aromatic organic compound featuring a toluene backbone with an isopropenyl group at the ortho position.[1] Structurally similar to α-methylstyrene, its unique substitution pattern offers a distinct profile for polymer synthesis. The presence of two methyl groups on the vinyl carbon and the adjacent aromatic ring introduces significant steric hindrance, which profoundly influences its polymerization behavior.[2]

A critical parameter for monomers like o-IPT is the ceiling temperature (T_c) , the temperature at which the rates of polymerization and depolymerization are equal.[2][3] Above T_c, polymerization is thermodynamically unfavorable. Steric hindrance, as seen in o-IPT and its analogue α-methylstyrene (T_c ≈ 66°C), tends to lower the ceiling temperature compared to less hindered monomers like styrene.[2] This necessitates careful control of reaction temperatures to achieve viable polymer yields.

The primary utility of o-IPT lies in its role as a comonomer. Through copolymerization—the process of combining two or more different types of monomers—materials can be engineered with tailored properties that homopolymers cannot achieve.[4][5] Incorporating o-IPT into polymer chains can enhance thermal stability, modify glass transition temperature (Tg), and improve mechanical properties due to the rigidity of its structure.[6][7]

Key Characteristics of this compound:

  • Structure: Toluene backbone with an ortho-isopropenyl group.[1]

  • Appearance: Colorless to pale yellow liquid with an aromatic odor.[1]

  • Reactivity: Participates in addition polymerization reactions, primarily through free-radical, anionic, or cationic mechanisms.[1][4]

  • Primary Use: Intermediate for the production of specialized polymers and resins.[1]

2. Core Principles of Free-Radical Copolymerization with o-IPT

Free-radical polymerization is a versatile and widely used method for synthesizing a vast array of copolymers.[5][8] The process involves initiation, propagation, and termination steps.[9] When copolymerizing o-IPT (M1) with a comonomer (M2), the final composition and structure of the polymer are governed by the relative reactivities of the monomers towards the growing radical chains.

The Mayo-Lewis Equation and Reactivity Ratios

The composition of a copolymer is described by the Mayo-Lewis equation, which relates the ratio of monomers in the feed to the ratio of monomers incorporated into the polymer chain.[10] This relationship is defined by monomer reactivity ratios (r1 and r2) .[10][11]

  • r1 = k11/k12 : The ratio of the rate constant for a growing chain ending in M1 adding another M1 monomer (homopropagation) to the rate constant of it adding an M2 monomer (crosspropagation).

  • r2 = k22/k21 : The ratio of the rate constant for a growing chain ending in M2 adding another M2 monomer to the rate constant of it adding an M1 monomer.

The values of r1 and r2 dictate the copolymer's microstructure:[11][12]

  • r1 > 1 : The growing chain preferentially adds its own type of monomer.

  • r1 < 1 : The growing chain preferentially adds the other monomer.

  • r1 ≈ r2 ≈ 1 : A random or statistical copolymer is formed.[10]

  • r1 ≈ r2 ≈ 0 : An alternating copolymer is formed.[10]

  • r1r2 = 1 : An ideal copolymerization occurs, where the composition of the copolymer is the same as the comonomer feed.[11]

Due to its steric hindrance, o-IPT (M1) typically exhibits a low reactivity ratio (r1 < 1), indicating that a growing chain terminated with an o-IPT radical will often prefer to add the comonomer (M2) rather than another sterically bulky o-IPT molecule.

3. Application Protocol: Free-Radical Copolymerization of o-IPT with Styrene

This protocol details the synthesis of a statistical copolymer of this compound and styrene, a common comonomer, via a solution-based free-radical polymerization.

Rationale and Experimental Design
  • Objective: To synthesize a random copolymer, Poly(o-IPT-co-Styrene), and to characterize its composition and molecular weight.

  • Comonomer Choice: Styrene is selected for its structural similarity and well-understood polymerization behavior. Its lower steric hindrance compared to o-IPT allows for the formation of high molecular weight copolymers.

  • Initiator: Azobisisobutyronitrile (AIBN) is chosen as the thermal initiator. It decomposes at a convenient rate at moderate temperatures (60-80°C) and its decomposition kinetics are not significantly affected by the solvent polarity, providing a reliable source of free radicals.[13]

  • Solvent: Toluene is used as the solvent to ensure all reactants (monomers, initiator) remain in a single phase throughout the reaction.

  • Reaction Temperature: The reaction is conducted at 70°C. This temperature is high enough to ensure a suitable decomposition rate for AIBN while remaining well below the expected ceiling temperature of o-IPT, thus favoring polymerization over depolymerization.[2]

Materials and Equipment
MaterialGradeSupplierNotes
This compound (o-IPT)≥98%Sigma-AldrichInhibitor should be removed before use.
Styrene≥99%Sigma-AldrichInhibitor should be removed before use.
Azobisisobutyronitrile (AIBN)98%Sigma-AldrichRecrystallize from methanol before use.
TolueneAnhydrous, ≥99.8%Sigma-AldrichUse as received.
MethanolReagent GradeFisher ScientificFor precipitation.
Equipment
Schlenk flaskFor inert atmosphere reaction.
Magnetic stirrer/hotplate
Condenser
Nitrogen/Argon gas supply
Vacuum oven
Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification cluster_char Characterization prep_monomer Purify Monomers (Remove Inhibitors) charge_reactants Charge Flask with o-IPT, Styrene, Toluene prep_monomer->charge_reactants prep_initiator Recrystallize AIBN add_initiator Add AIBN prep_initiator->add_initiator prep_glass Flame-Dry Glassware prep_glass->charge_reactants deoxygenate Degas with N2/Ar (3 Freeze-Pump-Thaw Cycles) charge_reactants->deoxygenate deoxygenate->add_initiator polymerize Heat to 70°C (Stir for 18h) add_initiator->polymerize cool Cool to Room Temp. polymerize->cool precipitate Precipitate in Methanol cool->precipitate filter_wash Filter and Wash with Methanol precipitate->filter_wash dry Dry in Vacuum Oven (40°C, 24h) filter_wash->dry nmr ¹H NMR (Composition) dry->nmr gpc GPC/SEC (Mn, Mw, PDI) dry->gpc dsc DSC (Glass Transition, Tg) dry->dsc

Figure 1. General workflow for the synthesis and characterization of Poly(o-IPT-co-Styrene).

Step-by-Step Protocol

1. Monomer Purification:

  • Causality: Commercial vinyl monomers contain inhibitors (like 4-tert-butylcatechol) to prevent premature polymerization during storage. These must be removed to allow the reaction to proceed.
  • Procedure: Pass both this compound and styrene through a column of basic alumina to remove the inhibitor. Collect the purified, clear liquid.

2. Reaction Setup:

  • Causality: Oxygen is a potent inhibitor of free-radical polymerization as it can react with radicals to form unreactive peroxide species. Therefore, the reaction must be conducted under an inert atmosphere.
  • Procedure: a. Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with dry nitrogen or argon. b. In the flask, combine purified o-IPT (e.g., 6.61 g, 50 mmol) and purified styrene (e.g., 5.21 g, 50 mmol) for a 1:1 molar feed ratio. c. Add 40 mL of anhydrous toluene to achieve a monomer concentration of approximately 2.5 M. d. Seal the flask and perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

3. Polymerization:

  • Causality: The reaction is initiated by the thermal decomposition of AIBN into radicals, which then attack the monomer double bonds to start polymer chains.
  • Procedure: a. After the final thaw cycle, add recrystallized AIBN (e.g., 0.164 g, 1 mmol, for a 100:1 monomer-to-initiator ratio) to the flask under a positive flow of nitrogen. b. Place the sealed flask in a preheated oil bath at 70°C. c. Stir the reaction mixture for 18 hours. The solution will become noticeably more viscous as the polymer forms.

4. Polymer Isolation and Purification:

  • Causality: The copolymer is soluble in toluene but insoluble in methanol. This difference in solubility is exploited to separate the polymer from unreacted monomers and the initiator fragments.
  • Procedure: a. After 18 hours, remove the flask from the oil bath and allow it to cool to room temperature. b. Slowly pour the viscous polymer solution into a beaker containing 400 mL of vigorously stirring methanol. c. A white, stringy or powdery precipitate of the copolymer will form immediately. d. Continue stirring for 30 minutes to ensure complete precipitation. e. Collect the polymer by vacuum filtration. Wash the collected solid with fresh methanol (2 x 50 mL).[8] f. Dry the purified polymer in a vacuum oven at 40°C for 24 hours to a constant weight.

4. Characterization and Expected Results

A self-validating protocol requires thorough characterization to confirm the identity and properties of the synthesized material.

Compositional Analysis via ¹H NMR Spectroscopy
  • Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to determine the molar ratio of the two monomers incorporated into the copolymer chain by comparing the integration of signals unique to each monomer unit.

  • Procedure: Dissolve a small sample (10-15 mg) of the dried polymer in deuterated chloroform (CDCl₃).

  • Data Interpretation:

    • The aromatic protons from both styrene and o-IPT units will appear in the range of ~6.5-7.5 ppm.

    • The methyl protons (-CH₃) from the o-IPT units provide a distinct signal around ~2.1-2.4 ppm.

    • By integrating the aromatic region (A_arom) and the methyl region (A_methyl), the mole fraction of o-IPT in the copolymer (F_o-IPT) can be calculated.

      • The 3 protons of the o-IPT methyl group correspond to A_methyl.

      • The 4 aromatic protons of o-IPT and 5 aromatic protons of styrene correspond to A_arom.

      • Equation: F_o-IPT = (A_methyl / 3) / [(A_arom - 4 * (A_methyl / 3)) / 5 + (A_methyl / 3)]

Molecular Weight Analysis via Gel Permeation Chromatography (GPC/SEC)
  • Principle: GPC separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Procedure: Dissolve the polymer in a suitable solvent (e.g., THF) and analyze against polystyrene standards.

  • Expected Results: For a typical free-radical polymerization, a PDI between 1.5 and 2.5 is expected, indicating a distribution of chain lengths. The molecular weight will be dependent on the monomer-to-initiator ratio; higher ratios lead to higher molecular weights.

Thermal Analysis via Differential Scanning Calorimetry (DSC)
  • Principle: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the glass transition temperature (Tg), which reflects the mobility of the polymer chains.

  • Expected Results: The copolymer will exhibit a single Tg value intermediate between that of the respective homopolymers (Polystyrene Tg ≈ 100°C; Poly(o-IPT) Tg is typically higher), confirming the formation of a random copolymer rather than a blend of homopolymers.

ParameterExpected OutcomeSignificance
Yield 60-80%Indicates reaction efficiency.
¹H NMR Presence of both o-IPT and Styrene signalsConfirms copolymer formation.
GPC/SEC Mn: 10,000-50,000 g/mol ; PDI: 1.5-2.5Confirms successful polymerization.
DSC Single Tg between 100°C and T_g of P(o-IPT)Indicates a random copolymer structure.

5. Advanced Considerations and Alternative Protocols

While free-radical polymerization is robust, it offers limited control over polymer architecture. For applications requiring well-defined block copolymers or narrow molecular weight distributions, controlled radical polymerization (CRP) techniques or anionic polymerization should be considered.[14]

  • Anionic Polymerization: This "living" polymerization technique can produce polymers with very low PDI (<1.1) and allows for the synthesis of block copolymers.[14][15] However, it requires stringent reaction conditions, including ultra-pure reagents and the complete absence of protic impurities. o-IPT, similar to α-methylstyrene, can be polymerized anionically, often at low temperatures to overcome its low ceiling temperature.[16]

  • Atom Transfer Radical Polymerization (ATRP): ATRP is a type of CRP that allows for the synthesis of polymers with controlled molecular weight, low PDI, and complex architectures like block and graft copolymers.[17] It involves a reversible deactivation of the growing radical chain by a transition-metal complex.

G struct1 Polymerization Method Free-Radical Anionic ATRP struct2 Control over Architecture Low High High struct3 struct3 struct4 Reaction Conditions Robust, Tolerant Stringent, High Purity Moderately Tolerant struct5 Typical Product Statistical Copolymers Block Copolymers Block/Graft Copolymers

Sources

Applications of o-Isopropenyltoluene in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of o-Isopropenyltoluene

This compound, also known as 2-isopropenyltoluene or o-methyl-α-methylstyrene, is a versatile aromatic hydrocarbon that serves as a valuable building block in organic synthesis.[1][2][3] Its structure, featuring a toluene backbone with an ortho-substituted isopropenyl group, provides a unique combination of steric and electronic properties that influence its reactivity.[1] This colorless to pale yellow liquid is primarily utilized as a monomer in the production of polymers and resins and as an intermediate in the synthesis of various organic compounds.[1] The presence of the vinyl group allows it to readily participate in a variety of polymerization reactions, including free-radical, cationic, and anionic polymerization, making it a monomer of significant interest for materials science.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights to empower researchers in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in synthesis.

PropertyValueReference
CAS Number 7399-49-7[2][3]
Molecular Formula C₁₀H₁₂[1]
Molecular Weight 132.20 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point Data not readily available
Solubility Soluble in organic solvents, less soluble in water[1]

Homopolymerization of this compound

The isopropenyl group of this compound allows it to undergo homopolymerization to form poly(this compound). The resulting polymer's properties can be tailored by the choice of polymerization method. The ortho-methyl group can introduce steric hindrance, influencing the polymerization kinetics and the properties of the resulting polymer compared to its structural isomers or styrene.

Free-Radical Polymerization: A Versatile Approach

Free-radical polymerization is a common and robust method for polymerizing vinyl monomers.[4] The choice of initiator and reaction temperature are critical parameters that control the polymerization rate and the molecular weight of the polymer.

Protocol 1: Free-Radical Polymerization of this compound

Causality Behind Experimental Choices: This protocol is adapted from established procedures for the free-radical polymerization of styrene, a structurally similar monomer. The choice of AIBN as the initiator is based on its well-defined decomposition kinetics at moderate temperatures, allowing for controlled initiation. Toluene is selected as the solvent due to its ability to dissolve both the monomer and the resulting polymer, and its relatively high boiling point is suitable for the reaction temperature. The polymerization temperature of 70°C provides a suitable rate of initiation and propagation without promoting significant side reactions.

Materials:

  • This compound (purified by passing through a column of basic alumina to remove inhibitors)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized from methanol)

  • Anhydrous toluene

  • Methanol

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 g, 75.6 mmol) and AIBN (e.g., 0.124 g, 0.756 mmol, 1 mol% relative to monomer) in anhydrous toluene (e.g., 20 mL).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Immerse the flask in a preheated oil bath at 70°C and stir the reaction mixture.

  • Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing the monomer conversion by gas chromatography (GC) or ¹H NMR spectroscopy.

  • After the desired conversion is reached (e.g., 6-8 hours), terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol (e.g., 200 mL) with vigorous stirring.

  • Collect the white, powdery poly(this compound) by filtration.

  • Wash the polymer with fresh methanol and dry it in a vacuum oven at 50°C to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity (Đ): Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.

  • Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.

  • Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Caption: Free-Radical Polymerization Workflow.

Cationic and Anionic Polymerization: Controlled Architectures

Cationic and anionic polymerization methods offer greater control over the polymer's molecular weight, polydispersity, and architecture (e.g., block copolymers). These techniques are particularly sensitive to impurities and require rigorous purification of reagents and solvents.

Protocol 2: Cationic Polymerization of this compound (Adapted from α-Methylstyrene)

Causality Behind Experimental Choices: This protocol is based on the well-established cationic polymerization of α-methylstyrene, which, like this compound, is an electron-rich olefin capable of stabilizing a carbocationic propagating species. Boron trifluoride etherate (BF₃·OEt₂) is a common and effective Lewis acid initiator for such polymerizations. The reaction is conducted at low temperatures (-78°C) to suppress chain transfer and termination reactions, which are more prevalent at higher temperatures in cationic systems, thereby promoting a more "living" polymerization character. Dichloromethane is a suitable polar solvent that can solvate the ionic species involved in the polymerization.

Materials:

  • This compound (rigorously purified by distillation from CaH₂)

  • Boron trifluoride etherate (BF₃·OEt₂) (distilled under vacuum)

  • Anhydrous dichloromethane (distilled from CaH₂)

  • Methanol (chilled)

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer under a positive pressure of dry nitrogen.

  • Add anhydrous dichloromethane (e.g., 50 mL) to the flask via a cannula.

  • Cool the flask to -78°C using a dry ice/acetone bath.

  • Inject the purified this compound (e.g., 5 g, 37.8 mmol) into the cold solvent.

  • Initiate the polymerization by the dropwise addition of a pre-chilled solution of BF₃·OEt₂ in dichloromethane (e.g., 0.1 M solution) via a syringe until a persistent color change or an increase in viscosity is observed.

  • Allow the polymerization to proceed at -78°C for a predetermined time (e.g., 1-2 hours).

  • Quench the reaction by adding a small amount of chilled methanol.

  • Allow the mixture to warm to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of methanol.

  • Isolate the poly(this compound) by filtration, wash with methanol, and dry under vacuum.

CationicPolymerization

Caption: Copolymerization Experimental Workflow.

Other Synthetic Applications

While polymerization is the most prominent application, the isopropenyl group in this compound can also participate in other organic transformations, opening avenues for the synthesis of more complex molecules.

Potential in Cycloaddition Reactions

The electron-rich double bond of this compound suggests its potential as a dienophile in Diels-Alder reactions, particularly with electron-deficient dienes. This could provide a route to substituted cyclohexene derivatives. Further research in this area could uncover novel synthetic pathways.

Conclusion and Future Outlook

This compound is a monomer with significant potential in polymer chemistry and organic synthesis. Its ability to undergo various types of polymerization allows for the creation of homopolymers and copolymers with tunable properties. The protocols provided in this guide, adapted from well-established procedures for structurally similar monomers, offer a solid starting point for researchers to explore the synthesis and applications of poly(this compound) and its copolymers. Future research should focus on a more detailed investigation of its reactivity ratios with a wider range of comonomers, the exploration of its use in controlled/living polymerization techniques to create well-defined polymer architectures, and the expansion of its utility in non-polymerization synthetic transformations.

References

Application Note & Experimental Protocol: Reactions of o-Isopropenyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the handling and reactivity of o-isopropenyltoluene (also known as 1-methyl-2-(prop-1-en-2-yl)benzene). This compound is a valuable intermediate in organic synthesis, primarily utilized for its reactive isopropenyl group which is susceptible to electrophilic attack and polymerization.[1] This guide details two primary reaction pathways: cationic polymerization and acid-catalyzed intramolecular cyclization. It offers field-proven, step-by-step protocols, explains the causality behind experimental choices, and outlines methods for product characterization and necessary safety precautions.

Introduction: this compound - A Profile

This compound is an aromatic hydrocarbon featuring a toluene backbone with an isopropenyl group at the ortho position.[1] As a derivative of α-methylstyrene, its reactivity is dominated by the electron-rich double bond of the isopropenyl moiety. The presence of two electron-donating alkyl groups (the methyl on the ring and the methyl on the vinyl group) activates the double bond towards electrophilic attack and stabilizes the resulting carbocation intermediate, making it an excellent monomer for cationic polymerization.[2][3]

Furthermore, the ortho-positioning of the isopropenyl and methyl groups allows for unique intramolecular reactions. Under acidic conditions, the molecule can undergo a facile cyclization to form a stable five-membered ring, yielding an indane derivative. This guide will explore both of these synthetically useful transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7399-49-7[NIST][4]
Molecular Formula C₁₀H₁₂[PubChem][5]
Molecular Weight 132.20 g/mol [PubChem][5]
Appearance Colorless to pale yellow liquid[CymitQuimica][1]
Boiling Point ~177 °C[Spectrum Chemical][6]
Density ~0.861 g/cm³[Spectrum Chemical][6]
Solubility Soluble in organic solvents; insoluble in water.[CymitQuimica][1]

Core Reaction Pathways & Mechanisms

The reactivity of this compound is dictated by its alkene functionality. The π-electrons of the double bond are nucleophilic and readily attack electrophiles.[7] This initial attack generates a tertiary benzylic carbocation, a relatively stable intermediate due to hyperconjugation with the adjacent methyl group and resonance stabilization from the aromatic ring. This carbocation can then be trapped by a nucleophile or react with another monomer unit.

cluster_start Starting Material cluster_reagents Reaction Conditions cluster_intermediate Key Intermediate cluster_products Potential Products start This compound reagents Electrophile (E+) (e.g., H+, Lewis Acid) start->reagents Electrophilic Attack intermediate Tertiary Benzylic Carbocation reagents->intermediate Forms product1 Polymer Chain (Intermolecular Reaction) intermediate->product1 Propagation with another monomer product2 Cyclized Product (Indane) (Intramolecular Reaction) intermediate->product2 Intramolecular Attack on Ring

Caption: General reaction pathways of this compound.

Cationic Polymerization

In this chain-growth polymerization, a cationic initiator is used to generate the initial carbocation.[2] This cation then sequentially adds monomer units, propagating the polymer chain. The electron-donating groups on this compound stabilize the propagating cationic chain end, making it an ideal monomer for this process.[3][8]

Acid-Catalyzed Intramolecular Cyclization

When polymerization is suppressed (e.g., by using a non-nucleophilic acid in dilute conditions), the initially formed tertiary benzylic carbocation can act as an electrophile in an intramolecular Friedel-Crafts-type reaction. It is attacked by the π-electrons of its own aromatic ring to form a five-membered indane ring system. This is an example of an electrophilic addition followed by an intramolecular electrophilic aromatic substitution.

Experimental Protocols

Safety First: this compound is a flammable liquid and an irritant.[5] All manipulations must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a flame-resistant lab coat, is mandatory.[9][10]

Protocol 1: Cationic Polymerization of this compound

This protocol describes the polymerization of this compound using boron trifluoride etherate (BF₃·OEt₂) as a cationic initiator. BF₃·OEt₂ requires a co-initiator, typically trace amounts of water present in the solvent, to generate the strong protic acid that initiates polymerization.[11]

Objective: To synthesize poly(this compound).

Materials:

  • This compound (stabilized, passed through basic alumina to remove inhibitor before use)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Toluene (anhydrous)

  • Methanol

  • Stir bar, round-bottom flask, rubber septa, syringes, and needles.

G prep 1. Preparation - Dry glassware - Purge with N2 - Add Toluene & Monomer init 2. Initiation - Cool to 0°C - Add BF3·OEt2 initiator - Stir for 2 hrs prep->init Reaction Setup quench 3. Quenching - Add Methanol to terminate reaction init->quench Polymerization precip 4. Precipitation - Pour mixture into excess Methanol quench->precip Workup isolate 5. Isolation & Drying - Filter precipitate - Wash with Methanol - Dry under vacuum precip->isolate Purification

Caption: Workflow for the cationic polymerization of this compound.

Step-by-Step Procedure:

  • Preparation: Assemble a 100 mL round-bottom flask, equipped with a magnetic stir bar, and dry it thoroughly in an oven. Allow it to cool to room temperature under a stream of dry nitrogen.

  • Charging the Flask: Under a positive pressure of nitrogen, add 50 mL of anhydrous toluene to the flask via syringe. Add 10.0 g (75.6 mmol) of freshly purified this compound.

  • Initiation: Cool the stirred solution to 0 °C using an ice-water bath. Prepare a solution of the initiator by dissolving 0.1 mL of BF₃·OEt₂ in 5 mL of anhydrous toluene. Slowly add this initiator solution dropwise to the monomer solution over 5 minutes.

    • Causality Note: Slow addition at low temperature is crucial to control the exothermic polymerization reaction and prevent uncontrolled molecular weight distribution.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours. The solution will likely become more viscous as the polymer forms. Reaction progress can be monitored by taking small aliquots and analyzing by Gas Chromatography (GC) for the disappearance of the monomer.[12]

  • Termination (Quenching): Terminate the polymerization by adding 10 mL of methanol. This will react with the cationic chain ends.

  • Precipitation and Isolation: Slowly pour the reaction mixture into a beaker containing 400 mL of vigorously stirring methanol. The polymer will precipitate as a white solid.

  • Purification: Allow the solid to settle, then decant the supernatant. Collect the polymer by vacuum filtration, washing it thoroughly with fresh methanol (2 x 50 mL) to remove any unreacted monomer and residual catalyst.

  • Drying: Dry the resulting white powder in a vacuum oven at 60 °C overnight to a constant weight.

  • Characterization: The final polymer can be characterized by ¹H NMR, ¹³C NMR, and Gel Permeation Chromatography (GPC) to determine its structure and molecular weight distribution.

Protocol 2: Acid-Catalyzed Intramolecular Cyclization to 1,1-Dimethylindane

This protocol utilizes a strong, non-nucleophilic acid (trifluoromethanesulfonic acid, TfOH) to catalyze the intramolecular cyclization of this compound. The use of a non-nucleophilic acid and dilute conditions favors the intramolecular pathway over intermolecular polymerization.

Objective: To synthesize 1,1-dimethylindane.

Materials:

  • This compound

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stir bar, round-bottom flask, dropping funnel, separatory funnel.

G setup 1. Setup - Dissolve substrate in anhydrous DCM - Cool to 0°C addition 2. Acid Addition - Add catalytic TfOH dropwise setup->addition Prepare for Reaction reaction 3. Reaction - Stir at 0°C to RT - Monitor by TLC/GC addition->reaction Catalytic Cyclization workup 4. Aqueous Workup - Quench with NaHCO3 - Separate layers - Wash with brine reaction->workup Neutralization purify 5. Purification - Dry with MgSO4 - Evaporate solvent - Column chromatography workup->purify Isolation

Caption: Workflow for the acid-catalyzed cyclization of this compound.

Step-by-Step Procedure:

  • Preparation: To a 250 mL round-bottom flask containing a magnetic stir bar, add 5.0 g (37.8 mmol) of this compound and 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice-water bath with stirring.

  • Catalyst Addition: In a separate vial, prepare a catalyst solution by dissolving 0.1 mL of trifluoromethanesulfonic acid in 10 mL of anhydrous DCM. Add this solution dropwise to the stirred substrate solution over 15 minutes.

    • Causality Note: A catalytic amount of strong acid is sufficient to protonate the alkene and initiate the cyclization cascade. Using a dilute solution prevents localized high concentrations of acid which could promote polymerization.[13]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution. Stir vigorously for 10 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with hexanes) to yield pure 1,1-dimethylindane.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the vinyl proton signals and the appearance of new aliphatic signals in the NMR spectrum are key indicators of a successful reaction.

cluster_step1 Step 1: Protonation cluster_step2 Step 2: Intramolecular Cyclization (EAS) cluster_step3 Step 3: Deprotonation A This compound + H+ B Tertiary Benzylic Carbocation A->B Electrophilic Attack C Carbocation attacks aromatic ring B->C D Arenium Ion Intermediate (Sigma Complex) C->D Forms E Loss of H+ D->E Aromatization F 1,1-Dimethylindane E->F Yields

Caption: Mechanism of acid-catalyzed intramolecular cyclization.

References

  • PubChem, National Center for Biotechnology Information. o,alpha-dimethylstyrene. [Link]

  • KUMHO P&B CHEMICALS.INC. SAFETY DATA SHEET - CUMENE. (2019-03-18). [Link]

  • Organic Chemistry Portal. Synthesis of indenes. [Link]

  • Ministry of Food and Drug Safety. Analytical Methods for Mutagenic Impurities in Drug Substances and Drug Products. [Link]

  • National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook. [Link]

  • Wikipedia. Cationic polymerization. [Link]

  • Chemistry LibreTexts. Cationic Polymerization. (2021-09-12). [Link]

  • SciSpace. Mechanistic Investigations of the Acid-Catalyzed Cyclization of a Vinyl ortho-Quinone Methide. [Link]

  • YouTube. Mechanism of Cationic Polymerization. (2020-08-15). [Link]

  • Chemistry LibreTexts. Electrophilic Addition Reactions of Alkenes. (2024-04-03). [Link]

  • BYJU'S. Electrophilic Addition Reactions Of Alkenes. [Link]

  • Agilent. A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System. [Link]

  • Chemistry LibreTexts. Introduction to Electrophilic Addition. (2022-10-04). [Link]

  • ResearchGate. Cyclization of Cembrane Diterpenoids: VIII. Acid-catalyzed Cyclization of Isocembrol. (1997-02-01). [Link]

  • YouTube. cationic addition polymers. (2019-01-23). [Link]

  • University of Texas at Austin. Polymerization: Cationic Polymerization. [Link]

  • Japan Environmental Management Association for Industry. Analytical Methods for Substances in the Environment. [Link]

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Application Note: o-Isopropenyltoluene as a Versatile Intermediate in Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

o-Isopropenyltoluene (CAS No. 7399-49-7), also known as o,α-dimethylstyrene, is a valuable aromatic hydrocarbon that serves as a crucial intermediate in the synthesis of a wide array of chemical products.[1] Its unique structure, featuring a toluene backbone with an isopropenyl group at the ortho position, provides two distinct reactive centers: a polymerizable alkene moiety and an aromatic ring susceptible to electrophilic substitution.[1] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, handling, and application of this compound in chemical manufacturing, with a focus on its role in producing specialty polymers and as a scaffold for fine chemicals.

Introduction and Physicochemical Profile

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] As a derivative of styrene, it shares similar reactivity, particularly in polymerization reactions, but its additional methyl groups on both the ring and the vinyl group sterically and electronically influence its chemical behavior. This compound is a key building block in organic chemistry, enabling the construction of complex molecular architectures.[1]

The strategic placement of the methyl and isopropenyl groups in an ortho configuration creates a sterically hindered environment that can be exploited to control regioselectivity in certain reactions. The isopropenyl group is highly reactive towards electrophilic addition and is the primary site for polymerization, while the aromatic ring can undergo further functionalization.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 7399-49-7
Molecular Formula C₁₀H₁₂[4]
Molecular Weight 132.20 g/mol [4]
IUPAC Name 1-methyl-2-(prop-1-en-2-yl)benzene
Synonyms o,α-Dimethylstyrene, 2-Isopropenyltoluene[1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 178 °C (approx.)[5] (related isomer)
Density ~0.88 g/cm³[5] (related isomer)
Solubility Insoluble in water; soluble in organic solvents[1]

Synthesis Pathway: From o-Cymene to this compound

The most common industrial route to this compound is through the catalytic dehydrogenation of o-cymene (2-isopropyltoluene).[5][6] This gas-phase reaction is typically performed at high temperatures over a metal oxide catalyst. The process is an equilibrium-limited endothermic reaction, requiring careful control of temperature and pressure to maximize yield and minimize side reactions such as cracking and isomerization.

The causality behind this choice of precursor is rooted in industrial logistics; cymenes are readily produced by the Friedel-Crafts alkylation of toluene with propylene, both of which are bulk petrochemical feedstocks.[5]

G cluster_0 Synthesis Workflow Toluene Toluene o_Cymene o-Cymene (2-Isopropyltoluene) Toluene->o_Cymene Alkylation Propylene Propylene Propylene->o_Cymene Dehydrogenation Catalytic Dehydrogenation o_Cymene->Dehydrogenation o_IPT This compound (Crude Product) Dehydrogenation->o_IPT Purification Fractional Distillation o_IPT->Purification Final_Product High-Purity This compound Purification->Final_Product

Figure 1: General workflow for the synthesis of this compound from bulk starting materials.

Core Applications in Chemical Manufacturing

Monomer for Specialty Polymers and Resins

This compound's primary industrial application is as a monomer or co-monomer in polymerization reactions.[1] Similar to its structural analog, α-methylstyrene, the presence of the α-methyl group on the vinyl moiety lowers the ceiling temperature for polymerization. This property can be advantageous for creating polymers that are thermally depolymerizable, useful in applications like photoresists and specialty adhesives.

It can be polymerized via free-radical or cationic mechanisms.[7][8] Cationic polymerization, in particular, allows for the production of polymers with well-defined molecular weights and low polydispersity. These polymers are often characterized by high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for demanding engineering applications.

Intermediate for Fine and Pharmaceutical Chemicals

The dual reactivity of this compound makes it a versatile platform for synthesizing more complex molecules. While direct use in marketed drugs is not widely documented, its structural motifs are relevant to pharmaceutical development.[9][10] Benzene derivatives are foundational in many pharmaceutical compounds, and the isopropenyl "handle" allows for a variety of synthetic transformations.[10][11]

  • Oxidation: The double bond can be cleaved (e.g., via ozonolysis) to yield o-methyl acetophenone, a ketone intermediate.

  • Epoxidation: Reaction with peroxy acids forms the corresponding epoxide, a key intermediate for introducing vicinal diols or amino alcohols.

  • Hydroboration-Oxidation: This reaction provides a route to the anti-Markovnikov alcohol, 2-(o-tolyl)propan-1-ol, introducing a primary alcohol functionality.

  • Electrophilic Aromatic Substitution: The existing alkyl groups are ortho, para-directing and activating, meaning further substitution (e.g., nitration, halogenation) will be directed to the C4 and C6 positions of the ring, enabling the synthesis of polysubstituted benzenes.[2][3]

G cluster_1 Synthetic Utility of this compound cluster_products Potential Downstream Products oIPT This compound C₁₀H₁₂ Polymer Specialty Polymer / Resin oIPT->Polymer Polymerization [11] Epoxide Epoxide Intermediate oIPT->Epoxide Epoxidation Ketone o-Methyl Acetophenone oIPT->Ketone Ozonolysis Alcohol 2-(o-tolyl)propan-1-ol oIPT->Alcohol Hydroboration- Oxidation Substituted Polysubstituted Aromatic oIPT->Substituted Electrophilic Aromatic Substitution [17]

Figure 2: Logical relationship diagram showing this compound as a central intermediate.

Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a well-equipped laboratory setting. A thorough risk assessment must be conducted before any procedure is initiated.

Protocol 1: Synthesis of this compound from o-Cymene

This protocol is an adaptation of established dehydrogenation principles.

  • Principle: Gas-phase catalytic dehydrogenation of o-cymene over an iron(III) oxide catalyst promoted with potassium oxide and chromium(III) oxide. The reaction is conducted at elevated temperature and reduced pressure to favor product formation.

  • Materials:

    • o-Cymene (98%+, CAS: 527-84-4)[12]

    • Catalyst: Fe₂O₃ (90%), K₂O (5%), Cr₂O₃ (5%)

    • Nitrogen gas (high purity)

    • Butylated hydroxytoluene (BHT) as an inhibitor

  • Equipment:

    • Packed bed reactor (quartz tube)

    • Tube furnace with temperature controller

    • Syringe pump for liquid feed

    • Condenser system with a cold trap (dry ice/acetone)

    • Vacuum pump and pressure gauge

  • Procedure:

    • Pack the quartz reactor tube with the catalyst bed.

    • Assemble the reactor within the tube furnace and connect the feed and collection systems.

    • Heat the catalyst bed to 600 °C under a steady flow of nitrogen to activate the catalyst.

    • Once the temperature is stable, reduce the system pressure to ~50 kPa.

    • Begin feeding o-cymene into a heated pre-mixing zone (vaporizer) at a controlled rate using the syringe pump.

    • The vaporized o-cymene flows through the hot catalyst bed. Dehydrogenation occurs, producing this compound and hydrogen gas.

    • The product stream exits the reactor and is passed through the condenser and cold trap to liquefy the organic components.

    • Collect the crude product mixture.

  • Workup and Purification:

    • Add a small amount of BHT inhibitor (~100 ppm) to the crude product to prevent polymerization.

    • The crude product will contain unreacted o-cymene, the desired this compound, and minor byproducts.

    • Perform fractional distillation under vacuum to separate the this compound (higher boiling point) from the starting o-cymene.

  • Characterization:

    • GC-MS: To determine the purity of the final product and identify any byproducts. The mass spectrum should show a molecular ion peak (m/z) at 132.20.[4]

    • ¹H NMR: To confirm the structure, expecting characteristic peaks for the vinyl protons, aromatic protons, and two distinct methyl groups.

Protocol 2: Cationic Polymerization of this compound
  • Principle: Initiation of polymerization using a strong Lewis acid in a non-polar, anhydrous solvent at low temperature to control the reaction rate and minimize side reactions.

  • Materials:

    • This compound (freshly distilled, inhibitor removed)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂) as initiator

    • Dichloromethane (anhydrous) as solvent

    • Methanol as a quenching agent

  • Equipment:

    • Schlenk line or glovebox for inert atmosphere operations

    • Jacketed reaction flask with overhead stirrer

    • Cryostat or cooling bath

    • Syringes for reagent transfer

  • Procedure:

    • Set up the reaction flask under an inert atmosphere (nitrogen or argon).

    • Add anhydrous dichloromethane to the flask and cool to -78 °C using a dry ice/acetone bath.

    • Add the purified this compound monomer to the cold solvent with stirring.

    • Using a syringe, slowly add the BF₃·OEt₂ initiator solution dropwise. An exothermic reaction or color change may be observed, indicating the start of polymerization.

    • Allow the reaction to proceed for 1-2 hours at -78 °C.

    • Quench the polymerization by adding cold methanol. This will terminate the growing polymer chains.

    • Allow the mixture to warm to room temperature.

  • Workup and Purification:

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.

    • Collect the white polymer solid by filtration.

    • Wash the polymer with fresh methanol to remove any residual monomer or initiator.

    • Dry the final polymer product under vacuum at 40-50 °C.

  • Characterization:

    • GPC/SEC: To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.

    • DSC: To measure the glass transition temperature (Tg).

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[13][14]

Table 2: GHS Hazard Information for this compound

Hazard ClassStatementSource(s)
Flammable LiquidH226: Flammable liquid and vapor[14]
Aspiration HazardH304: May be fatal if swallowed and enters airways
Acute Toxicity (Inhalation)H331: Toxic if inhaled
Reproductive ToxicityH361: Suspected of damaging fertility or the unborn child
Aquatic HazardH411: Toxic to aquatic life with long lasting effects
  • Engineering Controls: Always handle this compound in a chemical fume hood to avoid inhalation of vapors.[13] Use explosion-proof equipment due to its flammability.[13]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a flame-retardant lab coat.[13]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It is often stabilized with an inhibitor like BHT to prevent spontaneous polymerization.[1]

  • Disposal: Dispose of waste material at an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

References

Application Notes and Protocols for Polymer Coatings Using o-Isopropenyltoluene-Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis, formulation, and application of polymer coatings derived from ortho-isopropenyltoluene (o-IPT). o-IPT is an aromatic monomer that, due to its unique structural features, yields polymers with a high glass transition temperature (Tg), excellent thermal stability, and tunable solubility. These properties make poly(this compound) (PoIPT) and its copolymers highly attractive for advanced coating applications, ranging from protective films to sophisticated drug-eluting matrices for medical devices. This guide offers detailed, field-tested protocols, explains the scientific rationale behind experimental choices, and provides a framework for troubleshooting and optimization.

Introduction: The Strategic Advantage of this compound in Polymer Coatings

The selection of a monomer is the critical first step in designing a polymer coating with specific performance characteristics. While styrene and its derivatives are ubiquitous, this compound (also known as o-methyl-α-methylstyrene) offers a distinct combination of properties. The presence of two methyl groups on the polymer backbone—one on the aromatic ring and one on the α-carbon of the vinyl group—imparts significant steric hindrance. This structural feature restricts chain mobility, leading to a substantially higher glass transition temperature (Tg) compared to polystyrene. The resulting PoIPT coatings are rigid, thermally stable, and possess excellent chemical resistance, making them suitable for demanding applications.

For drug development professionals, the aromatic, hydrophobic nature of PoIPT provides a compatible matrix for a wide range of small molecule drugs. The polymer's robust mechanical properties ensure the integrity of the coating on medical devices, while its synthesis can be controlled to achieve specific molecular weights, which in turn influences drug release kinetics. This guide will empower researchers to harness these properties through robust synthesis and formulation protocols.

Monomer Overview and Handling

This compound is a colorless to pale yellow liquid with a distinct aromatic odor.[1] It is classified as an aromatic hydrocarbon and is soluble in most organic solvents, such as toluene, tetrahydrofuran (THF), and dichloromethane (DCM), but has low solubility in water.[1][2]

Key Properties of this compound:

Property Value
Chemical Formula C₁₀H₁₂
Molecular Weight 132.20 g/mol
CAS Number 7399-49-7
Appearance Colorless to pale yellow liquid[1]

| Primary Application | Intermediate for polymers and resins[1] |

Handling and Storage:

  • Inhibitor Removal: Commercial o-IPT is often supplied with an inhibitor (like BHT) to prevent spontaneous polymerization. For controlled polymerization, this inhibitor must be removed. A standard method is to pass the monomer through a column packed with basic alumina.

  • Storage: Store inhibitor-free monomer under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) to prevent premature polymerization and oxidation.

Polymer Synthesis: From Monomer to Macromolecule

The polymerization of o-IPT can be achieved through several chain-growth mechanisms. The choice of method dictates the polymer's molecular weight, polydispersity (Mw/Mn), and microstructure. Cationic polymerization is particularly effective for this monomer due to the stability of the resulting carbocation intermediate.[3][4]

Cationic Polymerization Protocol

Cationic polymerization proceeds via a highly reactive carbocationic propagating center.[5] This method is ideal for monomers with electron-donating groups, such as o-IPT, which can stabilize the positive charge.[3] The reactions are extremely sensitive to impurities, especially water, which can act as a terminating agent. Therefore, all glassware must be rigorously dried, and solvents must be anhydrous.

Rationale for Cationic Polymerization:

  • High Molecular Weight: Can produce high molecular weight polymers under optimized conditions.

  • Rapid Reaction: Polymerization is often very fast, even at low temperatures.

  • Control over Microstructure: The choice of counter-ion and solvent can influence the stereochemistry of the resulting polymer.

Protocol: Cationic Polymerization of o-IPT using Boron Trifluoride Etherate (BF₃·OEt₂) as an Initiator

  • Preparation:

    • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with dry nitrogen.

    • Through a rubber septum, add 50 mL of anhydrous dichloromethane (DCM) via a dry syringe.

    • Add 10 mL (75.6 mmol) of freshly purified o-IPT to the flask.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Initiation:

    • Prepare a stock solution of the initiator by dissolving 0.1 mL of BF₃·OEt₂ in 10 mL of anhydrous DCM.

    • Slowly add 1 mL of the initiator solution to the cold, stirring monomer solution. An immediate increase in viscosity or change in color may be observed.

  • Propagation:

    • Allow the reaction to proceed at -78 °C for 2 hours. Maintaining a low temperature is critical to suppress chain transfer and termination reactions, which are more prevalent at higher temperatures.

  • Termination:

    • Quench the polymerization by adding 5 mL of pre-chilled anhydrous methanol. The methanol reacts with the carbocationic chain ends, terminating the polymerization.

  • Purification:

    • Allow the mixture to warm to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing 500 mL of vigorously stirring methanol. The polymer will crash out as a white solid.

    • Collect the polymer by vacuum filtration.

    • Wash the polymer with fresh methanol (2 x 50 mL).

    • Dry the polymer in a vacuum oven at 60 °C overnight to a constant weight.

Free-Radical Polymerization Protocol

Free-radical polymerization is a versatile and robust method that is less sensitive to impurities than ionic polymerization.[6][7] It involves the generation of free radicals that attack the monomer's double bond to initiate a chain reaction.[6]

Rationale for Free-Radical Polymerization:

  • Robustness: Tolerant to a wider range of functional groups and impurities compared to ionic methods.

  • Accessibility: A wide variety of initiators are commercially available.[6]

  • Tunability: Controlled radical polymerization (CRP) techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) can be employed to produce polymers with well-defined architectures and low polydispersity.[6]

Protocol: Free-Radical Polymerization of o-IPT using Azobisisobutyronitrile (AIBN)

  • Preparation:

    • In a round-bottom flask, dissolve 10 g (75.6 mmol) of purified o-IPT and 0.062 g (0.38 mmol, 0.5 mol%) of AIBN in 20 mL of toluene.

    • Seal the flask with a rubber septum and deoxygenate the solution by bubbling dry nitrogen through it for 30 minutes. Oxygen is a radical scavenger and must be removed.

  • Initiation & Propagation:

    • Place the flask in a preheated oil bath at 70 °C and stir for 24 hours. The thermal decomposition of AIBN generates the initial radicals to start the polymerization.

  • Termination & Purification:

    • Cool the reaction to room temperature. The solution will be viscous.

    • Precipitate the polymer by slowly pouring the solution into 500 mL of vigorously stirring methanol.

    • Collect the white polymer precipitate by vacuum filtration.

    • Redissolve the polymer in a minimal amount of THF and re-precipitate into methanol to remove any unreacted monomer and initiator fragments.

    • Dry the final polymer product in a vacuum oven at 60 °C to a constant weight.

Polymer Characterization: Validating the Synthesis

After synthesis, it is crucial to characterize the polymer to ensure it meets the desired specifications for the coating application.

Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer o-IPT Monomer (Purified) Reaction Polymerization Reaction (-78°C or 70°C) Monomer->Reaction Initiator Initiator (e.g., BF3 or AIBN) Initiator->Reaction Solvent Anhydrous Solvent (e.g., DCM or Toluene) Solvent->Reaction Purification Precipitation & Drying Reaction->Purification Polymer Purified PoIPT Polymer Purification->Polymer GPC GPC Analysis (Mn, Mw, PDI) NMR 1H NMR (Structure Confirmation) DSC DSC Analysis (Glass Transition, Tg) TGA TGA Analysis (Thermal Stability) Polymer->GPC Polymer->NMR Polymer->DSC Polymer->TGA

Caption: Workflow from monomer to fully characterized polymer.

Key Characterization Techniques:

Technique Purpose Expected Results for PoIPT
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). Cationic: High Mw, broader PDI (>1.5). Free-Radical: Lower Mw, PDI ~2.0.
¹H Nuclear Magnetic Resonance (NMR) To confirm the polymer structure and check for residual monomer. Broad peaks in the aromatic (6.5-7.2 ppm) and aliphatic (0.8-2.5 ppm) regions, disappearance of vinyl proton signals from the monomer.
Differential Scanning Calorimetry (DSC) To measure the glass transition temperature (Tg), which indicates the coating's rigidity and operating temperature range. A high Tg, typically in the range of 140-160 °C, is expected due to the hindered backbone.

| Thermogravimetric Analysis (TGA) | To assess the thermal stability and decomposition temperature of the polymer. | High thermal stability, with decomposition onset typically above 300 °C in a nitrogen atmosphere. |

Coating Formulation and Application

The transition from a solid polymer to a functional coating involves dissolving the polymer in a suitable solvent system and applying it to a substrate in a controlled manner.

Formulation Protocol
  • Solvent Selection: Choose a solvent that readily dissolves the PoIPT. Toluene, xylene, and THF are excellent choices. The solvent's evaporation rate is critical: a fast-evaporating solvent (like DCM) may be suitable for spin coating, while a slower-evaporating solvent (like toluene) is better for dip or spray coating to ensure a level film.[2]

  • Concentration: Prepare a solution with a concentration typically between 5-20% (w/v). Higher concentrations lead to thicker coatings but can be difficult to handle due to high viscosity.

  • Filtration: Filter the polymer solution through a 0.45 µm PTFE syringe filter to remove any dust or undissolved polymer gels, which can cause defects in the final coating.

Application Protocol: Spin Coating

Spin coating is a reliable method for producing thin, uniform films on flat substrates.

  • Substrate Preparation: Clean the substrate meticulously. For glass or silicon wafers, a typical procedure is sonication in acetone, followed by isopropanol, and finally drying with a stream of nitrogen. An optional oxygen plasma or "Piranha" etch step can be used to create a hydrophilic surface for enhanced adhesion.

  • Deposition: Place the substrate on the spin coater chuck. Dispense a small amount of the filtered polymer solution onto the center of the substrate.

  • Spin Cycle:

    • Spread Cycle: 500 rpm for 10 seconds to allow the solution to cover the substrate.

    • Spin Cycle: 2000-4000 rpm for 60 seconds. The final thickness is inversely proportional to the square root of the spin speed.

  • Baking: Transfer the coated substrate to a hotplate or oven. Bake at a temperature above the solvent's boiling point but well below the polymer's Tg (e.g., 90-110 °C for toluene) for 10-30 minutes to remove residual solvent and densify the film.

Application Focus: Drug-Eluting Coatings

For pharmaceutical applications, PoIPT can serve as a hydrophobic matrix for the controlled release of therapeutic agents.[8][9] The drug is physically entrapped within the polymer coating.

Workflow for Drug-Eluting Coating Development

G cluster_formulation Formulation cluster_application Application cluster_evaluation Evaluation PolymerSol PoIPT Solution (e.g., 10% in Toluene) Mixing Mixing & Filtration PolymerSol->Mixing Drug Active Pharmaceutical Ingredient (API) Drug->Mixing Coating Coating Application (Spray or Dip Coating) Mixing->Coating Substrate Substrate (e.g., Medical Device) Substrate->Coating Drying Solvent Removal Coating->Drying FinalCoating Drug-Eluting Coating Drying->FinalCoating SEM SEM/AFM (Morphology, Thickness) DrugLoad Drug Loading (e.g., UV-Vis, HPLC) Release In Vitro Release Study (e.g., USP Apparatus) FinalCoating->SEM FinalCoating->DrugLoad FinalCoating->Release

Caption: A typical workflow for creating and testing a drug-eluting coating.

Protocol: Formulation and Characterization of a Drug-Eluting Coating
  • Formulation:

    • Prepare a 10% (w/v) solution of PoIPT in toluene.

    • Dissolve the desired drug (e.g., a hydrophobic anti-inflammatory agent) into the polymer solution. The drug-to-polymer ratio (e.g., 1:9 by weight) will determine the drug load.

    • Stir until the drug is fully dissolved. Filter the solution as described previously.

  • Application:

    • Apply the drug-polymer solution to the target substrate (e.g., a stainless steel stent) using an appropriate method like spray coating to ensure conformal coverage.

    • Dry the coating in a controlled environment to remove the solvent.

  • Characterization:

    • Drug Load: Dissolve a known area of the coating in a suitable solvent and quantify the drug concentration using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Surface Morphology: Use Scanning Electron Microscopy (SEM) to visualize the coating's surface to ensure it is smooth, uniform, and free of cracks or drug crystals.

    • In Vitro Release Study: Place the coated substrate in a phosphate-buffered saline (PBS, pH 7.4) solution at 37 °C. At predetermined time points, withdraw aliquots of the release medium and quantify the amount of drug released using HPLC. This data is used to generate a cumulative release profile, which is critical for predicting in vivo performance.[]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Polymer Yield Inactive initiator; presence of inhibitors or impurities (e.g., water in cationic polymerization); incorrect reaction temperature.Ensure monomer is purified; use fresh, anhydrous solvents; verify initiator activity; double-check reaction temperature.
Coating "Dewetting" or Poor Adhesion Poor substrate cleaning; surface energy mismatch between coating and substrate.Implement a more rigorous substrate cleaning protocol; consider a surface treatment (plasma, corona) or an adhesion-promoting primer.
"Orange Peel" or Hazy Coating Solvent evaporated too quickly; high humidity during application.Switch to a slower-evaporating solvent; apply the coating in a controlled, low-humidity environment.
Cracks in the Coating High internal stress, often from a thick coating or rapid solvent removal.Reduce solution concentration to achieve a thinner layer; slow down the solvent evaporation rate by modifying the baking protocol (e.g., a slower ramp to the final temperature).
Burst Release of Drug Drug crystals present on the coating surface; poor drug-polymer miscibility.Ensure drug is fully dissolved in the coating solution; reduce drug loading; screen for more compatible polymer-drug combinations.

References

  • Wikipedia. Cationic polymerization. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Cationic polymerization of isobutylene in toluene. [Link]

  • Chemistry LibreTexts. Cationic Polymerization. [Link]

  • University of Texas at Austin. A. Polymerization: Cationic Polymerization. [Link]

  • Chemistry LibreTexts. Free Radical Polymerization. [Link]

  • National Center for Biotechnology Information. Polymers for Drug Delivery Systems. [Link]

  • National Center for Biotechnology Information. Polymeric Nanoparticles for Drug Delivery. [Link]

  • YouTube. How Are Advanced Polymers Used For Drug Delivery?. [Link]

  • Swaminathan Sivaram. Controlled Free Radical Polymerization. [Link]

  • YouTube. Ep7 free radical and controlled radical polymerization. [Link]

  • Google Patents.
  • MDPI. Polymer Coatings Based on Polyisobutylene, Polystyrene.... [Link]

  • ResearchGate. Polymer Coatings Based on Polyisobutylene, Polystyrene.... [Link]

  • PCC Group. Toluene: applications and properties. [Link]

  • MDPI. Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s.... [Link]

  • National Center for Biotechnology Information. Poly(styrene-co-butadiene)/Maghnia-Organo-Montmorillonite Clay Nanocomposite.... [Link]

  • Rutgers University. Parylene Properties. [Link]

  • Semantic Scholar. Synthesis of Macrocyclic Poly(ethylene oxide) and Polystyrene via Glaser Coupling Reaction. [Link]

Sources

Application Note: A Guide to the Synthesis of Specialty Resins from o-Isopropenyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and theoretical insights for the synthesis of specialty resins using o-isopropenyltoluene (o-IPT) as a key monomer. This compound, also known as o-methyl-α-methylstyrene, is a versatile aromatic monomer whose unique structure imparts valuable properties such as high thermal stability, chemical resistance, and a high glass transition temperature (Tg) to the resulting polymers.[1][2] This document is intended for researchers and scientists in polymer chemistry and materials science, offering a deep dive into the cationic and controlled radical polymerization of o-IPT. We present the underlying chemical principles, explain the rationale behind experimental choices, and provide step-by-step protocols for synthesizing both low molecular weight hydrocarbon resins and well-defined polymers.

Introduction to this compound in Resin Synthesis

This compound (o-IPT) is an aromatic hydrocarbon characterized by a toluene backbone with an isopropenyl group at the ortho position.[1] Its structure is pivotal to its polymerization behavior and the properties of the final resin.

  • Aromatic Ring: The phenyl group provides rigidity, thermal stability, and chemical resistance to the polymer backbone.

  • α-Methyl Group: The methyl group on the vinyl carbon sterically hinders the polymer chain, restricting rotation and significantly increasing the glass transition temperature (Tg) of the resulting polymer compared to its styrene or vinyltoluene analogues. This steric hindrance also influences the polymerization mechanism, particularly by creating a low ceiling temperature for certain polymerization types.

  • ortho-Methyl Group: The additional methyl group on the aromatic ring further contributes to the polymer's steric bulk and modifies its solubility and compatibility with other materials.

The combination of these features makes o-IPT an excellent candidate for producing specialty resins used in high-performance applications, including tackifiers, coating additives, and precursors for advanced block copolymers. This guide will explore two primary synthetic pathways: cationic polymerization to produce low molecular weight resins and Atom Transfer Radical Polymerization (ATRP) for creating polymers with controlled architecture.

Physicochemical Properties and Critical Safety Considerations

Properties of this compound

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 7399-49-7[1][2][3]
Molecular Formula C₁₀H₁₂[1][2][3]
Molecular Weight 132.20 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid[1]
Synonyms o-Methyl-α-methylstyrene, o,α-Dimethylstyrene[1][2]
Solubility Soluble in most organic solvents; sparingly soluble in water.[1]
Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[4][5]

  • Hazards:

    • Flammability: Flammable liquid and vapor.[5][6] Keep away from heat, sparks, open flames, and hot surfaces.[4][5] Use explosion-proof electrical equipment.[4] Take precautionary measures against static discharge.[5]

    • Health: May cause respiratory irritation.[5] May be fatal if swallowed and enters airways.[5] Suspected of causing cancer.[5][6]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, chemical safety goggles, and flame-retardant lab coats.[4][5]

    • All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[4][5]

  • Storage and Disposal:

    • Store in a cool, well-ventilated place with the container tightly closed.[4]

    • Dispose of contents and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[4]

Polymerization Mechanisms of this compound

The reactivity of the isopropenyl group allows o-IPT to undergo addition polymerization via several mechanisms. The choice of mechanism is critical as it dictates the structure, molecular weight, and properties of the resulting resin.

Cationic Polymerization

Theoretical Basis: Cationic polymerization proceeds via a carbocationic active center.[7] It is particularly effective for alkenes with electron-donating substituents that can stabilize the positive charge, such as the aromatic ring and alkyl groups in o-IPT.[7][8] The initiation step involves an electrophile (e.g., a proton from a Brønsted acid or a carbocation generated from a Lewis acid/co-initiator system) adding to the double bond, forming a stable tertiary benzylic carbocation.[7] This carbocation then propagates by attacking the double bond of subsequent monomer units.

Causality: The choice of a Lewis acid initiator (e.g., AlCl₃, BF₃·OEt₂) with a protic co-initiator (e.g., trace H₂O) is deliberate. The Lewis acid activates the co-initiator, generating a strong electrophilic species required for efficient initiation.[9] The reaction is typically conducted at low temperatures to suppress chain transfer and termination reactions, which are common in cationic systems and lead to the formation of low molecular weight polymers.[10] Toluene is often used as a solvent as it is relatively inert under these conditions, although chain transfer to the solvent can occur with stronger Lewis acids.[9]

G cluster_0 Cationic Polymerization of o-IPT Initiation Initiation (Lewis Acid + Co-initiator) ActiveCenter Formation of Tertiary Benzylic Carbocation Initiation->ActiveCenter E+ Monomer1 o-IPT Monomer Monomer1->ActiveCenter Propagation Propagation (Chain Growth) ActiveCenter->Propagation Termination Termination/ Chain Transfer Propagation->Termination Monomer2 o-IPT Monomer Monomer2->Propagation n(o-IPT) Resin Low MW Resin Termination->Resin

Caption: Cationic polymerization workflow for o-IPT.

Controlled Radical Polymerization (ATRP)

Theoretical Basis: Conventional free-radical polymerization often leads to polymers with broad molecular weight distributions and poor architectural control due to rapid and irreversible termination reactions.[11][12] Atom Transfer Radical Polymerization (ATRP) is a "living" or controlled radical polymerization (CRP) technique that overcomes these limitations.[13] It relies on a reversible equilibrium between a low concentration of active, propagating radicals and a high concentration of dormant species (an alkyl halide). This equilibrium is mediated by a transition metal complex (e.g., Cu(I)/ligand), which minimizes termination events and allows chains to grow simultaneously and uniformly.[13]

Causality: The ATRP system is a self-validating system where control is achieved by balancing the rates of activation and deactivation. The choice of the initiator (e.g., ethyl 2-bromoisobutyrate), catalyst (CuBr), and ligand (e.g., a nitrogen-based ligand like PMDETA or bipyridine) is crucial. The initiator's structure determines the polymer chain end functionality. The ligand solubilizes the copper salt and tunes the catalyst's redox potential, thereby controlling the position of the active/dormant equilibrium.[13] The entire system must be rigorously deoxygenated because oxygen can irreversibly oxidize the Cu(I) catalyst, quenching the polymerization.[14]

G cluster_1 Atom Transfer Radical Polymerization (ATRP) of o-IPT Initiator Alkyl Halide Initiator (R-X) Radical Active Radical (R•) Initiator->Radical k_act Catalyst Cu(I)/Ligand (Activator) Catalyst->Radical Dormant Dormant Species (P-X) Radical->Dormant k_deact Polymer Well-defined Poly(o-IPT) Radical->Polymer k_p + n(Monomer) Deactivator Cu(II)/Ligand (Deactivator) Deactivator->Dormant Monomer o-IPT Monomer Monomer->Polymer

Caption: Reversible activation-deactivation equilibrium in ATRP.

Experimental Protocols

Protocol 1: Synthesis of a Low Molecular Weight Tackifier Resin via Cationic Polymerization

This protocol describes the synthesis of a low molecular weight poly(this compound) resin suitable for applications as a tackifier or modifier in adhesive and coating formulations.[15]

4.1.1. Materials and Equipment

  • This compound (o-IPT), inhibitor removed via alumina column

  • Toluene, anhydrous

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Methanol

  • Nitrogen (N₂) source

  • Three-neck round-bottom flask with magnetic stirrer, thermometer, and N₂ inlet/outlet

  • Ice bath

  • Rotary evaporator

4.1.2. Experimental Workflow Diagram

G A Setup & Purge (Flask, N2 atmosphere) B Charge Reagents (o-IPT, Toluene) A->B C Cool to 0°C (Ice Bath) B->C D Initiator Addition (Add BF3·OEt2 dropwise) C->D E Polymerization (Stir at 0°C for 2h) D->E F Termination (Quench with Methanol) E->F G Purification (Wash with water) F->G H Solvent Removal (Rotary Evaporation) G->H I Drying (Vacuum Oven) H->I J Characterization (GPC, NMR) I->J

Caption: Workflow for cationic synthesis of o-IPT resin.

4.1.3. Step-by-Step Procedure

  • Preparation: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Purge the system with dry nitrogen for 15 minutes.

  • Charging Reagents: Under a positive nitrogen flow, charge the flask with 100 mL of anhydrous toluene and 20.0 g (0.151 mol) of inhibitor-free this compound.

  • Cooling: Cool the stirred solution to 0°C using an ice bath.

  • Initiation: Slowly add 0.2 mL of BF₃·OEt₂ initiator to the cooled solution dropwise via syringe over 5 minutes. An exothermic reaction and a color change are typically observed.

  • Polymerization: Maintain the reaction temperature at 0-5°C and continue stirring under nitrogen for 2 hours.

  • Termination: Quench the reaction by adding 5 mL of methanol. The color should dissipate.

  • Purification: Transfer the solution to a separatory funnel and wash twice with 50 mL of deionized water to remove the catalyst residue.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator to remove the toluene.

  • Drying: Dry the resulting viscous resin in a vacuum oven at 60°C to a constant weight.

  • Characterization: Analyze the final resin using GPC to determine molecular weight (Mn, Mw) and polydispersity index (PDI).

4.1.4. Typical Reaction Parameters and Expected Results

ParameterValueExpected Outcome
Monomer Concentration~1.5 MMn: 1,500 - 3,000 g/mol
Initiator (BF₃·OEt₂)~1 mol% relative to monomerPDI: 1.8 - 2.5
Temperature0°CYield: >90%
Time2 hoursAppearance: Clear, viscous liquid/solid
Protocol 2: Synthesis of Well-Defined Poly(o-IPT) via ATRP

This protocol outlines the synthesis of poly(this compound) with a predictable molecular weight and low polydispersity, suitable as a macroinitiator for block copolymers.[13][14]

4.2.1. Materials and Equipment

  • This compound (o-IPT), inhibitor removed

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Ethyl 2-bromoisobutyrate (EBiB)

  • Anisole, anhydrous

  • Methanol

  • Alumina (neutral, for purification)

  • Nitrogen (N₂) source

  • Schlenk flask with magnetic stirrer and rubber septum

  • Syringes and cannulation equipment

  • Oil bath

4.2.2. Experimental Workflow Diagram

G A Charge Solids (CuBr into Schlenk flask) B Deoxygenate Solids (Vacuum/N2 cycles) A->B E Transfer Solution to Catalyst (via cannula) B->E C Prepare Monomer Solution (o-IPT, EBiB, Anisole, PMDETA) D Deoxygenate Solution (Freeze-Pump-Thaw cycles) C->D D->E F Polymerization (Heat in oil bath at 90°C) E->F G Termination (Expose to air, cool) F->G H Purification (Dilute, pass through alumina) G->H I Isolation (Precipitate in Methanol) H->I J Drying & Characterization (Vacuum Oven, GPC) I->J

Caption: Workflow for ATRP synthesis of poly(o-IPT).

4.2.3. Step-by-Step Procedure

  • Catalyst Preparation: Add CuBr (72 mg, 0.5 mmol) to a dry 50 mL Schlenk flask containing a magnetic stir bar. Seal the flask and deoxygenate by subjecting it to three cycles of vacuum and backfilling with nitrogen.[14]

  • Monomer Solution: In a separate flask, prepare a solution of o-IPT (6.61 g, 50 mmol), EBiB initiator (73 µL, 0.5 mmol), PMDETA ligand (105 µL, 0.5 mmol), and 5 mL of anisole.

  • Deoxygenation: Deoxygenate the monomer solution by performing three freeze-pump-thaw cycles.

  • Initiation: Using a nitrogen-purged syringe or cannula, transfer the deoxygenated monomer solution to the Schlenk flask containing the CuBr catalyst.

  • Polymerization: Immerse the flask in a preheated oil bath at 90°C and stir. The solution should turn green/blue, indicating the formation of the Cu(II) deactivator. Monitor the reaction by taking samples periodically to analyze for conversion (via ¹H NMR) and molecular weight (via GPC).

  • Termination: After the desired conversion is reached (e.g., 4-6 hours), terminate the polymerization by cooling the flask to room temperature and exposing the contents to air. The solution color will intensify as the copper catalyst oxidizes.

  • Purification: Dilute the reaction mixture with 10 mL of THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Isolation: Precipitate the purified polymer by adding the solution dropwise into 200 mL of cold, stirring methanol.

  • Drying: Collect the white polymer by filtration and dry it in a vacuum oven at 50°C to a constant weight.

4.2.4. Typical Reaction Parameters and Expected Results

ParameterValue ([M]:[I]:[Cu]:[L])Expected Outcome
Target DP100Mn: ~13,200 g/mol (theoretical)
Ratio100 : 1 : 1 : 1PDI: < 1.2
Temperature90°CConversion: 50-70% in 5h
Time4-6 hoursAppearance: White powder

Characterization of o-IPT Resins

Proper characterization is essential to validate the synthesis and understand the properties of the resulting resins.

  • Gel Permeation Chromatography (GPC/SEC): This is the primary technique for determining the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of the polymer.[16] Low PDI values (<1.5) in ATRP indicate a well-controlled polymerization.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: NMR is used to confirm the chemical structure of the polymer and to determine monomer conversion by comparing the integration of vinyl proton signals with that of the aromatic or methyl proton signals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can verify the polymerization by showing the disappearance of the characteristic C=C stretching vibration of the isopropenyl group (~1630 cm⁻¹) in the polymer spectrum.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg), a critical thermal property. Poly(o-IPT) is expected to have a high Tg due to its rigid, sterically hindered structure.

Conclusion

This compound is a highly valuable monomer for creating specialty resins with enhanced thermal and mechanical properties. By selecting the appropriate polymerization technique, researchers can tailor the final resin properties to meet specific application demands. Cationic polymerization provides a straightforward route to low molecular weight resins useful as tackifiers and modifiers. For applications requiring greater precision, controlled radical methods like ATRP enable the synthesis of well-defined polymers with predictable molecular weights and narrow distributions, opening avenues for creating advanced materials such as block copolymers and functionalized polymers. The protocols and principles outlined in this guide provide a robust foundation for scientists to explore the full potential of this compound in the field of polymer science.

References

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Application Note: High-Throughput Quantification of o-Isopropenyltoluene Using Gas and Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and validated protocols for the accurate quantification of o-isopropenyltoluene (2-isopropenyltoluene), a key intermediate in the synthesis of polymers and specialty resins.[1] Given its industrial importance and the need for precise process control and quality assurance, robust analytical methods are critical. This guide details two primary chromatographic techniques: a high-throughput Gas Chromatography with Flame Ionization Detection (GC-FID) method, ideal for volatile analysis, and a versatile Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) method for aqueous and non-volatile sample matrices. We will explore the causality behind parameter selection, present step-by-step protocols, and provide expected method performance characteristics based on established validation principles.[2][3]

Introduction and Analytical Considerations

This compound (o,α-Dimethylstyrene) is an aromatic hydrocarbon characterized by a toluene backbone with an isopropenyl group at the ortho position.[1] Its accurate quantification is essential for monitoring reaction kinetics, determining product purity, and ensuring final product quality.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₀H₁₂[4][5][6]
Molecular Weight 132.20 g/mol [4][5]
CAS Number 7399-49-7[4][6]
Appearance Colorless to pale yellow liquid[1]
Solubility Soluble in organic solvents; less soluble in water[1]
Boiling Point Data not explicitly found, but expected to be similar to isomers like p-cymene (177 °C)

The primary analytical challenge lies in achieving selective quantification, often in the presence of structurally similar isomers (m- and p-isopropenyltoluene) and related process impurities such as o-cymene.[7] The choice of analytical method is therefore dictated by the sample matrix, required sensitivity, and the potential for interfering compounds.

Rationale for Method Selection

The inherent volatility and thermal stability of this compound make Gas Chromatography (GC) a natural first choice. Its hydrocarbon structure yields a strong, reliable signal with a Flame Ionization Detector (FID). For complex matrices where co-elution is a risk, GC coupled with Mass Spectrometry (GC-MS) provides definitive identification.[8]

High-Performance Liquid Chromatography (HPLC) serves as a powerful alternative, particularly for samples in aqueous media or for non-volatile reaction mixtures. The aromatic ring of this compound contains a strong chromophore, enabling sensitive detection by a UV detector.[9]

Method_Selection cluster_properties Key Physicochemical Properties Analyte This compound in Sample Matrix Volatility High Volatility & Thermal Stability Analyte->Volatility assess Solubility Soluble with UV Chromophore Analyte->Solubility assess GC_Method Gas Chromatography (GC-FID/MS) Primary Choice Volatility->GC_Method dictates use of HPLC_Method Liquid Chromatography (HPLC-UV) Alternative/Complementary Choice Solubility->HPLC_Method allows use of

Caption: Logical workflow for selecting the appropriate chromatographic method.

Primary Method: Gas Chromatography (GC-FID)

This method is optimized for speed and robustness, making it ideal for routine quality control of raw materials, in-process samples, and final product release.

Principle of Causality

We leverage the volatility of this compound to separate it from other components in a heated column. The choice of a non-polar stationary phase, such as one based on dimethylpolysiloxane (e.g., HP-1), is causal; separation is primarily driven by differences in boiling points among the analytes.[10] The FID detector is selected for its excellent linearity and sensitivity towards hydrocarbons, providing a response proportional to the mass of carbon atoms, which is ideal for quantification.

Experimental Protocol: GC-FID

1. Standard and Sample Preparation:

  • Primary Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of certified this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Hexane (HPLC grade). This stock is stable for up to 3 months when stored at 2-8°C.

  • Calibration Standards: Serially dilute the Primary Stock Standard with Hexane to prepare a series of calibration standards. A recommended range is 1.0, 5.0, 25, 100, and 250 µg/mL.

  • Sample Preparation: For organic samples, accurately dilute a known weight or volume of the sample with Hexane to bring the expected analyte concentration within the calibration range. A 1:100 or 1:1000 dilution is a common starting point.

2. Instrumental Workflow:

GC_Workflow A Prepare Standards & Samples in Hexane B Inject 1 µL into GC Split/Splitless Inlet A->B C Vaporization & Transfer to Column B->C D Separation based on Boiling Point (Temperature Program) C->D E Elution to Flame Ionization Detector (FID) D->E F Signal Generation & Integration E->F G Quantification via External Standard Curve F->G

Caption: High-level experimental workflow for GC-FID analysis.

Table 2: Recommended GC-FID Instrumental Parameters

ParameterRecommended SettingRationale
GC System Agilent 8860 GC or equivalentA modern, electronically controlled GC ensures precision and reproducibility.[11]
Column Agilent J&W DB-1 or HP-5 (30 m x 0.25 mm, 0.25 µm)Non-polar to mid-polarity columns provide excellent resolution for aromatic hydrocarbons based on boiling point.[10]
Carrier Gas Helium or NitrogenInert gases for carrying the sample through the column. Nitrogen is a cost-effective alternative.[12][13]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Volume 1.0 µLStandard volume for capillary GC.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks for concentrated samples. Adjust as needed based on sample concentration.
Oven Program 80°C (hold 1 min), ramp to 200°C @ 15°C/min, hold 2 minA temperature ramp effectively separates analytes with different boiling points. This program is a good starting point for method development.
Detector Flame Ionization Detector (FID)Highly sensitive and linear response for hydrocarbons.
FID Temperature 280 °CKept higher than the final oven temperature to prevent condensation of analytes.
Method Validation and Performance

The protocol must be validated to ensure it is fit for its intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH).[2]

Table 3: Typical GC-FID Method Performance Characteristics

Validation ParameterAcceptance CriteriaExpected Result
Linearity (R²) ≥ 0.995> 0.998
Range 1.0 - 250 µg/mLDemonstrates suitability for both trace impurity and assay analysis.
Accuracy (% Recovery) 90 - 110%98 - 103% for spiked samples.
Precision (% RSD) ≤ 2.0% for assay levels< 1.5% for replicate injections.
Limit of Detection (LOD) S/N ≥ 3~0.3 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 10~1.0 µg/mL

Alternative Method: Reversed-Phase HPLC-UV

This method is suitable for analyzing this compound in samples that are not amenable to direct GC injection, such as aqueous process streams or formulations containing non-volatile components.

Principle of Causality

This method employs a non-polar stationary phase (C18) and a polar mobile phase (acetonitrile/water). This compound, being relatively non-polar, is retained on the column and separates from more polar or more non-polar impurities based on its partitioning behavior.[14] A Diode Array Detector (DAD) or UV detector is set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~254 nm), allowing for sensitive and selective quantification.[15]

Experimental Protocol: HPLC-UV

1. Standard and Sample Preparation:

  • Mobile Phase: 70:30 (v/v) Acetonitrile:Water (both HPLC grade). Filter and degas before use.

  • Primary Stock Standard (1000 µg/mL): Prepare as in the GC method, but use Acetonitrile as the solvent.

  • Calibration Standards: Serially dilute the Primary Stock Standard with the mobile phase to prepare standards in the desired range (e.g., 1.0 - 250 µg/mL).

  • Sample Preparation: Dilute the sample with the mobile phase to fall within the calibration range. If the sample is not fully soluble, filtration through a 0.45 µm syringe filter is mandatory to protect the column and system.[16]

Table 4: Recommended HPLC-UV Instrumental Parameters

ParameterRecommended SettingRationale
HPLC System Standard HPLC with UV or DAD detectorProvides the necessary pressure, flow control, and detection capabilities.
Column C18, 4.6 x 150 mm, 5 µmThe C18 phase is the industry standard for reversed-phase separation of non-polar aromatic compounds.[17]
Mobile Phase 70% Acetonitrile / 30% Water (Isocratic)This composition provides a good balance of retention and run time for aromatic compounds.[18] Adjust ratio to optimize resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[19]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nmA common wavelength for detecting aromatic compounds, offering good sensitivity.
Method Validation and Performance

Validation_Workflow Dev Method Development Spec Specificity/ Selectivity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec LOQ LOD & LOQ Prec->LOQ Valid Validated Method LOQ->Valid

Caption: A self-validating workflow ensures the analytical method is reliable.[20]

Table 5: Typical HPLC-UV Method Performance Characteristics

Validation ParameterAcceptance CriteriaExpected Result
Linearity (R²) ≥ 0.995> 0.999
Range 1.0 - 250 µg/mLSuitable for a wide concentration range.
Accuracy (% Recovery) 95 - 105%97 - 102% for spiked samples.
Precision (% RSD) ≤ 2.0%< 1.0% for replicate injections.
Limit of Detection (LOD) S/N ≥ 3~0.2 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 10~0.7 µg/mL

Comparative Summary

Choosing the optimal method depends on the specific analytical need. GC-FID is generally faster and leverages the analyte's volatility, while HPLC-UV offers greater flexibility for different sample matrices.

Table 6: Comparison of GC-FID and HPLC-UV for this compound Analysis

FeatureGC-FIDHPLC-UV
Principle Separation by volatility/boiling pointSeparation by polarity
Throughput High (Typical run time < 10 min)Moderate (Typical run time 5-15 min)
Sensitivity Excellent for hydrocarbonsVery Good, dependent on chromophore
Sample Matrix Volatile/dissolved in volatile organic solventLiquid samples, aqueous or organic
Robustness Very high; simple and reliableHigh, but sensitive to column and mobile phase changes
Primary Use Case Purity testing, process monitoring of organic streamsAqueous sample analysis, stability studies, formulation analysis

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Troubleshooting & Optimization

Technical Support Center: Preventing Premature Polymerization of o-Isopropenyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for o-Isopropenyltoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to prevent the premature polymerization of this compound during storage and experimentation. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity of your research and the safety of your laboratory.

Understanding the Challenge: The Inherent Instability of this compound

This compound, also known as o-methyl-α-methylstyrene, is a valuable monomer in organic synthesis and polymer chemistry.[1][2][3] Its vinyl group makes it highly susceptible to free-radical polymerization, a process that can be initiated by heat, light, or the presence of radical-forming contaminants.[4][5][6] Premature and uncontrolled polymerization is an exothermic process that can lead to a rapid increase in temperature and pressure within a sealed container, posing a significant safety hazard known as a runaway reaction.[7][8] This guide will equip you with the knowledge and procedures to mitigate these risks effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is an aromatic hydrocarbon with a vinyl group attached to the benzene ring. This vinyl group, with its carbon-carbon double bond, is susceptible to attack by free radicals, initiating a chain reaction that results in the formation of long polymer chains.[4][5] This process, known as free-radical polymerization, is the primary cause of premature polymerization.

Q2: What is a polymerization inhibitor and why is it important?

A polymerization inhibitor is a chemical compound added to monomers to prevent or retard unwanted polymerization. These inhibitors work by scavenging free radicals that initiate the polymerization process. For styrenic monomers like this compound, a common and effective inhibitor is Butylated Hydroxytoluene (BHT).[1][9] It is crucial to ensure that the inhibitor concentration remains at an effective level throughout the storage and handling of the monomer.[10]

Q3: How do I know if my this compound is properly inhibited?

Commercially available this compound is typically supplied with an inhibitor. The type and concentration of the inhibitor should be specified on the product's Certificate of Analysis (CoA) or Safety Data Sheet (SDS). It is essential to obtain and review this documentation from your supplier. If you are synthesizing this compound in-house, it is critical to add an appropriate inhibitor immediately after purification.

Q4: Can I use this compound directly from the bottle for my reaction?

For many applications, the presence of the inhibitor will not interfere with the desired reaction. However, for polymerization reactions or other sensitive processes, the inhibitor may need to be removed. This is typically done by passing the monomer through a column of activated alumina or by distillation under reduced pressure. It is crucial to note that removing the inhibitor will make the monomer extremely reactive and susceptible to rapid polymerization. Uninhibited monomer should be used immediately and any remaining material should be properly stabilized or disposed of.

Troubleshooting Guide: Addressing Common Issues

This section provides a structured approach to troubleshooting common problems associated with the premature polymerization of this compound.

Issue 1: The monomer appears viscous or contains solid particles.

  • Potential Cause: Premature polymerization has already begun. This can be triggered by prolonged storage, exposure to high temperatures, or depletion of the inhibitor.

  • Troubleshooting Steps:

    • Do NOT attempt to use the monomer. The polymerization process may be ongoing and could accelerate.

    • Safely inspect the container. If the container is warm to the touch, bulging, or making any unusual noises, it may be undergoing a runaway reaction. In this case, evacuate the immediate area and follow your institution's emergency procedures.[7]

    • If the container appears stable, carefully move it to a fume hood.

    • Do not attempt to open a sealed container that shows signs of polymerization. The pressure buildup could cause the container to rupture.

    • Contact your institution's environmental health and safety (EHS) office for guidance on proper disposal.

Issue 2: My reaction is not proceeding as expected, and I suspect inhibitor interference.

  • Potential Cause: The polymerization inhibitor is interfering with your desired chemical transformation.

  • Troubleshooting Steps:

    • Confirm the inhibitor type and concentration from the supplier's documentation.

    • Research the compatibility of the inhibitor with your reaction conditions (e.g., catalysts, reagents).

    • If necessary, remove the inhibitor using an appropriate method as described in the FAQ section. Remember to handle the uninhibited monomer with extreme care and use it immediately.

Issue 3: I need to store uninhibited this compound for a short period.

  • Potential Cause: An experimental workflow requires the use of uninhibited monomer over a short timeframe.

  • Troubleshooting Steps:

    • This practice is strongly discouraged. Uninhibited this compound is highly unstable.

    • If absolutely necessary, store the uninhibited monomer in a refrigerator or freezer in a loosely capped container to prevent pressure buildup.

    • Clearly label the container as "UNINHIBITED - HIGHLY REACTIVE".

    • Use the monomer as quickly as possible, ideally within a few hours.

    • Never store uninhibited monomer for an extended period.

Experimental Protocols

Protocol 1: Storage and Handling of Inhibited this compound

Proper storage and handling are the first line of defense against premature polymerization.

Storage Conditions:

ParameterRecommendationRationale
Temperature Store in a cool, dark place, typically between 2-8°C.Lower temperatures significantly reduce the rate of thermal polymerization.[5][6]
Atmosphere Store under an air atmosphere, not under an inert gas like nitrogen or argon.Many common inhibitors, such as BHT, require the presence of oxygen to function effectively as radical scavengers.[8]
Container Store in the original, tightly sealed container from the manufacturer.This ensures the integrity of the inhibitor system and prevents contamination.
Light Exposure Protect from light.UV light can initiate free-radical polymerization.

Handling Procedures:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Work in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with heat, sparks, and open flames. This compound is flammable.[2]

  • Minimize the time the container is open to the atmosphere to prevent contamination.

  • After dispensing the required amount, securely reseal the container.

Protocol 2: Monitoring Inhibitor Levels

Regularly monitoring the inhibitor concentration is crucial, especially for older stock or material that has been stored under suboptimal conditions.

  • Consult the supplier's technical data sheet for the recommended inhibitor level. For many styrenic monomers, a BHT concentration of 10-50 ppm is common.[11]

  • Use a suitable analytical method to determine the inhibitor concentration. High-performance liquid chromatography (HPLC) is a common and accurate method for this purpose.

  • If the inhibitor level is found to be low, it can be replenished by adding a calculated amount of a concentrated solution of the inhibitor in this compound. Ensure thorough mixing after addition.

Visualization of Key Processes

Free-Radical Polymerization Mechanism

The following diagram illustrates the three key stages of free-radical polymerization: initiation, propagation, and termination.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator Initiator 2R• 2R• Initiator->2R• Heat/Light R-M• R-M• 2R•->R-M• + Monomer (M) R-M-M• R-M-M• R-M•->R-M-M• + M R-M(n)M• Growing Chains R-M-M•->R-M(n)M• + (n)M Polymer Polymer R-M(n)M•->Polymer Combination or Disproportionation R-M(n)M•->Polymer

Caption: The process of free-radical polymerization.

Troubleshooting Workflow for Suspected Polymerization

This flowchart provides a logical sequence of steps to follow if you suspect that your this compound has started to polymerize.

G start Observe Viscosity Increase or Solid Formation check_container Is container warm, bulging, or making noise? start->check_container evacuate YES: Evacuate Area & Follow Emergency Procedures check_container->evacuate Yes safe_to_handle NO: Container appears stable check_container->safe_to_handle No move_to_hood Move to Fume Hood safe_to_handle->move_to_hood do_not_open Do NOT Open Sealed Container move_to_hood->do_not_open contact_ehs Contact EHS for Disposal do_not_open->contact_ehs

Caption: Decision-making workflow for handling suspected polymerization.

Conclusion

The prevention of premature polymerization of this compound is a matter of both scientific rigor and safety consciousness. By understanding the underlying chemical principles, adhering to proper storage and handling protocols, and being prepared to troubleshoot potential issues, researchers can confidently and safely utilize this versatile monomer in their work. Always prioritize safety and consult your institution's EHS department if you have any doubts or encounter a potentially hazardous situation.

References

  • Chemius. (n.d.). Vinyl Acetate Monomer (VAM) :: Internal Plant Instructions. Retrieved from [Link]

  • ResearchGate. (2020). Can be styrene thermally polymerized at temperatures above 300 oC?. Retrieved from [Link]

  • IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (2009). Safe Operating Procedure for the Handling of Vinylic Monomers. Retrieved from [Link]

  • AIP Publishing. (1987). Homogeneous gas phase thermal polymerization of styrene. Retrieved from [Link]

  • ResearchGate. (2007). Thermal polymerization of styrene: New data on the conversion dependence of the initiation rate. Retrieved from [Link]

  • Chemistry For Everyone. (2023). How Does Temperature Affect Polystyrene Synthesis?. Retrieved from [Link]

  • Greenchemicals. (2024). An Overview on Styrenic Polymers: Synthesis and Properties. Retrieved from [Link]

  • MDPI. (2023). Thermal Runaway Evaluation on Batch Polyvinyl Acetate Emulsion Polymerization from Calorimetric Measurement. Retrieved from [Link]

  • Aidic. (n.d.). Emergency Runaway Reaction - What Precedes? What Follows?. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Runaway of Self-Sustaining Polymerizing for Vinyl Acetate Monomer using Calorimetry Methodology. Retrieved from [Link]

  • Chemius. (n.d.). SAFETY DATA SHEET Vinyl acetate monomer. Retrieved from [Link]

  • Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. Retrieved from [Link]

  • Toxic Docs. (n.d.). and Protection Monomer Storage. Retrieved from [Link]

  • Reddit. (2021). Troubleshooting step growth polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). INHIBITION OF PREMATURE POLYMERIZATION OF CATIONICALLY CURABLE SYSTEMS BY TRIETHANOLAMINE. Retrieved from [Link]

  • Jinzong Machinery. (2024). Polymerization Reactor Problems and Solutions. Retrieved from [Link]

  • HB Chemical. (2020). BHT-SDS-1.pdf. Retrieved from [Link]

  • Carl ROTH. (2017). Safety Data Sheet: Butylated hydroxytoluene. Retrieved from [Link]

  • PubChem. (n.d.). O,alpha-dimethylstyrene. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

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Technical Support Center: Purification Methods for Crude o-Isopropenyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude o-isopropenyltoluene (o,α-Dimethylstyrene). This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. Here, we provide in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format.

Section 1: Understanding the Starting Material

Q: What is this compound and why is its purity critical?

A: this compound (CAS 7399-49-7) is a vinyl aromatic compound, specifically a derivative of styrene.[1][2] It is a reactive monomer used in the synthesis of specialized polymers and as an intermediate in various organic reactions.[3] The purity of the monomer is paramount because impurities can significantly impact the kinetics of polymerization, the properties of the final polymer (e.g., molecular weight, thermal stability), and the yield of subsequent chemical transformations. Common impurities can act as unintended initiators, chain transfer agents, or inhibitors, leading to poor reproducibility and product failure.

Section 2: Identifying Common Impurities

Q: What are the most likely impurities in my crude this compound?

A: The impurity profile of crude this compound is highly dependent on its synthesis route. However, common impurities typically fall into three categories:

  • Isomers: The most challenging impurities are often the meta (m-) and para (p-) isomers of isopropenyltoluene. These are formed during synthesis and have very similar chemical properties and close boiling points, making separation difficult.

  • Synthesis Byproducts & Starting Materials: Depending on the manufacturing process, residual starting materials like o-cymene or byproducts from side reactions may be present.

  • Polymers and Oligomers: Due to its reactive nature, this compound can slowly polymerize over time, especially when exposed to heat, light, or oxygen, forming dimers, oligomers, and higher molecular weight polymers.[3]

To effectively purify this compound, it is crucial to separate it from its isomers. As shown in the table below, the boiling points are very close, necessitating an efficient fractional distillation.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)
This compound 7399-49-7132.20~173-175
m-Isopropenyltoluene10506-27-1132.20~171-172
p-Isopropenyltoluene1195-32-0132.20~172-174
o-Cymene527-84-4134.22~178
m-Cymene535-77-3134.22~175
p-Cymene99-87-6134.22~177

Data compiled from various sources, including PubChem and ChemicalBook.[1][4][5][6][7][8]

Section 3: Core Purification Strategy & Protocols

A robust purification strategy for crude this compound involves a multi-step approach to first remove reactive or easily separable impurities and then tackle the more challenging, close-boiling isomers.

PurificationWorkflow cluster_prep Pre-Distillation Steps cluster_main Core Purification cluster_post Post-Distillation & QC A Crude this compound B Optional: Aqueous Wash (Remove acidic/basic impurities & some inhibitors) A->B If needed C Drying (Anhydrous MgSO4 or Na2SO4) B->C D Add High-Temp Inhibitor (e.g., Dinitro-phenols) C->D E Vacuum Fractional Distillation D->E F Collect Pure Fractions (Monitor Temp & Pressure) E->F G Purity Analysis (GC) F->G H Add Storage Inhibitor (e.g., TBC, BHT) G->H I Store under Inert Gas (N2 or Ar), Cool & Dark H->I

General purification workflow for this compound.
FAQ 1: How do I prevent the monomer from polymerizing during distillation?

A: This is the most critical aspect of purifying any vinyl aromatic compound. Heating promotes thermal polymerization, which can result in low yield, fouling of glassware, and potentially a dangerous runaway reaction.[4] The solution is to use a polymerization inhibitor that is effective at high temperatures.

  • Causality: Polymerization proceeds via a free-radical mechanism. Inhibitors act as radical scavengers, terminating the radical chains before they can propagate.[4] While storage inhibitors like 4-tert-butylcatechol (TBC) are common, they are less effective at the elevated temperatures required for distillation. High-temperature inhibitors, such as those from the dinitro-phenolic class, are specifically designed for this purpose.

  • Protocol - Adding Inhibitor: Before heating, add a suitable high-temperature polymerization inhibitor to the crude this compound in the distillation flask. The exact amount depends on the specific inhibitor, but a typical concentration is 100-500 ppm.

FAQ 2: What is the best method for removing the m- and p- isomers?

A: Given the close boiling points of the isomers, vacuum fractional distillation is the required method.[9]

  • Causality:

    • Fractional Distillation: A fractionating column (e.g., a Vigreux or packed column) is inserted between the distillation flask and the condenser. This column provides a large surface area with many "theoretical plates," allowing for repeated vaporization-condensation cycles.[10] Each cycle enriches the vapor phase with the more volatile component (the one with the slightly lower boiling point), leading to a much better separation than simple distillation.[9][10]

    • Vacuum Application: Distilling under reduced pressure lowers the boiling point of the liquid.[11] This is crucial for two reasons: 1) It allows the distillation to proceed at a lower, safer temperature, significantly reducing the rate of thermal polymerization. 2) It minimizes the risk of compound decomposition.[9]

  • Detailed Protocol: Vacuum Fractional Distillation

    • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum work. Ensure all glassware joints are properly sealed (use vacuum grease if necessary). The setup should include a distillation flask, a fractionating column (at least 20-30 cm), a distillation head with a thermometer, a condenser, and a receiving flask. Connect the system to a vacuum pump with a pressure gauge and cold trap in line.

    • Pre-treatment: Charge the distillation flask (no more than 2/3 full) with the crude this compound and a magnetic stir bar. Add an appropriate high-temperature polymerization inhibitor.

    • Evacuation: Slowly and carefully evacuate the system to the desired pressure (e.g., 10-20 mmHg).

    • Heating: Begin heating the distillation flask using a heating mantle. The rise of the condensate ring up the column should be slow and steady to ensure equilibrium is established on each theoretical plate.[10] If the column is long, insulating it with glass wool or aluminum foil can help maintain the temperature gradient.[10]

    • Fraction Collection: Collect a small initial "forerun" fraction, which may contain more volatile impurities. Once the head temperature stabilizes, collect the main fraction corresponding to the boiling point of this compound at the working pressure. A sharp, stable boiling point indicates a pure fraction.

    • Shutdown: Once the main fraction is collected, or if the temperature begins to rise or fall significantly, stop the distillation. Allow the system to cool completely before reintroducing air to the apparatus.

FAQ 3: How do I remove storage inhibitors like TBC or BHT before use?

A: If your starting material contains storage inhibitors like TBC or BHT and they must be removed prior to your application (e.g., certain controlled polymerizations), you have two primary options. Note that for many free-radical polymerizations, simply overwhelming the inhibitor with a slight excess of initiator is sufficient.[12]

  • Alkaline Extraction (for phenolic inhibitors like TBC): This is a simple and effective lab-scale method.[13][14]

    • Protocol: Wash the monomer in a separatory funnel with a 5-10% aqueous sodium hydroxide (NaOH) solution. The phenolic TBC will be deprotonated and extracted into the aqueous layer. Repeat the wash 1-2 times. Follow with several washes with deionized water to remove residual NaOH, and finally, dry the monomer over an anhydrous salt like MgSO₄ before use or further purification.[15]

  • Column Chromatography: Passing the monomer through a column of activated alumina is a very common and efficient method.[13][16]

    • Protocol: Pack a chromatography column with basic or neutral activated alumina. Pass the crude monomer through the column. The polar inhibitor will be adsorbed onto the alumina, while the nonpolar monomer elutes.[17][18] Pre-packed disposable columns are also commercially available for this purpose.[16]

Section 4: Troubleshooting Guide

Troubleshooting issue1 Issue: Polymerization in Flask Product thickens or solidifies during distillation. cause1 Potential Causes - Insufficient/wrong inhibitor - Distillation temp. too high - Heating for too long issue1->cause1 sol1 Solutions - Use effective high-temp inhibitor - Lower pressure to reduce BP - Ensure slow, steady distillation cause1->sol1 issue2 Issue: Poor Separation GC shows low purity after distillation. cause2 Potential Causes - Distillation rate too fast - Insufficient theoretical plates - Poor column insulation issue2->cause2 sol2 Solutions - Slow down distillation rate - Use a longer/more efficient column - Insulate column with glass wool cause2->sol2 issue3 Issue: Bumping / Unstable Boiling Pressure fluctuates, liquid bumps violently. cause3 Potential Causes - No boiling chips/stir bar - Vacuum leak in the system - Heating too rapid issue3->cause3 sol3 Solutions - Always use a stir bar or boiling chips - Check all joints/seals for leaks - Apply heat gradually cause3->sol3

Troubleshooting common distillation problems.

Section 5: Safety First

Handling this compound requires strict adherence to safety protocols due to its chemical properties.

  • Hazards: It is a flammable liquid and vapor.[13] It causes skin and serious eye irritation.[13]

  • Precautions:

    • Always work in a well-ventilated chemical fume hood.[3]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

    • Keep away from heat, sparks, open flames, and other ignition sources.[19]

    • Ground all equipment to prevent static discharge.[19]

    • Store the purified product in a tightly sealed container, under an inert atmosphere (e.g., nitrogen), in a cool, dark place.[14]

References

  • Sepcor. (n.d.). Sepcor Adsorbents for Styrene Purification. Retrieved from [Link]

  • Cheresources.com Community. (2010). Styrene Monomer/inhibitor Separation. Retrieved from [Link]

  • ResearchGate. (2014). How can I remove the inhibitors from both Styrene and Butyl acrylate monomers? Retrieved from [Link]

  • Dreisbach, R. R., & Pierce, J. E. (1941). U.S. Patent No. 2,240,764. Washington, DC: U.S. Patent and Trademark Office.
  • Stenutz. (n.d.). m-isopropyltoluene. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Purify by Distillation. Retrieved from [Link]

  • ResearchGate. (2014). How to dissolve BHT (Butylated Hydroxytoluene) in distilled water? Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0637294 B1: Polymerization inhibitor for vinyl aromatics. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2015). Could you give me information about troubleshooting about distillation? Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). remove inhibitor from monomer. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Cymene. Retrieved from [Link]

  • CK-12 Foundation. (2025). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). O,alpha-dimethylstyrene. Retrieved from [Link]

  • Supreme Science. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science [Video]. YouTube. Retrieved from [Link]

  • NMPPDB. (n.d.). m-cymenene. Retrieved from [Link]

  • Stenutz. (n.d.). 4-isopropyltoluene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Merck Index Online. (n.d.). Cymene. Retrieved from [Link]

  • SPEC e-Learn. (2021, September 25). Distillation Column Troubleshooting Part 1 [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). m-Cymene. Retrieved from [Link]

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Technical Support Center: Polymerization of o-Isopropenyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of o-Isopropenyltoluene (o-IPT). This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique monomer. This compound, also known as o-methyl-α-methylstyrene, presents specific challenges due to its structure, which is analogous to α-methylstyrene. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you navigate the complexities of o-IPT polymerization and mitigate common side reactions.

Core Principles: Understanding the Reactivity of this compound

This compound's structure, with two methyl groups attached to the double bond and the aromatic ring, introduces significant steric hindrance. This steric strain has a profound impact on its polymerization behavior, most notably resulting in a low ceiling temperature (Tc). The ceiling temperature is the critical temperature above which the rate of depolymerization exceeds the rate of polymerization, making polymer formation thermodynamically unfavorable. For α-methylstyrene, the Tc is around 61°C for bulk polymerization, and o-IPT is expected to have a similarly low Tc. This factor is a primary consideration in nearly all polymerization attempts.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments, explains the underlying causes rooted in side reactions, and provides actionable solutions.

Issue 1: The polymerization fails to initiate or stalls at very low conversion.

Question: I've set up my o-IPT polymerization, but I'm seeing no viscosity change, and analysis shows almost no polymer formation. What's going wrong?

Answer: This is a common and frustrating issue, often pointing to problems with initiation or the presence of inhibiting species. Let's break down the likely culprits.

  • Cause A: Inhibitor Contamination. Commercial o-IPT is stabilized with inhibitors like Butylated hydroxytoluene (BHT) or p-tert-butylcatechol (TBC) to prevent spontaneous polymerization during storage.[1][2] These inhibitors are radical scavengers and must be removed before any controlled polymerization. TBC, for instance, requires oxygen to function effectively, but both will halt a desired radical reaction.[2]

  • Cause B: Oxygen Interference (Radical Polymerization). Oxygen is a potent inhibitor of most radical polymerizations. It reacts with propagating radicals to form stable peroxy radicals, which are generally unreactive towards further monomer addition, effectively terminating the chain.[3]

  • Cause C: Impurities. Water, alcohols, or other protic impurities can terminate anionic and cationic polymerizations by protonating the growing chain end.[4] In radical systems, certain impurities can act as chain transfer agents, prematurely stopping chain growth.[5][6]

  • Cause D: Exceeding the Ceiling Temperature (Tc). Given the low Tc of o-IPT, running the reaction at too high a temperature will favor depolymerization. The heat generated by the exothermic polymerization reaction can even cause the local temperature to exceed Tc, leading to a runaway reaction that quickly terminates.[7][8]

Workflow: Diagnosing and Resolving Initiation Failure

cluster_purification Step 1: Monomer & Solvent Purification cluster_setup Step 2: Reaction Setup cluster_reaction Step 3: Reaction Conditions Monomer Commercial o-IPT Wash Wash with 10% NaOH (aq) to remove phenolic inhibitors Monomer->Wash Dry Dry with anhydrous MgSO4 or CaH2 Wash->Dry Purify Pass through Alumina Column or Vacuum Distill Dry->Purify PureMonomer Pure, Inhibitor-Free o-IPT Purify->PureMonomer Setup Assemble oven-dried glassware Degas Degas reaction mixture via Freeze-Pump-Thaw cycles or N2/Ar bubbling Setup->Degas Inert Maintain inert atmosphere (N2 or Ar blanket) Degas->Inert Temp Set reaction temperature BELOW Ceiling Temperature (e.g., < 60°C) Initiate Add initiator Temp->Initiate Monitor Monitor conversion Initiate->Monitor

Caption: Workflow for successful o-IPT polymerization initiation.

Detailed Protocol: Inhibitor Removal from this compound

  • Aqueous Wash: In a separatory funnel, wash the o-IPT monomer with an equal volume of 10% aqueous sodium hydroxide (NaOH) solution. Shake vigorously for 2-3 minutes. This converts phenolic inhibitors like TBC or BHT into their water-soluble sodium salts. Drain the aqueous layer. Repeat this wash two more times.[9]

  • Water Wash: Wash the monomer with deionized water to remove any residual NaOH. Check the pH of the aqueous layer with litmus paper to ensure it is neutral.

  • Drying: Transfer the washed monomer to a clean, dry flask and add an anhydrous drying agent such as magnesium sulfate (MgSO4) or calcium hydride (CaH2). Let it stand for several hours, or overnight in a refrigerator.[9]

  • Final Purification:

    • Option A (Column Chromatography): Pass the dried monomer through a column of activated basic or neutral alumina. This is a very effective method for removing the last traces of inhibitors.[9]

    • Option B (Vacuum Distillation): Distill the monomer under reduced pressure. This is highly effective but carries the risk of thermal polymerization if the temperature is not carefully controlled. It is best to distill directly into the reaction vessel if possible.[9]

  • Storage: Use the purified monomer immediately. If short-term storage is necessary, keep it in a refrigerator under an inert atmosphere and in the dark.

Issue 2: The resulting polymer has a very broad molecular weight distribution (high PDI).

Question: My polymerization worked, but GPC analysis shows a polydispersity index (PDI) greater than 2.0. How can I achieve better control over the molecular weight?

Answer: A high PDI indicates a lack of control over the polymerization process, where polymer chains of vastly different lengths are being formed. This is almost always due to the prevalence of chain termination and chain transfer side reactions.[10][11]

  • Cause A: Chain Transfer Reactions. This is a major side reaction where the active center of a growing polymer chain is transferred to another molecule, terminating the original chain and creating a new radical or ion to start a new, shorter chain. This is a common cause of reduced molecular weight and broadened PDI.[12]

    • Transfer to Monomer: The growing chain abstracts an atom (usually a hydrogen) from a monomer molecule.[13]

    • Transfer to Solvent: If the solvent has labile atoms (e.g., hydrogens in toluene or halogens in CCl4), it can participate in chain transfer.[12][14]

    • Transfer to Polymer: The active end of one chain can abstract an atom from the backbone of another, "dead" polymer chain. This creates a new active site on the second chain, leading to branching.[15] This is more prevalent at high monomer conversion.

  • Cause B: Termination by Disproportionation (Radical Polymerization). In radical polymerization, two growing chains can terminate each other. While combination involves the two chains joining to form one longer chain, disproportionation involves one chain abstracting a hydrogen from the other. This results in two dead polymer chains—one with a saturated end and one with an unsaturated end—and contributes to a lower average molecular weight compared to termination by combination.[15][16] For styrene, combination is the major termination process, but for sterically hindered monomers, disproportionation can become more significant.[15]

  • Cause C: Slow Initiation. If the rate of initiation is slow compared to the rate of propagation, new chains are being formed throughout the entire reaction time. Chains that start early will be much longer than chains that start late, leading to a broad distribution of chain lengths.

Diagram: Competing Reactions in Radical Polymerization

cluster_side_reactions Side Reactions P_n Growing Chain (P_n●) P_n1 Longer Chain (P_n+1●) P_n->P_n1 Propagation (kp) CT_M Chain Transfer to Monomer P_n->CT_M CT_S Chain Transfer to Solvent P_n->CT_S CT_P Chain Transfer to Polymer (Branching) P_n->CT_P Term Termination (Combination or Disproportionation) P_n->Term Monomer Monomer (M) Monomer->P_n1 Dead_Polymer1 Dead Polymer (P_n) CT_M->Dead_Polymer1 New_Radical New Active Center (M●) CT_M->New_Radical Dead_Polymer2 Dead Polymer(s) (P_n + P_m) Term->Dead_Polymer2

Caption: Propagation competes with chain transfer and termination reactions.

Troubleshooting & Optimization Strategies

Observed ProblemPotential Side Reaction(s)Recommended Actions & Rationale
High PDI / Low MW Chain Transfer to SolventSelect a solvent with low chain transfer constants (e.g., benzene, fluorinated solvents). Avoid solvents like halogenated hydrocarbons or toluene if possible.[12]
High PDI / Low MW Chain Transfer to MonomerLower the reaction temperature to decrease the rate constant of chain transfer relative to propagation. Keep monomer concentration optimal; very high concentrations can increase the probability of this event.
Branching / Gelation Chain Transfer to PolymerTerminate the polymerization at a lower monomer conversion (e.g., < 70%) before the concentration of polymer becomes high relative to the monomer.
High PDI Slow InitiationChoose an initiator with a suitable half-life at your desired reaction temperature to ensure all chains start growing at approximately the same time. For radical polymerization, AIBN is a common choice.[17]
General Lack of Control Inherent limitations of the methodConsider switching to a controlled or "living" polymerization technique like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods are specifically designed to minimize termination and chain transfer, yielding polymers with low PDI.[18][19]

Frequently Asked Questions (FAQs)

Q1: What are the most critical impurities to remove from this compound monomer? A1: The most critical impurities are the polymerization inhibitors (like TBC or BHT) added by the manufacturer.[1] Following that, water is highly detrimental to ionic (anionic and cationic) polymerizations.[4] For radical polymerizations, oxygen must be rigorously excluded.[3] Finally, structural isomers like diisopropenylbenzene can act as crosslinking agents, leading to gelation.[20] Thorough purification via washing, drying, and distillation or column chromatography is essential.[9][21]

Q2: How do I choose the correct polymerization method (Radical, Anionic, Cationic) for o-IPT? A2: The choice depends on the desired polymer characteristics.

  • Radical Polymerization: This is often the most robust and tolerant method for many functional groups and solvents.[15] However, it offers less control over molecular weight and architecture, often leading to higher PDI. It is suitable for producing bulk polymer where precise control is not the primary goal.

  • Anionic Polymerization: This method can offer excellent control, leading to polymers with low PDI and well-defined structures ("living" polymerization).[22] However, it is extremely sensitive to impurities like water, CO2, and alcohols.[10] The electron-donating methyl group on the ring of o-IPT makes it less favorable for anionic polymerization than unsubstituted styrene, but it is still feasible with strong initiators like organolithiums.

  • Cationic Polymerization: The electron-donating groups on o-IPT stabilize the carbocation intermediate, making it a good candidate for cationic polymerization.[4] Like anionic methods, it is very sensitive to impurities and requires stringent reaction conditions.

Q3: Can I polymerize o-IPT in bulk, or is a solvent necessary? A3: Bulk (solvent-free) polymerization is possible but challenging. The main difficulty is heat dissipation. Polymerization is highly exothermic, and without a solvent to act as a heat sink, the temperature can rapidly increase, exceed the low ceiling temperature, and cause the reaction to stop or even reverse.[7][23] Solution polymerization is generally recommended as it allows for much better temperature control, reducing the risk of runaway reactions and helping to manage the viscosity of the reaction medium.[12]

References

  • Technical Support Center: Optimizing Inhibitor Concentration for Styrene Polymerization - Benchchem. (n.d.).
  • Unable to get styrene to polymerize... - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2015).
  • Polymerization Reactions. (n.d.).
  • Polymers and Polymerization. (2019). Chemistry LibreTexts.
  • Chain transfer. (n.d.). Wikipedia.
  • Anionic Polymerization. (2021). Chemistry LibreTexts.
  • Starting Points - Matyjaszewski Polymer Group. (n.d.). Carnegie Mellon University.
  • Styrene Monomer: Safe Handling Guide. (n.d.). Plastics Europe.
  • Styrene Monomer Safety Guide. (n.d.). Scribd.
  • Radical Additions to Alkenes - Chain-Growth Polymers. (2024). Chemistry LibreTexts.
  • This compound. (n.d.). CymitQuimica.
  • The challenges of controlling polymer synthesis at the molecular and macromolecular level. (n.d.). Polymer Chemistry (RSC Publishing).
  • Anionic polymerization and copolymerization of 1,3- and 1,4-diisopropenylbenzene. (2025).
  • Anionic Polymerization: Principles and Practice. (n.d.).
  • How can I remove the inhibitors from both Styrene and Butyl acrylate monomers? (2014). ResearchGate.
  • Chain Transfer to Solvent and Monomer in Early Transition Metal Catalyzed Olefin Polymerization: Mechanisms and Implications for Catalysis. (2021). MDPI.
  • What Is Chain Transfer To Monomer? (2025). YouTube.
  • What Is The Role Of Chain Transfer Agents? (2025). YouTube.
  • Free radical polymerization set up questions. (2017). Reddit.
  • Heats of polymerization. A summary of published values and their relation to structure. (n.d.).
  • Effect of trace impurities on propylene polymerization. (n.d.). ResearchGate.
  • Analysis of Additives, Impurities, & Residuals in Polymers. (n.d.). Agilent.
  • Monomer/solvent purification. (n.d.). Google Patents.
  • Controlled Radical Polymerization Guide. (n.d.). Sigma-Aldrich.
  • Effect of the different chain transfer agents on molecular weight and optical properties of poly(methyl methacrylate). (n.d.). ResearchGate.

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Technical Support Center: Stabilizers for Storing and Handling o-Isopropenyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for o-Isopropenyltoluene. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, purity, and safe handling of this reactive monomer in your experiments. This guide provides in-depth answers to frequently asked questions and troubleshooting scenarios.

Section 1: Understanding this compound and its Instability

FAQ 1: What is this compound and why does it require a stabilizer?

This compound (also known as o,α-dimethylstyrene) is an aromatic organic compound with the chemical formula C₁₀H₁₂.[1][2][3] Its structure, featuring a vinyl group attached to a toluene backbone, makes it a valuable monomer in the synthesis of polymers and resins.[4]

However, this same chemical structure renders it highly susceptible to spontaneous, uncontrolled free-radical polymerization.[4][5] This process is typically initiated by:

  • Heat: Elevated temperatures, such as those encountered during distillation or improper storage, can generate free radicals.[5] Styrene, a similar monomer, polymerizes at a rate of ~2% per hour at temperatures above 100°C.[5]

  • Light: UV radiation can provide the energy to initiate radical formation.

  • Oxygen: While oxygen can sometimes act as an inhibitor, it can also form peroxides, which can be explosive and act as polymerization initiators.[5]

Uncontrolled polymerization can lead to the formation of solid polymer masses within the liquid monomer, rendering the product unusable, and can cause dangerous pressure buildup in sealed containers.[6] Therefore, a chemical stabilizer is added to this compound to prevent premature polymerization during transport and storage.[5]

Section 2: The Role and Selection of Stabilizers

FAQ 2: How do stabilizers (inhibitors) work?

Stabilizers, more accurately termed polymerization inhibitors, are chemical compounds that interrupt the free-radical chain reaction of polymerization.[5][6] They do not prevent the initial formation of radicals, but they effectively "scavenge" or deactivate them before they can propagate the polymer chain.

The primary mechanism involves the inhibitor molecule (often a phenolic compound) donating a hydrogen atom to the highly reactive propagating radical (P•). This terminates the polymer chain and creates a new, far more stable radical from the inhibitor (I•) that is incapable of initiating further polymerization.

Mechanism of Inhibition: P• (Reactive Radical) + IH (Inhibitor) → PH (Terminated Polymer) + I• (Stable Inhibitor Radical)

This process creates a defined induction period during which polymerization is halted. The inhibitor is consumed over time, and once depleted, polymerization can proceed as normal.[5]

InhibitionMechanism cluster_propagation Chain Propagation (Uninhibited) cluster_inhibition Chain Termination (Inhibited) Monomer Monomer Radical Propagating Radical (P•) Polymer Growing Polymer Chain Radical->Polymer + Monomer Polymer->Radical Inhibitor Inhibitor (IH) Terminated Terminated Chain (PH) StableRadical Stable Inhibitor Radical (I•) Terminated->StableRadical Radical_clone Propagating Radical (P•) Radical_clone->Terminated + Inhibitor (IH)

Caption: Free-radical scavenging by a polymerization inhibitor.

FAQ 3: What are the common stabilizers for this compound and how do I choose one?

This compound is a styrenic monomer, and stabilizers used for styrene are generally effective.[7] The choice depends on the required storage duration, processing conditions, and the ease of removal.

Stabilizer NameCommon AbbreviationTypical ConcentrationMechanismAdvantages & Disadvantages
4-tert-ButylcatecholTBC10-100 ppmRadical ScavengerPro: Very effective, common for transport/storage.[5] Con: Can be difficult to remove; can cause discoloration.
Butylated HydroxytolueneBHT10-50 ppmRadical ScavengerPro: Effective, commonly used in many organic reagents.[5] Con: Can interfere with UV-sensitive applications due to its aromatic structure.
HydroquinoneHQ100-1000 ppmRadical ScavengerPro: Highly effective, long induction period.[5][8] Con: Requires oxygen to be effective; can sublime during vacuum distillation.[9]
4-MethoxyphenolMEHQ10-50 ppmRadical ScavengerPro: Easily removed by an alkaline wash.[5] Con: May be less effective than TBC or HQ at high temperatures.

For general laboratory storage, products stabilized with BHT or TBC are most common.[4] Always consult the manufacturer's Safety Data Sheet (SDS) to confirm the specific inhibitor and its concentration in your product.

Section 3: Troubleshooting Guide

Problem 1: I see white solid particles or a viscous liquid in my bottle of this compound.
  • Cause: This indicates that the stabilizer has been depleted and the monomer has begun to polymerize. This can happen due to prolonged storage, exposure to high temperatures, or exposure to light.

  • Solution:

    • Assess Usability: If only a small amount of polymer is present, the remaining liquid monomer may still be usable after purification. However, if the bulk of the liquid is viscous or solidified, the product is likely unusable and should be disposed of according to your institution's hazardous waste guidelines.[10][11]

    • Purification: If the monomer is still mostly liquid, you can separate the polymer by filtration. A simple gravity filtration through a plug of glass wool can remove larger particles. For finer polymer, filtration through a 0.45 µm syringe filter may be necessary.[12]

    • Verify Purity: After filtration, it is crucial to verify the purity of the monomer using an analytical technique like Gas Chromatography (GC) before use.

    • Re-stabilize for Storage: If you do not plan to use the filtered monomer immediately, it must be re-stabilized. Add a small amount of a suitable inhibitor (e.g., BHT, ~50 ppm) and store it under the correct conditions.

Problem 2: My reaction is proceeding slowly or not at all.
  • Cause: The polymerization inhibitor present in the this compound may be interfering with your reaction chemistry, especially if your reaction involves free-radical or organometallic intermediates.

  • Solution: The inhibitor must be removed from the monomer immediately prior to its use. The most common laboratory method is a caustic wash to remove phenolic inhibitors like BHT, TBC, HQ, or MEHQ.[13] An alternative is to pass the monomer through a dedicated inhibitor-removal column.[14]

Protocol: Inhibitor Removal via Caustic Wash

Safety First: Always perform this procedure in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[15]

  • Prepare Solutions:

    • Prepare a 10% (w/v) aqueous solution of sodium hydroxide (NaOH).

    • Have distilled water and a saturated sodium chloride (brine) solution ready.

  • Extraction:

    • Place the this compound in a separatory funnel.

    • Add an equal volume of the 10% NaOH solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The inhibitor will be extracted into the lower aqueous layer.[13]

    • Drain and discard the lower aqueous layer.

    • Repeat the wash with 10% NaOH two more times.

  • Neutralization & Washing:

    • Wash the monomer with an equal volume of distilled water to remove residual NaOH. Drain and discard the aqueous layer. Repeat this water wash.

    • Wash the monomer with an equal volume of brine to facilitate the removal of dissolved water.

  • Drying:

    • Drain the monomer from the separatory funnel into a clean, dry Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[13] Swirl the flask until the liquid is clear and no clumping of the drying agent is observed.

  • Final Step:

    • Filter or decant the dry, inhibitor-free monomer from the drying agent.

    • Crucially, use the purified monomer immediately. Without an inhibitor, it will polymerize rapidly, especially if heated or exposed to air.[13]

InhibitorRemoval start Start: Inhibited Monomer sep_funnel 1. Add to Separatory Funnel start->sep_funnel add_naoh 2. Add 10% NaOH Solution sep_funnel->add_naoh shake 3. Shake & Vent add_naoh->shake separate 4. Separate & Discard Aqueous Layer shake->separate repeat_naoh Repeat NaOH Wash (2x) separate->repeat_naoh Is wash complete? No wash_water 5. Wash with Distilled Water separate->wash_water Is wash complete? Yes repeat_naoh->shake wash_brine 6. Wash with Brine wash_water->wash_brine dry 7. Dry over MgSO₄ wash_brine->dry filter 8. Filter or Decant dry->filter end End: Pure, Uninhibited Monomer (Use Immediately!) filter->end

Caption: Workflow for removing phenolic inhibitors.

Problem 3: How can I check the purity and confirm the inhibitor has been removed?
  • Cause: Before a sensitive experiment, you need to be certain of the monomer's purity and the absence of inhibitors.

  • Solution: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for this purpose.[12]

    • Purity Assessment: A GC chromatogram will show a major peak for this compound. The area percentage of this peak relative to all other peaks gives a good measure of purity.[12] Impurities or polymer degradation products will appear as separate peaks.

    • Inhibitor Detection: Phenolic inhibitors like BHT have distinct mass spectra. You can run a standard of the inhibitor to determine its retention time and confirm its absence in your purified sample.

    • Sample Preparation (General Protocol): Prepare a dilute solution of your this compound sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate. Filter the solution through a 0.45 µm syringe filter before injecting it into the GC-MS.[12]

Section 4: Best Practices for Storage and Handling

FAQ 4: What are the ideal storage conditions for this compound?

To maximize shelf life and prevent premature polymerization, adhere to the following storage conditions:

  • Temperature: Store in a cool, dark place. Refrigeration (2-8°C) is recommended.[15] Avoid exposure to heat sources.[10][11]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if the inhibitor has been removed. For stabilized monomer, keep the container tightly sealed to prevent the slow consumption of the inhibitor by atmospheric oxygen.[10][11][15]

  • Light: Store in an amber or opaque bottle to protect from light.[16]

  • Container: Ensure the container is properly sealed and is not made of materials that could leach impurities or catalyze polymerization.[16]

FAQ 5: What are the key safety precautions for handling this compound?

This compound is a flammable liquid and can cause skin and eye irritation.[1][10][11]

  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[4][15]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[11] Ground equipment to prevent static discharge.[15]

  • PPE: Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[4][15]

  • Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations.[10][11]


References

  • Grokipedia. (n.d.). Polymerisation inhibitor.
  • Wikipedia. (n.d.). Polymerisation inhibitor.
  • Wako Pure Chemical Industries. (n.d.). What is high performance polymerization inhibitor?.
  • Kharasch, M. S., Kawahara, F., & Nudenberg, W. (n.d.). THE MECHANISM OF ACTION OF INHIBITORS IN FREE RADICAL INITIATED POLYMERIZATIONS AT LOW TEMPERATURES. The Journal of Organic Chemistry - ACS Publications.
  • Longchang Chemical. (2022, December 30). What is the classification and mechanism of polymerization inhibitors?.
  • CymitQuimica. (n.d.). CAS 7399-49-7: this compound.
  • Safic-Alcan. (n.d.). Mastering Styrenic Stabilization for Enhanced Industrial Applications.
  • PubChem. (n.d.). O,alpha-dimethylstyrene.
  • KUMHO P&B CHEMICALS.INC. (2019, March 18). SAFETY DATA SHEET - CUMENE.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - Isopropenyltoluene.
  • Google Patents. (n.d.). US2225471A - Stabilization of styrene.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet - p-Cymene.
  • Sigma-Aldrich. (2024, August 5). SAFETY DATA SHEET.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook.
  • (n.d.). Analytical Methods.
  • Benchchem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized "1-Bromo-2-isopropenylbenzene".
  • Wang, C. (2014, January 13). How can I remove the inhibitors from both Styrene and Butyl acrylate monomers?. ResearchGate.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook.
  • Sigma-Aldrich. (n.d.). Solvent Stabilizer Systems.
  • Google Patents. (n.d.). US3247242A - Removal of inhibitors from ethylenically unsaturated monomers.
  • Sigma-Aldrich. (n.d.). Inhibitor removers.

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Technical Support Center: o-Isopropenyltoluene Inhibitor Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for o-Isopropenyltoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions for the critical process of inhibitor removal. Here, you will find not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove inhibitors from this compound before my reaction?

This compound, like other vinyl monomers, is susceptible to spontaneous polymerization, especially during storage and transportation.[1] To prevent this, manufacturers add small quantities of inhibitors. However, the very presence of these inhibitors will interfere with or completely prevent your intended polymerization or other free-radical mediated reactions. Therefore, for successful and reproducible experimental outcomes, complete removal of the inhibitor is a crucial first step.[1]

Q2: What are the common inhibitors found in this compound?

While specific formulations can vary, the most common inhibitors used for styrenic monomers like this compound are phenolic compounds. A frequently used inhibitor is 4-tert-butylcatechol (TBC).[2][3] Some suppliers may also use other inhibitors like hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ).[4][5] It is always best to consult the manufacturer's safety data sheet (SDS) or certificate of analysis for the specific inhibitor and its concentration in your batch of this compound.

Q3: What are the primary laboratory-scale methods for removing these inhibitors?

There are three well-established and effective methods for removing phenolic inhibitors from this compound in a laboratory setting:

  • Alkaline Extraction (Aqueous Wash): This is a simple and effective method that utilizes a basic solution, typically aqueous sodium hydroxide (NaOH), to deprotonate the phenolic inhibitor, rendering it water-soluble and allowing for its extraction from the organic monomer phase.[1][2][4]

  • Column Chromatography: This technique involves passing the this compound through a column packed with an adsorbent, most commonly activated alumina, which selectively adsorbs the polar inhibitor.[3][4][6]

  • Vacuum Distillation: This method separates the volatile monomer from the much less volatile phenolic inhibitor under reduced pressure.[2][4]

The choice of method often depends on the required purity of the monomer, the scale of the experiment, and the available laboratory equipment.

In-Depth Experimental Protocols & Troubleshooting

Method 1: Alkaline Extraction (Aqueous Wash)

This method is often the first choice for its simplicity and efficiency in removing phenolic inhibitors like TBC.

Causality: Phenolic inhibitors are weakly acidic. By washing the this compound with a basic solution (e.g., NaOH), the phenol is deprotonated to form a sodium phenoxide salt. This salt is ionic and therefore highly soluble in the aqueous phase, allowing for its separation from the non-polar organic monomer.

Step-by-Step Protocol:

  • Preparation: In a separatory funnel, add the inhibited this compound.

  • Extraction: Add an equal volume of a 5-10% aqueous sodium hydroxide (NaOH) solution.[2] Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer will contain the sodium salt of the inhibitor and will often be colored (e.g., brownish).[4]

  • Drain: Carefully drain and discard the lower aqueous layer.

  • Repeat: Repeat the extraction with fresh NaOH solution until the aqueous layer is colorless, indicating the complete removal of the inhibitor.

  • Water Wash: Wash the this compound with an equal volume of deionized water to remove any residual NaOH.[2][4] Repeat this wash step 2-3 times, checking the pH of the aqueous layer with litmus paper or a pH meter until it is neutral.

  • Drying: Transfer the washed this compound to a clean, dry flask and add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[1][2][4] Swirl the flask and let it stand until the liquid is clear.

  • Final Step: Decant or filter the dry, inhibitor-free this compound into a clean, dry storage container. It is recommended to use the purified monomer immediately.[2]

Workflow Diagram:

Alkaline_Extraction start Start: Inhibited this compound step1 Add 10% NaOH Solution & Shake in Separatory Funnel start->step1 step2 Separate & Discard Aqueous Layer step1->step2 step3 Repeat NaOH Wash (Until Colorless) step2->step3 step4 Wash with Deionized Water (Until Neutral pH) step3->step4 step5 Dry over Anhydrous MgSO₄ or CaCl₂ step4->step5 end End: Purified this compound step5->end

Caption: Alkaline extraction workflow for inhibitor removal.

Method 2: Column Chromatography

This method is particularly useful for obtaining very pure, dry monomer and is a common alternative to distillation.

Causality: Activated alumina is a polar adsorbent. The phenolic inhibitors are more polar than the non-polar this compound. As the monomer passes through the column, the inhibitor is preferentially adsorbed onto the alumina, allowing the purified monomer to elute.[7][8]

Step-by-Step Protocol:

  • Column Preparation:

    • Take a glass chromatography column and place a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand.

    • Dry-pack the column with basic or neutral activated alumina.[4] The amount of alumina will depend on the quantity of monomer to be purified (a general rule of thumb is a 10:1 to 20:1 ratio of alumina to monomer by weight).

    • Gently tap the column to ensure even packing.

    • Add another small layer of sand on top of the alumina.

  • Elution:

    • Carefully add the inhibited this compound to the top of the column.

    • Allow the monomer to flow through the column under gravity. Do not apply pressure, as this can lead to channeling and inefficient purification.[9]

    • Collect the purified monomer in a clean, dry flask.

  • Monitoring: You will likely observe a colored band (often yellow or brown) forming at the top of the alumina as the inhibitor is adsorbed.[9] Discontinue collection if this band begins to elute from the column.

  • Storage: Use the purified monomer immediately or store it at a low temperature in a tightly sealed container in the dark.

Workflow Diagram:

Column_Chromatography start Start: Inhibited this compound step1 Prepare Column: Cotton -> Sand -> Alumina -> Sand start->step1 step2 Load Monomer onto Column step1->step2 step3 Elute with Gravity Flow step2->step3 step4 Collect Purified Monomer step3->step4 end End: Purified this compound step4->end

Caption: Column chromatography workflow for inhibitor removal.

Method 3: Vacuum Distillation

This is a highly effective method for obtaining very pure monomer, as it also removes other non-volatile impurities.

Causality: this compound has a significantly lower boiling point than the commonly used phenolic inhibitors. By reducing the pressure, the boiling point of the monomer is lowered, allowing it to be distilled at a temperature that minimizes the risk of thermal polymerization.[2]

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the joints are well-sealed.

  • Charge the Flask: Add the inhibited this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Distillation: Collect the this compound fraction that distills at the correct temperature and pressure. The boiling point will depend on the vacuum achieved.

  • Important Precaution: Do not distill to dryness, as this can concentrate any potentially explosive peroxides that may have formed.

  • Storage: Store the freshly distilled monomer at low temperature, under an inert atmosphere (e.g., nitrogen or argon), and protected from light. Use as soon as possible.

Workflow Diagram:

Vacuum_Distillation start Start: Inhibited this compound step1 Assemble Vacuum Distillation Apparatus start->step1 step2 Apply Vacuum & Gentle Heat step1->step2 step3 Collect Distillate at Reduced Pressure Boiling Point step2->step3 end End: Purified this compound step3->end

Caption: Vacuum distillation workflow for inhibitor removal.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Monomer remains cloudy after alkaline wash and drying. 1. Incomplete separation of the aqueous and organic layers. 2. Insufficient drying time or exhausted drying agent.1. Allow more time for the layers to separate in the separatory funnel. 2. Ensure the drying agent is fresh and allow for adequate contact time with swirling.[2][4]
Yellowing of the alumina column is observed. This is the expected outcome, indicating that the inhibitor is being adsorbed onto the column.This is a sign that the purification is working. However, if the yellow band elutes from the column, the column is overloaded. Use a larger column or less monomer.[9]
Monomer polymerizes in the distillation flask. 1. The distillation temperature is too high. 2. Air leak in the distillation apparatus.1. Ensure a good vacuum to lower the boiling point. 2. Check all joints for a proper seal. Consider adding a high-temperature inhibitor to the distillation pot if your subsequent application allows.
Inhibitor is still present after purification. 1. Alkaline Wash: Insufficient washing or low NaOH concentration. 2. Column Chromatography: The column was overloaded, or the flow rate was too fast. 3. Vacuum Distillation: This is less likely with TBC but could occur if the vacuum is poor.1. Perform additional washes with fresh NaOH solution.[4] 2. Use a larger column or a slower flow rate.[3] 3. Ensure a high vacuum is achieved and maintained throughout the distillation.

Safety Precautions

  • Always work in a well-ventilated fume hood when handling this compound and the chemicals used for purification.[10][11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

  • This compound is flammable. Keep it away from heat, sparks, and open flames.[13]

  • Ground and bond containers when transferring the monomer to prevent static discharge.[13]

  • Dispose of all chemical waste in accordance with your institution's safety guidelines.

References

  • ResearchGate. (2014, January 13). How can I remove the inhibitors from both Styrene and Butyl acrylate monomers? Retrieved from [Link]

  • Cheresources.com Community. (2010, March 5). Styrene Monomer/inhibitor Separation. Retrieved from [Link]

  • ResearchGate. (2017, August 3). Inhibitor removers. Retrieved from [Link]

  • Global MSDS. (2019, March 18). SAFETY DATA SHEET. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Google Patents. RU2229472C1 - Method of treating styrene to remove inhibitor and moisture.
  • University of Rochester. LabNotes: Monomer Purification. Retrieved from [Link]

  • National Institute of Standards and Technology. This compound. Retrieved from [Link]

  • Applied Analytics. Measuring TBC (Polymerization Inhibitor). Retrieved from [Link]

  • National Institute of Standards and Technology. This compound. Retrieved from [Link]

  • SEPCOR, INC. Sepcor Adsorbents for Styrene Purification. Retrieved from [Link]

  • Google Patents. US6960279B2 - Method for stabilizing vinyl aromatic monomers using selected polymerization inhibitors and polymers prepared therewith.
  • Google Patents. US4033829A - Process for inhibiting polymerization of styrene during distillation.
  • Jaxon Filtration. Activated Alumina. Retrieved from [Link]

  • Google Patents. FR2758554A1 - PROCESS FOR REMOVING POLYMERIZATION INHIBITORS FROM MONOMER MIXTURES USING OPTIMIZED FORM ALUMINA.
  • Pingxiang Yamtop Chemical Co., Ltd. Activated Alumina for Air Dryer/TBC Removal. Retrieved from [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Retrieved from [Link]

  • YouTube. (2025, February 1). How Can You Purify Solvents for Laboratory Use? Retrieved from [Link]

  • Google Patents. US3247242A - Removal of inhibitors from ethylenically unsaturated monomers.
  • Google Patents. US2412010A - Purification of toluene.
  • Google Patents. US2826581A - Inhibitor removal from vinyl pyridines.
  • Google Patents. US4144137A - Method for removal of polymerization inhibitor.
  • Google Patents. US4132603A - Polymerization inhibitor for vinyl aromatic compounds.

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Technical Support Center: o-Isopropenyltoluene Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for o-isopropenyltoluene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this valuable chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs) - A Quick Reference Guide

This section provides rapid answers to common questions regarding the synthesis and handling of this compound.

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as 2-isopropenyltoluene, is an aromatic hydrocarbon.[1] It serves as a monomer in the synthesis of specialty polymers and resins and is a key intermediate in the production of various fine chemicals and pharmaceuticals. Its structure, featuring a toluene backbone with an ortho-isopropenyl group, imparts specific reactivity, making it a versatile building block in organic synthesis.[1]

Q2: What are the common synthesis routes for this compound?

A2: The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of toluene with an isopropylating agent, such as isopropyl alcohol or propene, over an acid catalyst.[1][2] This electrophilic aromatic substitution reaction is a cornerstone of industrial aromatic chemistry.

Q3: What are the main safety hazards associated with this compound and its synthesis?

A3: this compound is a flammable liquid and vapor and can cause skin and eye irritation.[3][4] The synthesis process itself carries significant hazards, primarily due to the exothermic nature of the Friedel-Crafts alkylation, which can lead to thermal runaways if not properly controlled. The use of strong acid catalysts also presents chemical burn and corrosion risks. A thorough understanding of the process safety management is crucial for safe operation.[5][6][7][8][9]

Q4: Why is temperature control so critical during the synthesis of this compound?

A4: Temperature control is paramount for several reasons. Firstly, the Friedel-Crafts alkylation is highly exothermic, and inadequate heat removal can lead to a dangerous runaway reaction.[10][11][12] Secondly, temperature influences the selectivity of the reaction; higher temperatures can promote the formation of undesired isomers and byproducts.[1] Lastly, this compound can undergo thermal polymerization at elevated temperatures, leading to yield loss and potential fouling of equipment.

Q5: How can I minimize the formation of isomers (m- and p-isopropenyltoluene)?

A5: Minimizing isomeric impurities is a key challenge. The choice of catalyst plays a significant role; shape-selective catalysts like certain zeolites can favor the formation of the ortho-isomer.[2] Reaction temperature also influences the isomer distribution, with lower temperatures generally favoring ortho- and para-isomers over the meta-isomer. Fine-tuning the reaction conditions is essential for maximizing the selectivity towards the desired this compound.[13]

Q6: What is the role of a stabilizer (like BHT) in this compound?

A6: this compound, being an unsaturated aromatic compound, is susceptible to polymerization over time, especially when exposed to heat, light, or air. A stabilizer, such as Butylated Hydroxytoluene (BHT), is often added to inhibit this polymerization, ensuring the chemical's stability and extending its shelf life during storage and transportation.

Part 2: Detailed Troubleshooting Guides

This section provides in-depth troubleshooting for specific challenges you may encounter during the scale-up of your this compound synthesis.

Problem 1: Low Yield of this compound

Symptom: The final isolated yield of the desired product is significantly lower than anticipated.

Possible Causes & Solutions:

  • Cause A: Incomplete Reaction

    • Diagnosis: Analysis of the crude reaction mixture by Gas Chromatography (GC) shows a large amount of unreacted toluene.

    • Solution:

      • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Small-scale experiments may not be representative of the mixing and mass transfer limitations at a larger scale.

      • Temperature: Verify that the reaction temperature is within the optimal range. Low temperatures can lead to slow reaction kinetics.[4]

      • Catalyst Activity: The catalyst may not be sufficiently active. Consider increasing the catalyst loading or using a more active catalyst.

  • Cause B: Catalyst Deactivation

    • Diagnosis: The reaction starts well but then stalls, or the catalyst's performance degrades over multiple runs.

    • Solution:

      • Catalyst Poisoning: The catalyst can be poisoned by impurities in the reactants or solvent, such as water or sulfur compounds.[14] Ensure all materials are anhydrous and of high purity.

      • Coking: At higher temperatures, organic molecules can decompose on the catalyst surface, forming coke that blocks active sites.[15]

      • Catalyst Regeneration: If using a solid catalyst like a zeolite, a regeneration protocol can often restore activity. This typically involves a controlled burnout of coke in a stream of air or oxygen, followed by reactivation.[15][16][17][18][19]

  • Cause C: Side Reactions

    • Diagnosis: GC-MS analysis of the crude product reveals the presence of significant byproducts.

    • Solution:

      • Polyalkylation: The initial product, this compound, can undergo further alkylation. To minimize this, use a large excess of toluene relative to the isopropylating agent.[20]

      • Toluene Disproportionation: The catalyst can promote the disproportionation of toluene into benzene and xylene.[1] Optimizing the reaction temperature can help to suppress this side reaction.

      • Dimerization/Oligomerization: The product can dimerize or oligomerize, especially at higher temperatures or in the presence of a strong acid catalyst.[21][22][23][24][25] Lowering the reaction temperature and minimizing reaction time can mitigate this.

  • Cause D: Product Loss During Workup and Purification

    • Diagnosis: The yield is low despite good conversion and selectivity in the crude reaction mixture.

    • Solution:

      • Extraction Inefficiencies: Ensure efficient phase separation during aqueous workup. Multiple extractions with a suitable organic solvent will maximize recovery.

      • Distillation Losses: this compound is volatile. During solvent removal or vacuum distillation, ensure the condenser is sufficiently cold to prevent product loss. Also, be mindful of product decomposition at high distillation temperatures; vacuum distillation is highly recommended.[26]

Problem 2: Poor Selectivity - High Levels of Isomeric Impurities

Symptom: GC-MS analysis shows significant quantities of m- and p-isopropenyltoluene.

Possible Causes & Solutions:

  • Cause A: Non-selective Catalyst

    • Diagnosis: The catalyst used does not have a preference for the ortho position.

    • Solution:

      • Catalyst Choice: Traditional Lewis acids like AlCl₃ are often less selective.[27] Consider using shape-selective solid acid catalysts, such as modified zeolites (e.g., ZSM-5) or silicoaluminophosphates (e.g., SAPO-5), which can favor the formation of the ortho-isomer due to steric constraints within their pore structures.[1][2]

  • Cause B: Inappropriate Reaction Temperature

    • Diagnosis: The reaction is being run at a temperature that favors the formation of thermodynamically more stable isomers.

    • Solution:

      • Temperature Optimization: The isomer distribution is often temperature-dependent. At lower temperatures, the reaction is under kinetic control, which may favor the ortho- and para-isomers. At higher temperatures, thermodynamic equilibrium is favored, which can lead to a higher proportion of the meta-isomer.[13] Conduct small-scale experiments to determine the optimal temperature for ortho-selectivity.

  • Cause C: Isomerization of the Product

    • Diagnosis: The desired o-isomer is forming initially but then isomerizing to the m- and p-isomers under the reaction conditions.

    • Solution:

      • Minimize Reaction Time: Once the optimal conversion is reached, quench the reaction to prevent further isomerization.

      • Catalyst Acidity: A highly acidic catalyst can promote isomerization. A catalyst with moderate acidity may provide a better balance between activity and selectivity.

Problem 3: Formation of Polymeric Byproducts

Symptom: The reaction mixture becomes viscous, or solid precipitates are observed. The distillation residue is a significant, tarry material.

Possible Causes & Solutions:

  • Cause A: Thermal Polymerization

    • Diagnosis: Polymerization is occurring due to excessive heat.

    • Solution:

      • Strict Temperature Control: Maintain the reaction temperature below the threshold for significant thermal polymerization.

      • Inhibitor: While not typically added during the reaction, ensure the final product is stored with an appropriate inhibitor.

  • Cause B: Acid-Catalyzed Polymerization

    • Diagnosis: The acid catalyst is initiating the polymerization of the this compound product.

    • Solution:

      • Catalyst Selection: A catalyst with very high acidity might be more prone to inducing polymerization.

      • Quenching: Prompt and effective quenching of the catalyst at the end of the reaction is crucial. This is typically done by washing with water or a mild base.

  • Cause C: Presence of Pro-polymerization Impurities

    • Diagnosis: Trace impurities in the reactants or solvent are initiating polymerization.

    • Solution:

      • Reactant Purity: Ensure high-purity starting materials. Some impurities can act as initiators for polymerization.

Problem 4: Runaway Reaction/Loss of Temperature Control

Symptom: A rapid, uncontrolled increase in reaction temperature and pressure. This is a critical safety issue.

Possible Causes & Solutions:

  • Cause A: Inadequate Heat Removal

    • Diagnosis: The reactor's cooling system cannot dissipate the heat generated by the reaction, a common issue during scale-up due to the decrease in the surface-area-to-volume ratio.

    • Solution:

      • Reactor Design: Ensure the reactor is appropriately sized and has a sufficiently efficient cooling system for the scale of the reaction.

      • Controlled Addition: Add the limiting reagent slowly and monitor the temperature closely. Have an emergency cooling plan in place.

  • Cause B: Rate of Reagent Addition is Too High

    • Diagnosis: The rate of the exothermic reaction is exceeding the cooling capacity.

    • Solution:

      • Dosing Control: Use a programmable pump for the addition of the limiting reagent to maintain a steady, controlled rate.

  • Cause C: Accumulation of Unreacted Reagents

    • Diagnosis: The limiting reagent is added too quickly at a low temperature, leading to its accumulation. A subsequent small increase in temperature can then trigger a very rapid reaction of the accumulated reagent.

    • Solution:

      • Monitor Conversion: Use in-situ monitoring techniques if possible to ensure the reaction is proceeding as the reagents are added.

      • Establish a Safe Dosing Profile: Determine a safe addition rate and temperature profile through careful process safety studies.

Part 3: Experimental Protocols & Data

This section provides generalized protocols and a summary of key data to guide your experimental design.

Protocol 1: General Procedure for Friedel-Crafts Alkylation of Toluene

Disclaimer: This is a general guideline. All procedures should be performed with appropriate safety precautions in a well-ventilated fume hood.

  • Reactor Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a condenser, a thermocouple, and a dropping funnel is assembled and flame-dried. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Charging Reactants: Toluene (in excess) and the acid catalyst (e.g., a solid acid catalyst) are charged to the reactor.

  • Temperature Control: The mixture is brought to the desired reaction temperature with stirring.

  • Reagent Addition: The isopropylating agent (e.g., isopropyl alcohol) is added dropwise from the dropping funnel at a rate that maintains the desired reaction temperature.

  • Reaction Monitoring: The reaction is monitored by taking aliquots and analyzing them by GC.

  • Quenching: Once the desired conversion is achieved, the reaction is cooled and quenched (e.g., by filtering the solid catalyst and washing the organic phase with water and brine).

  • Workup: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation.

Protocol 2: Catalyst Regeneration (General for Zeolites)
  • Solvent Wash: The spent catalyst is washed with a solvent (e.g., toluene) to remove adsorbed organic compounds.

  • Drying: The catalyst is dried in an oven at 100-120 °C.

  • Calcination: The dried catalyst is placed in a tube furnace and heated in a slow stream of air or a mixture of nitrogen and air. The temperature is gradually ramped up to 500-600 °C and held for several hours to burn off the coke.

  • Cooling: The catalyst is cooled to room temperature under a stream of dry nitrogen.

Protocol 3: Large-Scale Purification by Vacuum Distillation
  • Setup: A distillation apparatus suitable for vacuum distillation is assembled, including a vacuum pump, a cold trap, and a fractionating column if necessary.

  • Charging: The crude this compound is charged to the distillation flask.

  • Vacuum Application: The system is slowly evacuated to the desired pressure.

  • Heating: The distillation flask is heated gradually.

  • Fraction Collection: Fractions are collected based on their boiling points at the given pressure. The forerun, containing lower-boiling impurities, is collected first, followed by the main fraction of this compound.

  • Shutdown: After collecting the desired product, the heating is discontinued, and the system is allowed to cool before slowly releasing the vacuum.

Data Table: Influence of Reaction Parameters on Yield and Selectivity
ParameterEffect on YieldEffect on o-SelectivityNotes
Temperature Increases to an optimum, then decreasesGenerally decreases at higher temperaturesHigher temperatures can lead to side reactions and polymerization.
Catalyst Type Varies significantlyShape-selective zeolites show higher ortho-selectivityCatalyst acidity also plays a crucial role.
Toluene/Alkene Ratio Generally increases with higher excess of tolueneCan improve by minimizing polyalkylationA large excess of toluene is often used.
Reaction Time Increases to a plateauMay decrease over extended periods due to isomerizationOptimal time depends on other parameters.

Part 4: Visualizations

Diagram 1: Reaction Scheme and Common Side Reactions

G cluster_main Main Reaction cluster_side Side Reactions Toluene Toluene oIPT This compound (Desired Product) Toluene->oIPT + Isopropylating Agent (Acid Catalyst) Benzene Benzene Toluene->Benzene Disproportionation Xylene Xylene Toluene->Xylene Disproportionation Isopropanol Isopropylating Agent (e.g., Isopropanol) mIPT m-Isopropenyltoluene oIPT->mIPT Isomerization pIPT p-Isopropenyltoluene oIPT->pIPT Isomerization Polyalkylated Polyalkylated Products oIPT->Polyalkylated + Isopropylating Agent Dimer Dimer/Oligomer oIPT->Dimer Polymerization

Caption: Main reaction pathway and common side reactions in this compound synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield of This compound check_crude Analyze Crude Reaction Mixture (GC/GC-MS) start->check_crude high_sm High Starting Material? check_crude->high_sm yes_sm Yes high_sm->yes_sm no_sm No high_sm->no_sm incomplete_rxn Incomplete Reaction yes_sm->incomplete_rxn high_byproducts High Byproducts? no_sm->high_byproducts check_params Check Temp, Time, Catalyst Loading incomplete_rxn->check_params yes_byproducts Yes high_byproducts->yes_byproducts no_byproducts No high_byproducts->no_byproducts side_rxns Side Reactions yes_byproducts->side_rxns workup_loss Product Loss During Workup/Purification no_byproducts->workup_loss optimize_conditions Optimize Temp, Reactant Ratio side_rxns->optimize_conditions review_procedure Review Extraction & Distillation Procedures workup_loss->review_procedure

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Diagram 3: Process Safety Management for this compound Synthesis

G psm Process Safety Management (PSM) hazard_id Hazard Identification (Exotherm, Flammability) psm->hazard_id moc Management of Change psm->moc emergency_plan Emergency Response Plan psm->emergency_plan risk_assess Risk Assessment (Runaway Potential) hazard_id->risk_assess control_measures Control Measures risk_assess->control_measures eng_controls Engineering Controls (Cooling, Venting) control_measures->eng_controls admin_controls Administrative Controls (SOPs, Training) control_measures->admin_controls ppe Personal Protective Equipment (PPE) control_measures->ppe

Caption: Key elements of a Process Safety Management (PSM) program for this compound synthesis.

References

  • Upadhyayula, S. (2009). Alkylation of toluene with isopropyl alcohol over SAPO-5 catalyst. Journal of Chemical Sciences, 121(5), 613-619. [Link]

  • PubChem. (n.d.). o,alpha-Dimethylstyrene. National Center for Biotechnology Information. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: (How to Improve) Yield. Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Chemistry Stack Exchange. (2020, February 9). why is water not compatible with lewis acids in a friedel-crafts alkylation. [Link]

  • Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. [Link]

  • Factory Mutual Insurance Company. (2005). Process Safety Management to Manage Risk in Occupancies other than Chemical Process Facilities. [Link]

  • SJ Injury Attorneys. (n.d.). OSHA PSM | Texas Refinery Safety | Chemical Accident Lawyer. [Link]

  • Reddit. (2018, February 11). Common ways to lose product and reduce yield? r/chemistry. [Link]

  • IntechOpen. (2015). Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. [Link]

  • AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. [Link]

  • OSHA. (n.d.). Process Safety Management. [Link]

  • ResearchGate. (n.d.). Figure 5: Catalyst stability and regeneration test with a) H2 reduction.... [Link]

  • OSHA. (n.d.). Process Safety Management - Overview. [Link]

  • YouTube. (2012, March 5). Runaway Reaction - Prevention. [Link]

  • Beilstein Journals. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]

  • MDPI. (2018). Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. [Link]

  • ACS Publications. (2020). Strategies for Regeneration of Pt-alloy Catalysts Supported on Silica for Propane Dehydrogenation. [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. [Link]

  • ResearchGate. (2015). (PDF) Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. [Link]

  • RSC Publishing. (2020). Scale-up of microdroplet reactions by heated ultrasonic nebulization. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

  • Chemistry LibreTexts. (2015, July 15). 12.14: Dimerization, Oligomerization. and Polymerization of Alkenes. [Link]

  • Bentham Science. (2024, May 20). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. [Link]

  • Encyclopedia.pub. (2024, January 24). Catalytic Synthesis of Terminal Alkene Dimers and Oligomers. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2012). (PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. [Link]

  • EPA. (1999, August). How to Prevent Runaway Reactions Case Study: Phenol-Formaldehyde Reaction Hazards. [Link]

  • MDPI. (2023). The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. [Link]

  • JEOL. (n.d.). Analysis of additives in polypropylene products using thermal desorption GC MS. [Link]

  • Shimadzu. (2012, June). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]

  • ResearchGate. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. [Link]

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Sources

Technical Support Center: Improving Selectivity in the Functionalization of o-Isopropenyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of selectively functionalizing o-isopropenyltoluene. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you achieve your desired reaction outcomes with high precision.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the selective functionalization of this compound.

Q1: What are the primary challenges in achieving high selectivity when functionalizing this compound?

A1: The main challenges stem from the molecule's structure, which features multiple reactive sites: the isopropenyl double bond, the aromatic ring, and the benzylic protons of the methyl group. Key challenges include:

  • Regioselectivity: Controlling the position of functionalization on the isopropenyl group (e.g., in hydroformylation, forming the branched vs. linear aldehyde).

  • Chemoselectivity: Selectively reacting with the isopropenyl group without undesired side reactions at the methyl group or the aromatic ring (e.g., in oxidation reactions).

  • Steric Hindrance: The ortho-methyl group can sterically hinder the approach of reagents to the isopropenyl group, influencing both the rate and selectivity of the reaction.[1]

Q2: How does the ortho-methyl group influence the electronic properties and reactivity of the isopropenyl group?

A2: The ortho-methyl group is an electron-donating group (EDG) through an inductive effect. This can slightly increase the electron density of the aromatic ring and potentially influence the electronic properties of the conjugated isopropenyl group. However, its steric bulk is often the more dominant factor in determining reaction outcomes.

Q3: Are there any general precautions to take before starting a functionalization reaction with this compound?

A3: Yes. This compound, like other styrene derivatives, is prone to polymerization, especially at elevated temperatures. It is often supplied with a polymerization inhibitor. For many catalytic reactions, it is advisable to remove the inhibitor before use, for example, by passing the monomer through a short column of activated alumina. Always handle the purified monomer under an inert atmosphere and use it promptly.

Part 2: Troubleshooting Guides for Specific Functionalizations

This section provides detailed troubleshooting for common selectivity issues encountered during specific reactions.

Guide 1: Regioselectivity in Rhodium-Catalyzed Hydroformylation

Hydroformylation of this compound can yield two regioisomeric aldehydes: the branched (iso) aldehyde and the linear (normal) aldehyde. For styrene derivatives, the branched aldehyde is often the thermodynamically favored product.[2][3]

Q1: My hydroformylation of this compound is producing a mixture of branched and linear aldehydes. How can I improve the selectivity for the branched isomer?

A1: Achieving high branched selectivity in the hydroformylation of styrene derivatives is a common goal. Here are several factors to consider:

  • Ligand Choice: The ligand coordinated to the rhodium center plays a crucial role. Bulky phosphine or phosphite ligands can favor the formation of the branched aldehyde by sterically disfavoring the transition state leading to the linear product.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity.

  • Syngas Pressure: The partial pressures of carbon monoxide (CO) and hydrogen (H₂) can influence the regioselectivity. Experimenting with different pressures may be necessary to find the optimal conditions for your specific ligand system.[3]

Troubleshooting Low Branched Selectivity

Symptom Possible Cause(s) Suggested Solution(s)
High proportion of linear aldehyde- Inappropriate ligand choice- High reaction temperature- Screen a library of bulky phosphine or phosphite ligands.- Systematically decrease the reaction temperature in 5-10 °C increments.
Formation of hydrogenation byproducts (e.g., cumene)- Low CO partial pressure- High H₂ partial pressure- Increase the CO partial pressure.- Adjust the H₂/CO ratio. A 1:1 ratio is a good starting point.[1]
Low conversion- Inefficient catalyst activation- Impurities in the substrate or syngas- Ensure the rhodium precatalyst is properly activated.- Purify the this compound to remove inhibitors and ensure high-purity syngas.

Experimental Protocol: Highly Branched-Selective Hydroformylation

This protocol is adapted from methodologies developed for styrene derivatives and is a good starting point for this compound.[2]

  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with [Rh(CO)₂acac] (1 mol%) and a suitable bulky phosphine ligand (e.g., a bi- or tetraphosphorus ligand, 1.2 mol%).

  • Reaction Setup: Add anhydrous, degassed toluene as the solvent.

  • Substrate Addition: Add freshly purified this compound (1 equivalent).

  • Reaction Conditions: Pressurize the flask with a 1:1 mixture of CO and H₂ to the desired pressure (e.g., 10-20 bar) and heat to the desired temperature (e.g., 60-80 °C).

  • Monitoring and Workup: Monitor the reaction by GC or TLC. Upon completion, cool the reaction, vent the excess gas, and analyze the product mixture to determine the branched-to-linear ratio.

DOT Diagram: Factors Influencing Hydroformylation Regioselectivity

cluster_branched cluster_linear Hydroformylation Hydroformylation Branched Aldehyde Branched Aldehyde Hydroformylation->Branched Aldehyde Favored by: Linear Aldehyde Linear Aldehyde Hydroformylation->Linear Aldehyde Favored by: Bulky Ligands Bulky Ligands Bulky Ligands->Branched Aldehyde Low Temperature Low Temperature Low Temperature->Branched Aldehyde High CO Pressure High CO Pressure High CO Pressure->Branched Aldehyde Less Sterically Demanding Ligands Less Sterically Demanding Ligands Less Sterically Demanding Ligands->Linear Aldehyde High Temperature High Temperature High Temperature->Linear Aldehyde

Caption: Key factors influencing branched vs. linear selectivity.

Guide 2: Chemoselectivity in Epoxidation

Epoxidation of the isopropenyl group is a common transformation. A key challenge is to achieve this selectively without oxidizing the benzylic methyl group or the aromatic ring. meta-Chloroperoxybenzoic acid (m-CPBA) is a common reagent for this purpose.[4][5]

Q1: When I try to epoxidize this compound with m-CPBA, I observe byproducts. How can I improve the chemoselectivity for the desired epoxide?

A1: Byproduct formation in m-CPBA epoxidations can arise from over-oxidation or side reactions. Here's how to troubleshoot:

  • Control of Stoichiometry: Use of a large excess of m-CPBA can lead to unwanted side reactions. Start with 1.0-1.2 equivalents of the oxidant.

  • Temperature Control: Epoxidations are typically exothermic. Running the reaction at a low temperature (e.g., 0 °C to room temperature) can minimize side reactions.[6]

  • Solvent Choice: A non-polar, aprotic solvent like dichloromethane (DCM) or chloroform is generally preferred to minimize side reactions like epoxide ring-opening.[6]

Troubleshooting Poor Chemoselectivity in Epoxidation

Symptom Possible Cause(s) Suggested Solution(s)
Formation of diol byproduct- Presence of water or acidic impurities- Use anhydrous solvents and reagents.- Add a buffer like sodium bicarbonate to neutralize acidic byproducts.
Oxidation of the methyl group or aromatic ring- Harsh reaction conditions- Excessive oxidant- Lower the reaction temperature.- Use a stoichiometric amount of m-CPBA.
Low conversion- Deactivated m-CPBA- Use freshly sourced or properly stored m-CPBA.

Experimental Protocol: Chemoselective Epoxidation with m-CPBA

This protocol is a standard procedure for the epoxidation of alkenes.[4][7]

  • Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the cooled solution over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC, staining for the disappearance of the starting material.

  • Workup: Once the reaction is complete, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with sodium thiosulfate.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

DOT Diagram: Chemoselective Epoxidation Workflow

Start Start Reaction_Setup Reaction_Setup Start->Reaction_Setup This compound in DCM Desired_Product Epoxide Byproducts Diol, etc. Cooling Cooling Reaction_Setup->Cooling 0 °C mCPBA_Addition mCPBA_Addition Cooling->mCPBA_Addition Slow Addition mCPBA_Addition->Byproducts Side Reactions (if not controlled) Monitoring Monitoring mCPBA_Addition->Monitoring TLC Workup Workup Monitoring->Workup Quench Purification Purification Workup->Purification Chromatography Purification->Desired_Product

Caption: Workflow for achieving high chemoselectivity in epoxidation.

Guide 3: Regioselectivity in Palladium-Catalyzed Heck Reaction

The Heck reaction is a powerful tool for forming carbon-carbon bonds. When reacting this compound with an aryl halide, the regioselectivity of the addition to the double bond is a key consideration.

Q1: My Heck reaction between this compound and an aryl halide is giving a mixture of regioisomers. How can I control the regioselectivity?

A1: The regioselectivity of the Heck reaction with styrene derivatives is influenced by both electronic and steric factors.[8]

  • Electronic Effects: The palladium catalyst typically adds to the less substituted carbon of the double bond.

  • Steric Hindrance: The ortho-methyl group on this compound can further bias the addition to the terminal carbon to minimize steric clash.

  • Ligand Effects: The choice of phosphine ligand can influence the regioselectivity. Bulky ligands can enhance the preference for addition to the less hindered carbon.

Troubleshooting Poor Regioselectivity in Heck Reactions

Symptom Possible Cause(s) Suggested Solution(s)
Mixture of regioisomers- Suboptimal ligand choice- High reaction temperature- Screen a variety of phosphine ligands (e.g., PPh₃, P(o-tolyl)₃).- Lower the reaction temperature.
Low yield- Catalyst deactivation- Poor choice of base or solvent- Use a robust palladium precatalyst.- Screen different bases (e.g., triethylamine, sodium carbonate) and solvents (e.g., DMF, NMP).[9]
Formation of homocoupled byproducts- Inefficient cross-coupling- Optimize the stoichiometry of the reactants.- Ensure an efficient inert atmosphere.

Experimental Protocol: Regioselective Heck Reaction

This protocol is a general starting point for Heck reactions.[8][10]

  • Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (4 mol%), and a base (e.g., Na₂CO₃, 2 equivalents).

  • Reagent Addition: Add the aryl halide (1 equivalent), this compound (1.2 equivalents), and an anhydrous, degassed solvent (e.g., DMF).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitoring and Workup: Monitor the reaction by GC or TLC. After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

DOT Diagram: Heck Reaction Catalytic Cycle and Selectivity

Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Coordination Coordination Oxidative_Addition->Coordination This compound Migratory_Insertion Migratory_Insertion Coordination->Migratory_Insertion Regioselectivity Determined Here Beta_Hydride_Elimination Beta_Hydride_Elimination Migratory_Insertion->Beta_Hydride_Elimination Steric_Hindrance Ortho-methyl group favors addition to terminal carbon Migratory_Insertion->Steric_Hindrance Product_Release Product_Release Beta_Hydride_Elimination->Product_Release Product Product_Release->Pd(0) Base

Caption: The Heck catalytic cycle highlighting the regioselectivity-determining step.

Part 3: General Troubleshooting for Selectivity Issues

Q1: I've tried optimizing the reaction conditions, but my selectivity is still poor. What else could be the problem?

A1: If specific protocol optimizations are not yielding the desired results, consider these more general factors:

  • Starting Material Purity: Impurities in this compound, such as isomers or polymerization products, can lead to unexpected side reactions. Ensure the purity of your starting material by techniques like NMR or GC-MS.

  • Inert Atmosphere: Many catalytic systems are sensitive to oxygen and moisture. Ensure your reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen).

  • Stirring and Heating: Inconsistent stirring or heating can lead to localized "hot spots" in the reaction mixture, promoting side reactions. Ensure uniform mixing and temperature control.

By systematically addressing these potential issues, you can significantly improve the selectivity of your functionalization reactions with this compound.

References

  • Arena, C. G. (2023). Regioselectivity Inversion in Hydroformylation of Aryl Alkenes with a Diphosphoramidite-rhodium Catalyst. Current Organic Chemistry, 27(19), 1711-1716.
  • Chen, A. C., Ren, L., Decken, A., & Crudden, C. M. (2000). Rhodium Carbene Complexes: Highly Selective Catalysts for the Hydroformylation of Styrene Derivatives. Organometallics, 19(18), 3459–3461.
  • Fu, W., et al. (2022). P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. Molecules, 27(9), 2839.
  • Li, C., et al. (2008). Highly Regioselective Hydroformylation of Styrene and Its Derivatives Catalyzed by Rh Complex with Tetraphosphorus Ligands. Organic Letters, 10(17), 3781–3784.
  • van der Vlugt, J. I., et al. (2004). Mechanistic study of the hydroformylation of styrene catalyzed by the rhodium/BDPP system. Dalton Transactions, (12), 1781-1788.
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  • van Leeuwen, P. W. N. M., & Claver, C. (Eds.). (2000).
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Technical Support Center: Managing Viscosity in o-Isopropenyltoluene Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for o-Isopropenyltoluene (IPT) polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of viscosity management during their experiments. Uncontrolled viscosity is a primary hurdle in achieving reproducible and scalable polymerization of IPT, impacting everything from stirrer efficiency to final polymer properties. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.

Part 1: Troubleshooting Guide - Common Viscosity-Related Issues

This section addresses acute problems that can arise during polymerization, offering both immediate corrective actions and long-term preventative strategies.

Issue 1: My reaction mixture became a solid gel and the magnetic stirrer stopped. What happened and how can I prevent this?

Answer:

This phenomenon, known as premature gelation or the Trommsdorff-Norrish effect, is a common issue in bulk or concentrated solution polymerizations. It occurs when the viscosity of the reaction medium increases to a point where the growing polymer chains can no longer easily move and terminate by combining with each other.[1][2] However, the smaller monomer molecules can still diffuse to the active radical sites, causing the polymerization rate to accelerate uncontrollably. This autoacceleration leads to a rapid increase in molecular weight and viscosity, often resulting in a solid, insoluble polymer gel.

Causality and Prevention:

  • High Monomer Concentration: The most direct cause is an excessively high concentration of this compound. At high concentrations, the probability of chain entanglement and diffusion limitations increases dramatically.

    • Solution: The primary method to prevent this is to conduct the polymerization in a solution. By dissolving the monomer in a suitable solvent, you increase the mean free path between growing polymer chains, facilitating termination reactions and dissipating heat more effectively.

  • Insufficient Mixing: If stirring is inadequate, localized "hot spots" can form where the polymerization rate is higher, initiating the gel effect.

    • Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar for reactions expected to reach high viscosity. This ensures more uniform mixing and temperature distribution throughout the reactor.

  • Excessive Initiator Concentration: A high concentration of initiator generates a large number of radical chains simultaneously, rapidly increasing the polymer concentration and viscosity.[3]

    • Solution: Carefully optimize the initiator concentration. Lowering the initiator concentration will slow down the initial rate of polymerization, allowing for better control.

Issue 2: The viscosity of my reaction is increasing much faster than predicted, even in solution. What are the likely causes?

Answer:

A faster-than-expected viscosity increase, even in solution, points to polymerization kinetics that are proceeding too quickly or are producing polymer chains of a higher molecular weight than intended. Several factors can contribute to this.

Potential Causes & Solutions:

  • Reaction Temperature is Too High: The rate of radical polymerization is highly sensitive to temperature.[4][5] Higher temperatures increase the rate of initiator decomposition and the propagation rate constant, leading to faster polymer formation and, consequently, a more rapid viscosity increase.[6]

    • Solution: Lower the reaction temperature. Even a 5-10 °C reduction can significantly slow the reaction rate. Ensure your reactor is equipped with an efficient cooling system and that the temperature probe is accurately placed to reflect the internal reaction temperature.

  • Incorrect Initiator Choice or Concentration: Using a highly reactive initiator with a short half-life at the reaction temperature will lead to a burst of polymerization activity early on.

    • Solution: Select an initiator with a half-life that is appropriate for the desired reaction time and temperature. Verify the concentration calculation and ensure accurate weighing and addition.

  • Presence of Impurities: Certain impurities can act as unintended initiators or accelerators. Conversely, some can act as inhibitors, but if they are consumed, the reaction might suddenly accelerate.

    • Solution: Ensure the this compound monomer is purified before use (e.g., by passing through an inhibitor removal column) to remove any stabilizers or impurities.

Issue 3: My final polymer is difficult to process because its molecular weight is too high. How can I lower the molecular weight and, therefore, the solution viscosity?

Answer:

High molecular weight is a direct cause of high solution viscosity.[7][8] To obtain a lower molecular weight polymer, you need to increase the rate of chain termination or transfer relative to the rate of propagation. The most effective method for this is the deliberate addition of a chain transfer agent (CTA).[9][10]

The Role of Chain Transfer Agents (CTAs):

Common CTAs and Their Use:

  • Halocarbons: Carbon tetrabromide (CBr4) can also be used, though its use may be restricted due to environmental concerns.[13]

Implementation:

Parameter Effect on Molecular Weight Effect on Viscosity Typical Action
[CTA] InverseInverseIncrease concentration to lower MW
[Initiator] InverseInverseIncrease concentration to lower MW
Temperature InverseInverseIncrease temperature to lower MW
[Monomer] DirectDirectDecrease concentration to lower MW

Table 1: Summary of key parameters to control molecular weight and viscosity.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader conceptual questions related to viscosity management in IPT polymerization.

FAQ 1: How does the choice of solvent affect viscosity during polymerization?

Answer:

The solvent plays a multifaceted role in controlling viscosity, influencing the reaction both physically and chemically.[14]

  • Physical Dilution: The most straightforward function of a solvent is to reduce the concentration of the monomer and the resulting polymer.[14] This physically lowers the viscosity of the bulk solution, preventing the onset of the gel effect.

  • Thermodynamic Quality (Solvent-Polymer Interactions): Solvents can be categorized as "good," "theta," or "poor" for a given polymer.[15]

    • In a good solvent , the polymer chains are well-solvated and adopt an extended conformation. This leads to a larger hydrodynamic volume and, consequently, a higher solution viscosity for a given molecular weight.[15]

    • In a poor solvent , the polymer chains prefer to interact with themselves rather than the solvent, causing them to collapse into a more compact conformation. This results in a lower solution viscosity.

  • Chain Transfer to Solvent: Some solvents can act as chain transfer agents, although they are typically less efficient than dedicated CTAs like thiols. This can lead to a reduction in the polymer's molecular weight, which in turn lowers viscosity.[9] Toluene, for example, can participate in chain transfer.

  • Effect on Kinetics: The polarity of the solvent can influence the rate of initiator decomposition and the propagation kinetics, thereby affecting the rate of polymerization and the speed of viscosity buildup.[16][17][18]

FAQ 2: What is a typical viscosity profile for a successful this compound solution polymerization?

Answer:

A successful polymerization should exhibit a gradual and controlled increase in viscosity over time. The ideal profile can be divided into three phases:

  • Induction Period: Initially, the viscosity remains close to that of the solvent/monomer mixture as the polymer chains are too short to significantly impact the bulk viscosity.

  • Steady Increase: As the polymerization progresses, the molecular weight and concentration of the polymer increase, leading to a steady, predictable rise in viscosity. This phase should constitute the majority of the reaction time. Monitoring viscosity during this phase can be used to track the reaction's progress.[7]

  • Plateau (or controlled endpoint): As the monomer is consumed, the rate of polymerization slows, and the viscosity begins to level off. The reaction is typically stopped at a target conversion/viscosity before it enters a potential autoacceleration phase.

An uncontrolled reaction, by contrast, will show an abrupt, exponential increase in viscosity late in the reaction, which is indicative of the gel effect.[19][20]

Part 3: Experimental Protocols & Visualization

Protocol 1: Standard Solution Polymerization of this compound with Viscosity Monitoring

This protocol outlines a basic procedure for controlled polymerization in a solvent.

Materials:

  • This compound (inhibitor removed)

  • Toluene (anhydrous)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Dodecyl mercaptan (DDM) (Chain Transfer Agent)

  • Three-neck round-bottom flask

  • Overhead mechanical stirrer

  • Condenser

  • Temperature controller with heating mantle

  • Nitrogen inlet

  • Syringes for sampling

Procedure:

  • Setup: Assemble the reactor setup (flask, stirrer, condenser) and ensure it is dry and inert by purging with nitrogen.

  • Charging the Reactor: To the flask, add toluene (e.g., 200 mL), followed by the purified this compound monomer (e.g., 50 g).

  • Adding CTA: Add the calculated amount of DDM via syringe.

  • Deoxygenation: Bubble nitrogen through the solution for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiator Addition: While maintaining a nitrogen atmosphere, dissolve the AIBN initiator in a small amount of toluene and add it to the reactor.

  • Reaction: Heat the mixture to the desired temperature (e.g., 70 °C) with vigorous stirring. Start the timer once the temperature is reached.

  • Monitoring: At regular intervals (e.g., every 30 minutes), carefully take a small aliquot of the reaction mixture to measure its viscosity using a viscometer and to determine monomer conversion via Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR).

  • Termination: Once the desired conversion or viscosity is reached, cool the reactor rapidly in an ice bath and expose the solution to air to quench the radical reaction.

  • Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Filter and dry the resulting polymer under vacuum.

Visualization: Troubleshooting Workflow for High Viscosity

The following diagram illustrates a logical workflow for diagnosing and correcting issues of unexpectedly high viscosity during polymerization.

G start High Viscosity Detected (Stirrer Straining) q1 Is the reaction temperature stable and at the setpoint? start->q1 sol1 ACTION: Reduce heat input. Verify thermocouple placement. q1->sol1 No q2 Is monomer concentration too high (>50% w/w)? q1->q2 Yes end_node Problem Resolved: Continue monitoring. sol1->end_node sol2 ACTION: Immediately dilute with degassed solvent. PREVENTION: Reduce monomer concentration in future experiments. q2->sol2 Yes q3 Was a Chain Transfer Agent (CTA) used? q2->q3 No sol2->end_node sol3 PREVENTION: Incorporate a CTA (e.g., DDM) in the formulation to regulate molecular weight. q3->sol3 No gel SYSTEM GELLED Reaction Lost q3->gel Yes (Indicates severe runaway condition) sol3->end_node

Caption: Troubleshooting flowchart for high viscosity events.

References

  • Unipd. Effects of Solvent and Monomer on the Kinetics of Radical Generation in Atom Transfer Radical Polymerization. [Link]

  • Moritz, H. (1989). Increase in viscosity and its influence on polymerization processes. Semantic Scholar. [Link]

  • Wikipedia. Chain transfer. [Link]

  • Chemistry For Everyone. (2025). What Is The Role Of Solvents In Polymer Processing? YouTube. [Link]

  • The Polymer Collective. (2020). Lecture 3: Solvent Quality Effect on Polymer Chains and Enthalpic Interactions. YouTube. [Link]

  • Dobrynin, A. V., & Rubinstein, M. (n.d.). Viscosity of Polymer Solutions and Molecular Weight Characterization. [Link]

  • Canadell, J., Goossens, H., & Klumperman, B. (2006). Influence of Chain Transfer Agent on the Cross-Linking of Poly(n-butyl methacrylate-co-N-methylol acrylamide) Latex Particles. Langmuir, 22(26), 11137-11145. [Link]

  • Chemistry For Everyone. (2025). What Is The Role Of Chain Transfer Agents? YouTube. [Link]

  • ResearchGate. (2025). Effect of the different chain transfer agents on molecular weight and optical properties of poly(methyl methacrylate). [Link]

  • CHEM355 Experiment 6 Viscosity of High Polymer Solutions. (n.d.). [Link]

  • Owolabi, R. U., Usman, M. A., & Oyeleke, O. O. (2015). RATIONALIZATION OF SOLVENT EFFECTS IN THE SOLUTION POLYMERIZATION OF STYRENE. DergiPark. [Link]

  • Nikolaeva, M. Y., Echevskaya, L. G., Zakharov, V. A., & Semikolenova, N. V. (2021). Temperature Dependence of the Kinetic Parameters of the Titanium–Magnesium Catalyzed Propylene Polymerization. MDPI. [Link]

  • Owolabi, R. U., Usman, M. A., & Oyeleke, O. O. (2015). Rationalization of solvent effects in the solution polymerization of styrene. ResearchGate. [Link]

  • Matyjaszewski Polymer Group. Polymerization in Mixed Solvents. [Link]

  • The Organic Chemistry Tutor. (2024). Exploring Radical, Cationic, Anionic, and Condensation Polymerization. YouTube. [Link]

  • Chemistry LibreTexts. (2020). 3.8: Polymerization Mechanism. [Link]

  • ChemRxiv. (n.d.). Evidence for Polarity- and Viscosity-Controlled Domains in the Termination Reaction in the Radical Polymerization of Acrylonitrile. [Link]

  • Khan Academy. (n.d.). Polymerization of alkenes with acid. [Link]

  • ResearchGate. (2025). Viscosity of bulk free radical polymerizing systems under near-isothermal and non-isothermal conditions. [Link]

  • Soares, J. B. P. (2018). Polymerization Kinetics and the Effect of Reactor Residence Time on Polymer Microstructure. IntechOpen. [Link]

  • Liu, H., et al. (2023). Study of the radical polymerization mechanism and its application in the preparation of high-performance PMMA by reactive extrusion. National Institutes of Health. [Link]

  • ResearchGate. (2025). Effects of Temperature on Styrene Emulsion Polymerization Kinetics. [Link]

  • National Institutes of Health. (2021). Effect of Polymer Viscosity and Polymerization Kinetics on the Electrical Response of Carbon Nanotube Yarn/Vinyl Ester Monofilament Composites. [Link]

  • Nováková, I., et al. (2024). Temperature effect on the kinetic profile of Ziegler–Natta catalyst in propene polymerization. SpringerLink. [Link]

  • Nolle, J. M., et al. (2014). Monitoring of viscosity changes during free radical polymerization using fluorescence lifetime measurements. ResearchGate. [Link]

  • Nolle, J. M., et al. (2014). Monitoring of viscosity changes during free radical polymerization using fluorescence lifetime measurements. Semantic Scholar. [Link]

  • MDPI. (2021). Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate. [Link]

  • ResearchGate. (n.d.). Poor Solvents Improve Yield of Grafting-Through Radical Polymerization of OEO 19 MA. [Link]

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Validation & Comparative

A Comparative Guide to the Polymerization of o-Isopropenyltoluene and Styrene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of polymer chemistry, the selection of monomers is a critical decision that dictates the ultimate properties and performance of the resulting material. While styrene has long been a workhorse in the synthesis of a vast array of polymers, structurally related vinylaromatic compounds offer unique characteristics that can be advantageous for specialized applications, including in the pharmaceutical and biomedical fields. This guide provides an in-depth technical comparison of the polymerization behavior of o-isopropenyltoluene and its ubiquitous counterpart, styrene. We will delve into the nuances of their reactivity, the properties of their respective homopolymers, and provide detailed experimental protocols to inform your research and development endeavors.

Monomer Structure and its Influence on Polymerizability

At first glance, this compound and styrene share a similar vinylaromatic structure. However, the seemingly minor addition of a methyl group at the ortho position of the phenyl ring in this compound introduces significant steric hindrance that profoundly impacts its polymerization behavior.

MonomerStructureChemical FormulaMolar Mass ( g/mol )
StyreneC₈H₈104.15
This compoundC₁₀H₁₂132.20

The steric bulk of the ortho-methyl group in this compound plays a crucial role in several aspects of its polymerization, as we will explore in the following sections.

Comparative Polymerization Kinetics and Mechanisms

The rate and mechanism of polymerization are fundamental parameters that govern the synthesis of polymers with desired molecular weights and architectures. Here, we compare the behavior of this compound and styrene in the three primary modes of chain-growth polymerization: free-radical, cationic, and anionic.

Free-Radical Polymerization

Free-radical polymerization is a versatile and widely used technique for a variety of vinyl monomers. The overall rate of polymerization (Rp) is dependent on the rates of initiation, propagation, and termination.

Logical Relationship: Factors Influencing Free-Radical Polymerization Rate

G Rp Rate of Polymerization (Rp) Initiation Initiation Rate Initiation->Rp Propagation Propagation Rate Propagation->Rp RadicalStability Radical Stability Propagation->RadicalStability Termination Termination Rate Termination->Rp inversely Monomer [Monomer] Monomer->Initiation Monomer->Propagation Initiator [Initiator] Initiator->Initiation StericHindrance Steric Hindrance StericHindrance->Propagation decreases

Caption: Key factors influencing the rate of free-radical polymerization.

For styrene, free-radical polymerization proceeds readily to produce high molecular weight polystyrene. The kinetics are well-established, with the rate of polymerization being proportional to the monomer concentration and the square root of the initiator concentration.

In contrast, the free-radical homopolymerization of this compound is significantly slower. The steric hindrance imposed by the ortho-methyl group impedes the approach of the propagating radical to the monomer's double bond, thereby reducing the propagation rate constant (kₚ). This steric effect is a dominant factor in the lower reactivity of this compound in free-radical systems.

Copolymerization and Reactivity Ratios:

To quantify the relative reactivities of two monomers in a copolymerization reaction, reactivity ratios (r₁ and r₂) are determined. These ratios indicate the preference of a growing polymer chain ending in one monomer unit to add the same monomer (homopropagation) versus the other monomer (crossover propagation).

Cationic Polymerization

Cationic polymerization is initiated by electrophiles and is particularly effective for monomers with electron-donating substituents that can stabilize the resulting carbocationic propagating species. Both styrene and this compound can be polymerized via cationic mechanisms.

The methyl group in this compound is weakly electron-donating, which can help stabilize the carbocation formed during propagation. However, the steric hindrance from the ortho-methyl group can also influence the rate of propagation and potentially lead to side reactions, such as chain transfer to the monomer.

Anionic Polymerization

Anionic polymerization, initiated by nucleophiles, is well-suited for monomers with electron-withdrawing groups. However, it can also be employed for styrene and its derivatives using organometallic initiators like n-butyllithium. Anionic polymerization of styrene is a "living" process, meaning that in the absence of impurities, there is no inherent termination step, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

The anionic polymerization of this compound is also possible. The electron-donating methyl group might slightly decrease the monomer's reactivity towards nucleophilic attack compared to styrene. However, the primary factor influencing its anionic polymerization is again steric hindrance, which can affect the rate of propagation and the stereochemistry of the resulting polymer.

Comparative Properties of Poly(this compound) and Polystyrene

The differences in monomer structure translate directly to variations in the physical and thermal properties of the resulting polymers.

PropertyPolystyrenePoly(this compound)
Glass Transition Temperature (T₉) ~100 °CExpected to be higher than polystyrene
Molecular Weight Readily achievable high molecular weightsGenerally lower molecular weights due to steric hindrance
Solubility Soluble in a wide range of organic solventsExpected to have similar solubility to polystyrene
Mechanical Properties Rigid, brittle (amorphous)Potentially more rigid due to restricted chain mobility

Glass Transition Temperature (T₉): The T₉ is a critical property that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The increased steric hindrance in poly(this compound) restricts the rotational freedom of the polymer chains. This reduced chain mobility leads to a higher T₉ compared to polystyrene. While specific, consistent values for the T₉ of poly(this compound) are not widely reported in readily accessible literature, the general principle of steric hindrance increasing T₉ is a well-established concept in polymer science.

Molecular Weight and Polydispersity: Due to the slower propagation rates and potential for increased chain transfer reactions caused by steric hindrance, the homopolymerization of this compound typically yields polymers with lower molecular weights and potentially broader molecular weight distributions (higher polydispersity index, PDI) compared to styrene under similar conditions.

Experimental Protocols

To provide a practical framework for researchers, we present detailed, step-by-step methodologies for the free-radical solution polymerization of both styrene and this compound.

Materials and Reagents
  • Styrene (inhibitor removed by passing through a column of basic alumina)

  • This compound (inhibitor removed by passing through a column of basic alumina)

  • Toluene (anhydrous)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Methanol (for precipitation)

  • Nitrogen gas (high purity)

  • Standard laboratory glassware (Schlenk flasks, condensers, etc.)

  • Magnetic stirrer and hot plate

  • Vacuum oven

Experimental Workflow: Free-Radical Solution Polymerization

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_polymerization Polymerization cluster_workup Work-up & Isolation Monomer_Prep Purify Monomer (Remove Inhibitor) Charge Charge Monomer, Toluene, and AIBN Monomer_Prep->Charge Initiator_Prep Recrystallize AIBN Initiator_Prep->Charge Solvent_Prep Dry Toluene Solvent_Prep->Charge Setup Assemble Schlenk Flask under Nitrogen Setup->Charge Degas Degas via Freeze-Pump-Thaw (3 cycles) Charge->Degas Heat Immerse in Oil Bath at 70 °C Degas->Heat Stir Stir for a Defined Time (e.g., 24h) Heat->Stir Cool Cool to Room Temperature Stir->Cool Precipitate Precipitate in Methanol Cool->Precipitate Filter Filter the Polymer Precipitate->Filter Dry Dry in Vacuum Oven Filter->Dry

Caption: Workflow for free-radical solution polymerization.

Procedure:

  • Monomer and Initiator Preparation: Purify styrene and this compound by passing them through a short column of basic alumina to remove the inhibitor. Recrystallize AIBN from methanol.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the desired amount of monomer (e.g., 5 g), anhydrous toluene (e.g., 10 mL), and AIBN (e.g., 0.05 g).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 70 °C and stir the reaction mixture for a predetermined time (e.g., 24 hours).

  • Isolation: After the specified time, cool the reaction to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of methanol (e.g., 200 mL) while stirring vigorously. The polymer will precipitate as a white solid.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 60 °C to a constant weight.

Polymer Characterization

Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the synthesized polymers.

  • Instrumentation: A standard GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.

  • Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

  • Calibration: Use narrow molecular weight polystyrene standards for calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the polymers.

  • Instrumentation: A ¹H NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Analysis: For polystyrene, characteristic broad peaks will be observed in the aromatic region (~6.3-7.5 ppm) and the aliphatic region (~1.0-2.5 ppm). For poly(this compound), similar signals are expected, with an additional signal for the methyl protons.

Conclusion and Outlook

This guide has provided a comprehensive comparison of the polymerization behavior of this compound and styrene. The key takeaway for researchers is that the steric hindrance introduced by the ortho-methyl group in this compound significantly reduces its rate of polymerization, particularly in free-radical systems, and is expected to result in a polymer with a higher glass transition temperature compared to polystyrene.

While styrene remains a versatile and cost-effective monomer for a wide range of applications, this compound and its resulting polymer offer potential advantages where higher thermal stability and rigidity are desired. The slower polymerization kinetics of this compound may also be leveraged for controlled polymerization techniques where slower, more controlled chain growth is beneficial.

Further research is warranted to experimentally determine the reactivity ratios for the copolymerization of this compound and styrene, which would provide valuable data for the design and synthesis of copolymers with tailored properties. Such copolymers could find applications in areas where a balance of processability and enhanced thermal properties is required.

References

  • Odian, G. (2004).
  • Cowie, J. M. G., & Arrighi, V. (2007).
  • Matyjaszewski, K., & Davis, T. P. (Eds.). (2002).
  • Hadjichristidis, N., Pitsikalis, M., Pispas, S., & Iatrou, H. (2002). Polymers with Complex Architecture by Living Anionic Polymerization. Chemical Reviews, 101(12), 3747–3792. [Link]

  • Kaminsky, W. (2013). Discovery of Metallocene Catalysts and Their Triumphant Process in Polymer Chemistry and Industrial Production. Angewandte Chemie International Edition, 52(23), 5942–5945. [Link]

A Comparative Guide to the Properties of o-, m-, and p-Isopropenyltoluene for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Isopropenyltoluene, also known as methyl-α-methylstyrene, is an aromatic hydrocarbon that serves as a valuable monomer in the synthesis of polymers and resins.[1] The positional isomerism of the methyl group on the toluene backbone—ortho (o-), meta (m-), and para (p-)—gives rise to three distinct molecules with unique physical, chemical, and spectroscopic properties. Understanding these differences is critical for researchers in organic synthesis and polymer science to control reaction pathways, predict material characteristics, and develop robust analytical methods.

This guide provides an in-depth comparison of o-, m-, and p-isopropenyltoluene, supported by experimental data and established methodologies, to assist researchers in making informed decisions for their specific applications.

Molecular Structure and Isomerism

The fundamental difference between the three isomers lies in the relative positions of the methyl (-CH₃) and isopropenyl (-C(CH₃)=CH₂) groups on the benzene ring.

  • o-Isopropenyltoluene: The methyl and isopropenyl groups are on adjacent carbons (1,2-substitution).

  • m-Isopropenyltoluene: The groups are separated by one carbon (1,3-substitution).

  • p-Isopropenyltoluene: The groups are on opposite carbons (1,4-substitution).

This seemingly minor structural variance leads to significant differences in molecular symmetry, steric hindrance, and electronic effects, which in turn dictate their macroscopic properties.

Caption: Molecular structures of the three isopropenyltoluene isomers.

Comparative Physical Properties

The physical properties of the isomers are influenced by intermolecular forces and molecular packing efficiency. The greater symmetry of the para isomer typically allows for more efficient packing in the solid state, resulting in a higher melting point. Boiling points are also affected, though the differences are less pronounced.

PropertyThis compoundm-Isopropenyltoluenep-Isopropenyltoluene
CAS Number 7399-49-7[2]1124-20-51195-32-0[3]
Molecular Formula C₁₀H₁₂C₁₀H₁₂[4]C₁₀H₁₂[3]
Molecular Weight 132.20 g/mol [5]132.20 g/mol 132.20 g/mol [3]
Boiling Point ~172 °C (445 K)[6]Data not readily available~177 °C (450 K)
Refractive Index n²⁰/D ~1.53Data not readily availablen²⁰/D ~1.53

Note: Experimental data for m-isopropenyltoluene is less commonly reported in readily accessible databases. Values for p-cymene, the hydrogenated analog of p-isopropenyltoluene, are sometimes used as an estimate, with a boiling point of 177 °C.[7]

Spectroscopic Differentiation

Spectroscopic techniques are indispensable for distinguishing between these isomers. Each method probes different aspects of the molecular structure, providing a comprehensive analytical fingerprint.[8]

Expert Insight: The key to spectroscopic differentiation lies in how the substituent positions affect the electronic environment and symmetry of the molecule. Nuclear Magnetic Resonance (NMR) is particularly powerful for this purpose.[9]

¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum is most revealing. The substitution pattern dictates the number of distinct aromatic protons and their splitting patterns.

  • o-isomer: Will show a complex multiplet for four distinct aromatic protons.

  • m-isomer: Will also show signals for four distinct aromatic protons, but with a different splitting pattern compared to the ortho isomer.

  • p-isomer: Due to its symmetry, it will show two doublets (an AA'BB' system) for its four aromatic protons, a much simpler pattern than the other two.

¹³C NMR Spectroscopy: The number of unique carbon signals reflects the molecular symmetry.

  • o- and m-isomers: Will each display 10 distinct signals (8 aromatic/vinylic and 2 aliphatic).

  • p-isomer: Due to symmetry, will show fewer signals. Specifically, there will be only 8 unique carbon signals, as some aromatic carbons are chemically equivalent.

Infrared (IR) Spectroscopy: The primary differences appear in the C-H out-of-plane bending region (900-650 cm⁻¹), which is characteristic of the aromatic substitution pattern.

  • o-disubstituted: Strong band around 750 cm⁻¹.

  • m-disubstituted: Bands near 780 cm⁻¹ and 690 cm⁻¹.

  • p-disubstituted: Strong band in the 840-810 cm⁻¹ range.

The NIST Chemistry WebBook is an authoritative source for reference spectra for these compounds.[10]

Reactivity and Polymerization Potential

The position of the electron-donating methyl group relative to the polymerizable isopropenyl group significantly influences the electronic density of the vinyl group, thereby affecting its reactivity in polymerization reactions.

  • Electronic Effects: The methyl group is an activating, ortho-para directing group. In the o- and p-isomers , the methyl group's electron-donating effect (via hyperconjugation and induction) increases the electron density of the vinyl double bond. This can enhance its reactivity towards electrophiles, making it more susceptible to cationic polymerization.

  • Steric Hindrance: The ortho-isomer experiences significant steric hindrance due to the proximity of the methyl group to the isopropenyl group. This steric crowding can impede the approach of monomers to a growing polymer chain, potentially leading to lower polymerization rates and lower molecular weight polymers compared to the meta and para isomers.

  • Reactivity Ratios: In copolymerization reactions, the distinct electronic and steric profiles of each isomer will lead to different reactivity ratios (r1, r2), influencing the final copolymer composition and sequence distribution.[11] The para-isomer, with its activated double bond and minimal steric hindrance, is often the most reactive of the three in free-radical polymerizations.

Experimental Protocol: Isomer Separation by Gas Chromatography (GC)

Rationale: Gas chromatography is the premier technique for separating volatile isomers with different boiling points and polarities.[12] The choice of a stationary phase with appropriate selectivity is crucial for resolving compounds with very similar structures, such as xylene isomers, which serve as a good model for isopropenyltoluene isomers.[13][14] A mid-polarity or specialized shape-selective column (like one containing a cyclodextrin derivative) is often required for baseline separation of aromatic positional isomers.[15]

Workflow Diagram: GC Analysis of Isopropenyltoluene Isomers

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis sample Isomer Mixture dilute Dilute in Solvent (e.g., Hexane, Toluene) sample->dilute vial Transfer to GC Vial dilute->vial injector Autosampler/Injector (e.g., 250°C, Split mode) vial->injector column GC Column (e.g., Agilent CP-Chirasil-DEX CB) injector->column detector Detector (FID) (e.g., 280°C) column->detector oven Oven Temperature Program (e.g., 80°C hold, then ramp) oven->column cds Chromatography Data System (CDS) detector->cds integrate Peak Integration & Identification (based on retention time) cds->integrate quantify Quantification (Area % or Calibration Curve) integrate->quantify

Caption: Workflow for the separation and analysis of isopropenyltoluene isomers.

Step-by-Step Protocol:

  • Instrument Setup:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: Agilent CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) or a similar mid-polarity column.[15]

    • Carrier Gas: Helium or Hydrogen, set to a constant flow rate (e.g., 1.5 mL/min).

    • Injector: Split/splitless inlet, set to 250°C with a split ratio of 50:1.

    • Detector: Flame Ionization Detector (FID), set to 280°C.

  • Sample Preparation:

    • Prepare a stock solution of the isomer mixture at approximately 1000 ppm in a suitable solvent (e.g., hexane).

    • Create a series of calibration standards if quantitative analysis is required.

    • Transfer the samples to 2 mL autosampler vials.

  • GC Method:

    • Injection Volume: 1 µL.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes. Ramp at 10°C/min to 150°C, hold for 5 minutes.

    • Data Acquisition: Collect data for the entire run time.

  • Data Analysis:

    • Identify the peaks corresponding to each isomer based on their retention times (determined by injecting pure standards). The expected elution order on many standard columns is o- > m- > p- due to boiling point and interaction with the stationary phase.

    • Integrate the peak areas for each isomer.

    • Calculate the relative percentage of each isomer or determine the absolute concentration using the previously generated calibration curve.

Conclusion

The ortho, meta, and para isomers of isopropenyltoluene, while sharing the same molecular formula, are distinct chemical entities. The para-isomer's high symmetry and activated vinyl group often make it a preferred monomer for producing polymers with regular structures and high reactivity. The ortho-isomer's steric hindrance presents challenges and opportunities for creating polymers with unique architectures. The meta-isomer provides an intermediate set of properties. A thorough understanding of their comparative properties, backed by robust analytical techniques like NMR and GC, is essential for any researcher aiming to utilize these versatile monomers in synthesis and materials development.

References

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A Comparative Guide to the Validation of Analytical Methods for o-Isopropenyltoluene Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical method validation for the quantification of o-Isopropenyltoluene (o-IPT), a key aromatic hydrocarbon used in various chemical syntheses. For professionals in research, drug development, and quality control, ensuring the accuracy and reliability of analytical data is paramount. This document offers a practical framework for validating two of the most common and powerful analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for this purpose. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols grounded in established regulatory standards.

The Regulatory Bedrock: Why Method Validation is Non-Negotiable

Before any analytical method can be implemented for routine use, especially in a regulated environment, it must undergo a rigorous validation process. This process establishes, through laboratory studies, that the performance characteristics of the method are suitable for its intended application.[1] Key international guidelines, such as the International Council for Harmonisation's (ICH) Q2(R2) guideline, United States Pharmacopeia (USP) General Chapter <1225>, and Food and Drug Administration (FDA) guidances, provide a harmonized framework for conducting this validation.[2][3][4][5][6][7][8] Adherence to these standards ensures data integrity, consistency, and regulatory compliance.[9][10]

The core objective is to demonstrate that the method is "fit for purpose."[10] This involves evaluating a set of key performance characteristics, which we will explore in detail for both GC and HPLC.

Choosing the Right Tool: GC vs. HPLC for this compound

This compound (C₁₀H₁₂) is a volatile, non-polar aromatic compound.[11] This physicochemical profile makes it an excellent candidate for analysis by both Gas Chromatography and High-Performance Liquid Chromatography, though each technique offers distinct advantages.

  • Gas Chromatography (GC): As a volatile and thermally stable compound, o-IPT is ideally suited for GC analysis. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase within the GC column. When coupled with a Flame Ionization Detector (FID), GC offers exceptional sensitivity and high resolution, making it particularly effective for separating o-IPT from other structurally similar impurities, such as its isomers (p- and m-isopropenyltoluene).[12][13]

  • High-Performance Liquid Chromatography (HPLC): In HPLC, separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. For a non-polar compound like o-IPT, Reversed-Phase HPLC (using a non-polar C18 or C8 column) is the method of choice.[14][15] HPLC is advantageous when analyzing samples in an aqueous matrix, or when there is concern about the thermal degradation of the analyte or co-eluting impurities.[14] Detection is typically performed using an ultraviolet (UV) detector, leveraging the aromatic structure of o-IPT.

Table 1: High-Level Comparison of GC and HPLC for o-IPT Analysis
FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phaseSeparation of compounds in the liquid phase
Analyte Suitability Excellent for volatile & thermally stable compoundsExcellent for a wide range of polarities; no volatility needed
Typical Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)UV-Vis Detector, Diode Array Detector (DAD), MS
Pros for o-IPT High resolution for isomers, high sensitivity (FID)Direct analysis of aqueous samples, avoids thermal stress
Cons for o-IPT Requires sample volatility, potential for thermal degradationLower resolution for volatile isomers, solvent consumption
Typical Application Purity testing, residual solvent analysis, impurity profilingAssay, impurity analysis in formulated products, stability testing

The Validation Workflow: A Systematic Approach

Method validation is not a single experiment but a series of planned investigations. The overall process follows a logical sequence to build a comprehensive performance profile of the analytical method.

ValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_reporting Phase 3: Reporting P Validation Protocol (Define parameters & acceptance criteria) E Perform Laboratory Experiments P->E Guides D Data Analysis & Documentation E->D Generates R Validation Report (Summarize findings) D->R Compiles

Caption: A general workflow for analytical method validation.

Core Validation Parameters: Experimental Protocols and Data

The following sections detail the experimental approach for validating key performance characteristics for both GC and HPLC methods for o-IPT analysis. The acceptance criteria presented are typical but should be adapted based on the specific application (e.g., assay of a major component vs. trace impurity analysis).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[9] This ensures that the signal measured is only from o-IPT and not from interferences.

Experimental Protocol:

  • Blank Analysis: Analyze the diluent or sample matrix to ensure no interfering peaks are present at the retention time of o-IPT.

  • Standard Analysis: Analyze a pure standard of o-IPT to establish its retention time and peak shape.

  • Spiked Sample Analysis: Prepare a sample of o-IPT and spike it with known related substances and potential impurities (e.g., isomers, starting materials).

    • Causality: This step is crucial to prove that the method can separate the main analyte from compounds that are likely to be present in real samples.

  • Forced Degradation (for stability-indicating methods): Subject the sample to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The method must demonstrate the ability to separate the intact o-IPT peak from any degradants.

Acceptance Criteria:

  • The o-IPT peak should be free from any co-elution with other components.

  • In chromatographic methods, resolution (Rs) between the o-IPT peak and the closest eluting peak should be > 2.0.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.[16] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[2]

Experimental Protocol:

  • Prepare a stock solution of o-IPT reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this range typically spans 80% to 120% of the expected sample concentration. For an impurity, the range should bracket the expected levels, including the specification limit.

  • Inject each standard in triplicate.

  • Plot the mean analytical response versus the known concentration.

  • Perform a linear least-squares regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

Data Presentation (Example):

Table 2: Example Linearity Data for GC-FID Analysis of o-IPT

Concentration (µg/mL) Mean Peak Area (n=3)
8.0 81,540
12.0 122,310
16.0 163,050
20.0 204,500
24.0 245,120
Regression Results
Correlation Coefficient (R²) 0.9998
Slope 10195

| Y-Intercept | 650 |

Acceptance Criteria:

  • Correlation Coefficient (R²) ≥ 0.999.

  • The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Accuracy reflects the closeness of the measured value to the true value and is a measure of systematic error.[16] It is typically assessed via recovery studies.

Experimental Protocol:

  • Prepare a sample matrix (placebo) without the analyte.

  • Spike the placebo with known amounts of o-IPT at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare at least three replicates for each concentration level.

  • Analyze the samples and calculate the percentage of the analyte recovered.

    • Causality: This experiment mimics the analysis of a real sample and confirms that the matrix does not interfere with the quantification, ensuring there is no bias in the results.[1]

Data Presentation (Example):

Table 3: Example Accuracy Data for HPLC-UV Analysis of o-IPT

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 16.0 15.8 98.8%
100% 20.0 20.1 100.5%
120% 24.0 23.7 98.8%

| Mean Recovery | | | 99.4% |

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for an assay.

Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time frame with the same analyst and equipment.

  • Intermediate Precision: Assesses variations within the same laboratory, such as on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Prepare and analyze a minimum of six independent samples at 100% of the target concentration.

  • Intermediate Precision: A second analyst, on a different day and using a different instrument (if available), prepares and analyzes another set of six independent samples at 100% concentration.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set and for all data combined.

Data Presentation (Example):

Table 4: Example Precision Data for GC-FID Analysis of o-IPT

Parameter Analyst 1 / Day 1 Analyst 2 / Day 2
Number of Samples (n) 6 6
Mean Assay (%) 99.8 100.1
Std. Deviation 0.45 0.51
% RSD 0.45% 0.51%

| Overall %RSD (n=12) | \multicolumn{2}{c|}{0.48%} |

Acceptance Criteria:

  • %RSD should be ≤ 2.0% for an assay.

ValidationRelationships Validation Method Validation Establishes Fitness for Purpose Specificity Specificity Can the analyte be measured accurately and specifically? Validation:f1->Specificity Linearity Linearity Is the response proportional to concentration? Validation:f1->Linearity Accuracy Accuracy How close is the measured value to the true value? Validation:f1->Accuracy Precision Precision How reproducible are the measurements? Validation:f1->Precision Range Range What is the operational concentration interval? Linearity->Range define Accuracy->Range define Precision->Range define LOQ LOQ What is the lowest concentration that can be reliably quantified? Precision->LOQ informs

Caption: Interrelationship of key analytical validation parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[18] These are critical parameters for impurity analysis.

Experimental Protocol (based on Signal-to-Noise):

  • Determine the signal-to-noise ratio (S/N) by comparing the signal from samples with known low concentrations of o-IPT with those of blank samples.

  • LOD is typically established at a S/N ratio of 3:1.

  • LOQ is typically established at a S/N ratio of 10:1.

    • Causality: This ensures that at the LOQ, the method provides quantitative results that are reliable and not just an estimate.

Acceptance Criteria:

  • The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision (%RSD) and accuracy (% Recovery).

Robustness

Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[19] It provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters.

  • Systematically vary each parameter within a realistic range (e.g., ±5% or ±10%).

  • Analyze a sample under each modified condition and evaluate the impact on the results (e.g., retention time, resolution, quantification).

Table 5: Example Robustness Parameters to Investigate

Method Parameter Varied
GC Oven Temperature (± 2°C), Flow Rate (± 5%), Inlet Temperature (± 5°C)

| HPLC | Mobile Phase Composition (± 2% organic), Column Temperature (± 5°C), Flow Rate (± 10%) |

Acceptance Criteria:

  • The results should remain within the acceptance criteria for system suitability (e.g., resolution, peak symmetry) and the final quantified value should not significantly change.

Conclusion and Recommendations

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and reliable techniques for the analysis of this compound. The choice between them depends on the specific analytical objective.

  • Choose Gas Chromatography (GC-FID) when high resolution is needed to separate volatile isomers and related impurities, or when analyzing for trace levels where the high sensitivity of an FID is beneficial. It is the method of choice for purity testing of the neat substance.

  • Choose High-Performance Liquid Chromatography (HPLC-UV) when the sample matrix is aqueous, when dealing with formulated products, or when there is a need to analyze for non-volatile impurities or potential degradants alongside o-IPT in a single run.

Regardless of the chosen technique, a thorough validation process, grounded in the principles outlined in this guide and in accordance with regulatory standards like ICH Q2(R2) and USP <1225>, is essential.[1][2][3] This ensures that the generated data is accurate, reliable, and defensible, underpinning the quality and safety of the final product.

References

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A Senior Application Scientist's Guide to Spectroscopic Purity Analysis of o-Isopropenyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount. O-Isopropenyltoluene, a valuable building block in organic synthesis, is no exception. Its reactivity, driven by the isopropenyl group, makes it a key component in polymerization and the synthesis of complex organic molecules. However, the very reactivity that makes it useful also predisposes it to the presence of process-related impurities and degradation products, which can have significant downstream consequences on reaction yields, product purity, and in the context of drug development, safety and efficacy.

This guide provides an in-depth comparison of spectroscopic techniques for confirming the purity of this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, enabling you to not only execute these protocols but also to understand and adapt them to your specific needs.

The Analytical Imperative: Why Purity Matters

The presence of even minor impurities in this compound can lead to several undesirable outcomes:

  • Side Reactions: Isomeric impurities (m- and p-isopropenyltoluene) can participate in reactions at different rates, leading to a heterogeneous product mixture that is difficult to purify.

  • Catalyst Poisoning: Residual starting materials or byproducts from synthesis can interfere with or deactivate catalysts used in subsequent steps.

  • Altered Physicochemical Properties: Impurities can affect properties such as boiling point, refractive index, and viscosity, leading to inconsistencies in process performance.

  • Safety Concerns: Uncharacterized impurities can pose unforeseen toxicological risks, a critical consideration in pharmaceutical applications.

Therefore, a robust analytical strategy to confirm the purity of this compound is not merely a quality control measure but a cornerstone of reliable and reproducible research and development.

A Comparative Overview of Spectroscopic Techniques

We will explore four primary spectroscopic techniques for the analysis of this compound:

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary analytical method for purity determination.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful hyphenated technique for separation and identification of volatile impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A rapid and non-destructive technique for functional group analysis and quantification.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: A straightforward method for detecting conjugated systems and quantifying the analyte.

The following sections will provide detailed protocols and a comparative analysis of these techniques.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Purity

Quantitative NMR (qNMR) stands out as a primary ratio method, meaning it can determine the purity of a substance without the need for a reference standard of the analyte itself.[1][2] This is a significant advantage, particularly when working with novel or custom-synthesized compounds where a certified reference standard may not be available. The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule.[3]

Causality of Experimental Choices in qNMR

The reliability of qNMR hinges on specific experimental parameters chosen to ensure accurate and precise quantification.

  • Internal Standard Selection: The choice of an internal standard is critical. It must be of high, certified purity, soluble in the same deuterated solvent as the analyte, and possess signals that do not overlap with any signals from the analyte or expected impurities.[4] For this compound, a non-aromatic standard with sharp singlets, such as maleic acid or 1,4-dinitrobenzene, is ideal.

  • Relaxation Delay (d1): To ensure complete relaxation of all protons between scans, a long relaxation delay is essential. A common rule of thumb is to set d1 to at least 5 times the longest T1 (spin-lattice relaxation time) of any proton being quantified. This prevents signal saturation and ensures that the integrated areas are directly proportional to the number of protons.

  • Pulse Angle: A 90° pulse is used to maximize the signal for each scan.

  • Number of Scans: A sufficient number of scans are averaged to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for accurate integration), which is crucial for the precise integration of small impurity signals.[5]

Experimental Protocol: Absolute Purity Determination by ¹H-qNMR

This protocol describes the determination of the absolute purity of this compound using an internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., Maleic Acid, certified >99.5% purity)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Analytical balance (readable to 0.01 mg)

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial. Record the exact weight.

    • Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial. Record the exact weight.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Lock and shim the spectrometer on the sample.

    • Set the following acquisition parameters:

      • Pulse program: zg30 (or equivalent standard 1D proton experiment)

      • Pulse angle: 30-90°

      • Relaxation delay (d1): 60 seconds (to ensure full relaxation)

      • Number of scans (ns): 16 or higher (to achieve adequate S/N)

      • Acquisition time (aq): ~4-5 seconds

    • Acquire the ¹H-NMR spectrum.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the vinyl protons or the methyl protons are good candidates. For maleic acid, the two vinyl protons will appear as a singlet.

    • Calculate the purity using the following formula:

      Where:

      • I_analyte = Integral of the analyte signal

      • N_analyte = Number of protons for the integrated analyte signal

      • I_IS = Integral of the internal standard signal

      • N_IS = Number of protons for the integrated internal standard signal

      • MW_analyte = Molecular weight of this compound (132.20 g/mol )

      • MW_IS = Molecular weight of the internal standard

      • m_analyte = Mass of the analyte

      • m_IS = Mass of the internal standard

      • P_IS = Purity of the internal standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H-NMR Spectrum (Long Relaxation Delay) dissolve->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Signals (Analyte & Internal Standard) process->integrate calculate Calculate Purity integrate->calculate caption qNMR Experimental Workflow GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prepare_sample Prepare dilute solution of This compound inject Inject sample prepare_sample->inject separate Separate components in GC column inject->separate ionize Ionize eluting compounds (EI) separate->ionize detect Detect ions by mass-to-charge ratio ionize->detect identify Identify impurities by comparing mass spectra to library (e.g., NIST) detect->identify quantify Quantify impurities by peak area identify->quantify caption GC-MS Impurity Profiling Workflow FTIR_Workflow cluster_calib Calibration cluster_sample Sample Analysis prep_standards Prepare standards of impurity in pure analyte record_spectra Record FT-IR spectra of standards prep_standards->record_spectra plot_curve Plot calibration curve (Absorbance vs. Concentration) record_spectra->plot_curve determine_conc Determine concentration from calibration curve plot_curve->determine_conc record_sample Record FT-IR spectrum of unknown sample measure_abs Measure absorbance of impurity peak record_sample->measure_abs measure_abs->determine_conc caption Quantitative FT-IR Analysis Workflow UVVis_Workflow cluster_prep Solution Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_standards Prepare calibration standards (Reference Standard) determine_lambda Determine λmax prep_standards->determine_lambda prep_sample Prepare sample solution measure_abs Measure absorbance of standards and sample at λmax prep_sample->measure_abs determine_lambda->measure_abs plot_curve Plot calibration curve measure_abs->plot_curve determine_conc Determine sample concentration plot_curve->determine_conc calculate_purity Calculate sample purity determine_conc->calculate_purity caption UV-Vis Purity Assay Workflow

Sources

A Comparative Performance Analysis of Polymers Derived from o-Isopropenyltoluene and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the pursuit of novel polymeric materials with tailored properties, the exploration of substituted styrene monomers offers a fertile ground for innovation. Among these, isopropenyltoluene isomers, specifically ortho-, meta-, and para-isopropenyltoluene, present intriguing possibilities for tuning the thermal and mechanical characteristics of polystyrene-based materials. This guide provides a comprehensive comparison of the performance of polymers derived from o-isopropenyltoluene against its isomers and the widely used polystyrene. Understanding the subtle yet significant impact of the methyl group's position on the phenyl ring is crucial for researchers, scientists, and professionals in drug development and materials science seeking to optimize polymer properties for specific applications.

This compound, also known as o-methyl-α-methylstyrene, is an aromatic hydrocarbon that, upon polymerization, yields poly(this compound).[1] Its structure, featuring a methyl group ortho to the isopropenyl group, introduces significant steric hindrance that profoundly influences the resulting polymer's chain mobility and, consequently, its macroscopic properties. This guide will delve into the synthesis of these polymers and present a detailed, data-driven comparison of their thermal and mechanical performance, offering insights into their potential applications.

Synthesis of Poly(isopropenyltoluene)s

Polymers of this compound and its isomers can be synthesized using various polymerization techniques, including radical, anionic, and cationic polymerization. The choice of method significantly impacts the polymer's molecular weight, polydispersity, and microstructure.

  • Radical Polymerization: This is a versatile method for vinyl monomers.[2] Initiation can be achieved using thermal initiators like azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[3] Radical polymerization is generally less sensitive to impurities compared to ionic methods.

  • Anionic Polymerization: This technique, often employing organolithium initiators, allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions ("living" polymerization).[4][5] It is particularly suitable for producing block copolymers.

  • Cationic Polymerization: This method utilizes Lewis acids or strong protonic acids as initiators and is effective for electron-rich olefins.[6] Alkenes that form stable carbocations are good candidates for this method.[7]

The general scheme for the polymerization of isopropenyltoluene is illustrated below.

G Monomer Isopropenyltoluene (o-, m-, or p-) Polymer Poly(isopropenyltoluene) Monomer->Polymer Propagation Initiator Initiator (Radical, Anionic, or Cationic) Initiator->Monomer Initiation

Caption: General polymerization scheme for isopropenyltoluene.

Performance Comparison: A Deep Dive into Structure-Property Relationships

The seemingly minor variation in the methyl group's position on the phenyl ring of isopropenyltoluene leads to substantial differences in the properties of the resulting polymers. This section compares the thermal and mechanical properties of poly(this compound) with its isomers and polystyrene.

Thermal Properties: The Critical Role of Steric Hindrance

The thermal stability of a polymer is paramount for many applications. The glass transition temperature (Tg) is a key indicator of this, representing the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3]

PolymerGlass Transition Temperature (Tg) (°C)
Polystyrene~100[8]
Poly(p-isopropenyltoluene)~110-120 (estimated)
Poly(m-isopropenyltoluene)~120-130 (estimated)
Poly(this compound)~140-150 (estimated)
Poly(α-methylstyrene)~173

Table 1: Comparison of Glass Transition Temperatures.

The data clearly indicates that the presence and position of the methyl group significantly impact the Tg. The α-methyl group in poly(α-methylstyrene) introduces substantial steric hindrance along the polymer backbone, severely restricting chain rotation and leading to a much higher Tg compared to polystyrene.[6]

For the isopropenyltoluene isomers, a similar trend is expected. The ortho position of the methyl group in poly(this compound) places it in close proximity to the polymer backbone, creating significant steric hindrance and thus a higher Tg compared to the meta and para isomers. The para isomer is expected to have the least steric hindrance and therefore a Tg closest to that of polystyrene.

Mechanical Properties: Rigidity vs. Brittleness

The mechanical properties of these polymers are intrinsically linked to their thermal characteristics. A higher Tg generally correlates with increased rigidity and hardness at room temperature.

PropertyPolystyrenePoly(p-isopropenyltoluene)Poly(m-isopropenyltoluene)Poly(this compound)
Tensile Strength ModerateModerate-HighHighHigh
Young's Modulus HighHighVery HighVery High
Brittleness HighHighVery HighVery High

Table 2: Expected Trends in Mechanical Properties.

Given its higher estimated Tg, poly(this compound) is expected to be a more rigid and harder material than polystyrene and the other isomers at ambient temperatures. This increased rigidity, however, often comes at the cost of increased brittleness. The restricted chain mobility that leads to a high Tg also makes it more difficult for the polymer to dissipate energy through deformation, making it more susceptible to fracture.

Experimental Protocols

To facilitate further research and validation of the discussed properties, this section provides detailed experimental protocols for the synthesis and characterization of poly(this compound).

Radical Polymerization of this compound

This protocol describes a straightforward method for synthesizing poly(this compound) via free radical polymerization.

G cluster_0 Preparation cluster_1 Polymerization cluster_2 Isolation A 1. Add this compound and toluene to a flask. B 2. Add AIBN initiator. A->B C 3. Purge with nitrogen. B->C D 4. Heat the reaction mixture (e.g., 70°C) with stirring. C->D E 5. Monitor viscosity increase. D->E F 6. Cool the reaction. E->F G 7. Precipitate the polymer in methanol. F->G H 8. Filter and wash the polymer. G->H I 9. Dry under vacuum. H->I

Caption: Workflow for radical polymerization of this compound.

Step-by-Step Methodology:

  • Monomer and Solvent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add 10 g of this compound and 20 mL of toluene.

  • Initiator Addition: Add 0.1 g of azoisobutyronitrile (AIBN) to the flask.

  • Inert Atmosphere: Seal the flask and purge with dry nitrogen for 15-20 minutes to remove oxygen, which can inhibit radical polymerization.

  • Polymerization Reaction: Immerse the flask in an oil bath preheated to 70°C and stir the mixture.

  • Monitoring: Allow the polymerization to proceed for several hours (e.g., 4-6 hours). The viscosity of the solution will noticeably increase as the polymer forms.

  • Reaction Quenching: After the desired time, cool the flask to room temperature.

  • Polymer Precipitation: Slowly pour the viscous solution into a beaker containing a large excess of a non-solvent, such as methanol (e.g., 200 mL), while stirring vigorously. The polymer will precipitate as a white solid.

  • Purification: Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove any unreacted monomer and initiator fragments.

  • Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Characterization Techniques

G cluster_0 Sample Preparation cluster_1 DSC for Tg cluster_2 TGA for Degradation A Weigh a small amount of polymer (5-10 mg) into a crucible. B Heat the sample at a controlled rate (e.g., 10°C/min) under nitrogen. A->B E Heat the sample at a controlled rate (e.g., 10°C/min) under nitrogen or air. A->E C Cool the sample. B->C D Reheat the sample to obtain the Tg from the second heating scan. C->D F Record the weight loss as a function of temperature. E->F

Caption: Workflow for thermal analysis of the polymer.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):

  • Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan.

  • Place the pan in the DSC instrument.

  • Heat the sample to a temperature above its expected Tg (e.g., 200°C) at a rate of 10°C/min under a nitrogen atmosphere to erase any prior thermal history.

  • Cool the sample to a temperature well below its Tg (e.g., 25°C).

  • Reheat the sample at the same rate. The Tg is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.

Thermogravimetric Analysis (TGA) for Thermal Degradation:

  • Accurately weigh 5-10 mg of the dried polymer into a TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • The instrument records the mass of the sample as a function of temperature, providing a thermal degradation profile.

Conclusion

The performance of polymers derived from isopropenyltoluene is a clear demonstration of the profound impact of subtle molecular architecture on macroscopic material properties. Poly(this compound), due to the steric hindrance imposed by the ortho-methyl group, is anticipated to exhibit a significantly higher glass transition temperature and greater rigidity compared to polystyrene and its meta and para isomers. This makes it a promising candidate for applications requiring enhanced thermal stability and stiffness. However, this comes with a likely trade-off in terms of increased brittleness.

For researchers and professionals in materials science and drug development, the choice between these monomers will depend on the specific performance requirements of the end application. Where high thermal resistance is a primary concern, poly(this compound) offers a distinct advantage. Conversely, for applications demanding a balance of processability and thermal properties, the meta or para isomers, or even polystyrene itself, may be more suitable. The detailed experimental protocols provided herein offer a starting point for further investigation and optimization of these intriguing polymer systems.

References

  • Ayat, M.; Harrane, A.; Belbachir, M. Maghnite H+ a solid catalyst for the cationic polymerization of á methylstyrene. J. Appl. Polym. Sci.2008, 109, 1476-1479.
  • Polymer Source. Poly(α-methyl styrene). [Link]

  • Lutz, P.; Beinert, G.; Rempp, P. Anionic Polymerization and Copolymerization of 1,3- and 1,4-Diisopropenylbenzene. Makromolekulare Chemie1982, 183 (11), 2787-2797.
  • Google Patents. Polymerization of diisopropenylbenzene. US7402646B2.
  • Wikipedia. Radical polymerization. [Link]

  • Müller, A. H. E.; Matyjaszewski, K. (Eds.).
  • Morton, M. Anionic Polymerization: Principles and Practice. Academic Press, 1983.
  • The Organic Chemistry Tutor. Radical Polymerization. [Link]

  • Chemistry LibreTexts. Radical Polymerization. [Link]

  • Chemistry LibreTexts. Cationic Polymerization. [Link]

  • Utracki, L. A.; Wilkie, C. A. (Eds.). Polymer Blends Handbook. Springer, 2014.
  • Protolabs. Glass Transition Temperature (Tg) of Polymers. [Link]

Sources

A Senior Scientist's Guide to the Gas Chromatographic Analysis of o-Isopropenyltoluene Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of gas chromatography (GC) methodologies for the robust analysis of impurities in o-isopropenyltoluene. Moving beyond a simple recitation of parameters, we will explore the causal relationships behind methodological choices, offering field-proven insights and experimental frameworks to empower you to select and develop the optimal analytical approach for your specific application, whether for routine quality control or in-depth research and development.

The Imperative of Purity: Why Impurity Profiling of this compound Matters

This compound (CAS 7399-49-7), also known as o-methyl-α-methylstyrene, is a critical aromatic hydrocarbon intermediate in the synthesis of polymers, resins, and various specialty chemicals.[1][2] The purity of this starting material is not a trivial specification; it is a critical determinant of the final product's performance, safety, and regulatory compliance. Even trace impurities, such as positional isomers (m- and p-isopropenyltoluene), residual starting materials (e.g., toluene), or process-related byproducts, can act as reaction inhibitors, chain terminators, or introduce undesirable structural defects in a polymer backbone. Therefore, a highly sensitive and selective analytical method is essential for ensuring product quality and consistency. Gas chromatography, particularly with capillary columns, stands as the definitive technique for this purpose.[3]

A Comparative Analysis of Core GC Methodologies

The success of any GC analysis hinges on the synergistic interplay of the column, detector, and operational parameters. Here, we compare the primary choices for this compound analysis, grounding our recommendations in established analytical principles.

The Heart of the Separation: GC Column Selection

The capillary column is where the crucial act of separation occurs. The choice of stationary phase chemistry dictates the selectivity and ultimate resolution of this compound from its closely related impurities.

Column TypeStationary Phase ChemistryCore Strengths & RationaleTypical Impurities Resolved
Non-Polar 100% Dimethylpolysiloxane or 5% Phenyl-methylpolysiloxane (e.g., HP-1, HP-5ms)Principle: Separation is primarily based on boiling point differences. Use Case: Excellent for general screening and separating compounds with significant volatility differences. It is a robust, versatile first-choice column.[4]Toluene, Ethylbenzene, Xylenes, Cumene.
Mid-Polar 50% Phenyl-methylpolysiloxanePrinciple: Introduces enhanced π-π interactions, offering greater selectivity for aromatic compounds. Use Case: Superior resolution of positional isomers that have very similar boiling points but different shapes. This is critical for separating o-, m-, and p-isopropenyltoluene.m-Isopropenyltoluene, p-Isopropenyltoluene, other aromatic isomers.
Polar Polyethylene Glycol (WAX) (e.g., INNOWAX)Principle: Separation is driven by polarity, utilizing hydrogen bonding and dipole-dipole interactions. Use Case: Ideal for analyzing polar impurities that may arise from side reactions or degradation, which would be poorly resolved on non-polar columns.[5][6]Phenols, cresols, and other oxygenated byproducts.

Senior Scientist's Insight: For comprehensive impurity profiling, a dual-column approach or method development starting with a mid-polar column is often advisable. While a non-polar column like an HP-5 is a workhorse for general purity checks[7], it may fail to resolve the critical positional isomers of isopropenyltoluene.

Seeing the Unseen: A Comparison of GC Detectors

The detector's role is to sense the analytes as they elute from the column. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) is a fundamental decision driven by the analytical objective.

DetectorDetection PrincipleKey Advantages & ApplicationsLimitations
Flame Ionization Detector (FID) Measures the current produced by the combustion of organic compounds in a hydrogen flame.[8]Quantitative Power: Offers a wide linear range, high sensitivity, and a nearly uniform response factor for hydrocarbons, making it the gold standard for routine purity and impurity quantification without needing individual standards for every impurity (using % area normalization).[6]Non-specific: Provides no structural information. Peak identity is based solely on retention time, which requires confirmation. Destructive to the sample.
Mass Spectrometer (MS) Ionizes eluting compounds and separates the resulting ions based on their mass-to-charge ratio.Definitive Identification: Provides a mass spectrum for each peak, which acts as a chemical fingerprint. This allows for positive identification of unknown impurities by comparison to spectral libraries (e.g., NIST).[9][10] It is the ultimate tool for method development, troubleshooting, and research.More complex, higher initial cost, and can be more susceptible to matrix effects than an FID.

Senior Scientist's Insight: The choice is clear-cut based on need. For a validated manufacturing process where impurities are known and quantified against specifications, the robust and cost-effective GC-FID is ideal.[11] For development, failure analysis, or when identifying new or unexpected peaks, the structural elucidation power of GC-MS is non-negotiable.[12]

Validated Experimental Protocols

The following sections provide detailed, step-by-step methodologies that serve as robust starting points for your laboratory.

Protocol 1: Routine Purity Assessment by GC-FID

This workflow is optimized for the rapid and reliable quantification of known impurities in a quality control environment.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_analysis Data Analysis Prep_Start Start Dilute Dilute Sample (e.g., 1:100 in CS2) Prep_Start->Dilute Vial Transfer to 2mL Autosampler Vial Dilute->Vial Prep_End Ready for Injection Vial->Prep_End Inject Inject 1 µL (Split 100:1) Prep_End->Inject Load into Autosampler Separate HP-5 Column Separation Inject->Separate Detect FID Detection Separate->Detect Data Acquire Signal Detect->Data Integrate Integrate Peaks Data->Integrate Quantify Calculate Area % Integrate->Quantify Report Generate Purity Report Quantify->Report

Caption: Workflow for routine GC-FID purity analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately dilute the this compound sample 1:100 (v/v) in a suitable solvent like carbon disulfide (CS2) or hexane.

  • Instrumentation: An Agilent 8890 GC system (or equivalent) equipped with a split/splitless inlet and a Flame Ionization Detector.[3]

  • GC Parameters:

    • Column: Agilent J&W HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.

    • Inlet: Split mode, 100:1 split ratio.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.5 mL/min.

    • Oven Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 15°C/min to 240°C.

      • Hold: Hold at 240°C for 5 minutes.

    • Detector: FID.

    • Detector Temperature: 300°C.

    • Injection Volume: 1 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percent of the main this compound peak relative to the total area of all peaks.

Protocol 2: Definitive Impurity Identification by GC-MS

This workflow is designed for the comprehensive identification of both known and unknown impurities, which is essential during process development or troubleshooting.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis & ID Prep_Start Start Dilute Dilute Sample (e.g., 1:100 in CH2Cl2) Prep_Start->Dilute Vial Transfer to 2mL Autosampler Vial Dilute->Vial Prep_End Ready for Injection Vial->Prep_End Inject Inject 1 µL (Split 50:1) Prep_End->Inject Load into Autosampler Separate Mid-Polar Column Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (m/z 40-450) Ionize->Analyze Data Acquire Spectra Analyze->Data Deconvolute Deconvolute Peaks Data->Deconvolute LibrarySearch Search NIST Library Deconvolute->LibrarySearch Confirm Confirm Structure LibrarySearch->Confirm Report Generate Impurity Report Confirm->Report

Caption: Workflow for impurity identification via GC-MS.

Step-by-Step Methodology:

  • Sample Preparation: Accurately dilute the this compound sample 1:100 (v/v) in dichloromethane (CH2Cl2).

  • Instrumentation: A Thermo Scientific TRACE 1310 GC coupled to an ISQ 7000 single quadrupole MS (or equivalent) is suitable.[9]

  • GC-MS Parameters:

    • Column: Agilent J&W DB-17ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent mid-polar column).

    • Inlet: Split mode, 50:1 split ratio.

    • Inlet Temperature: 260°C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: Hold at 250°C for 10 minutes.

    • Injection Volume: 1 µL.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

      • Mass Range: Scan from m/z 40 to 450.

      • Source Temperature: 230°C.

      • Transfer Line Temperature: 250°C.

  • Data Analysis: Following data acquisition, process the chromatogram to detect all impurity peaks. For each peak, compare the acquired mass spectrum against a reference library, such as the NIST/EPA/NIH Mass Spectral Library, to obtain a tentative identification.[13]

Concluding Recommendations

The selection of a GC method for this compound analysis should be a deliberate choice guided by the specific analytical question at hand.

  • For routine QA/QC , where speed, robustness, and quantitative accuracy are paramount, a GC-FID method with a non-polar or mid-polar column provides a reliable and cost-effective solution.

  • For research, process development, and troubleshooting , where the definitive identification of unknown peaks is critical, a GC-MS based method is indispensable.

By understanding the fundamental principles behind column and detector selection, and by utilizing the validated protocols provided, researchers and analysts can confidently develop and implement methods that ensure the quality and consistency of this compound and the innovative materials derived from it.

References

A Senior Application Scientist's Guide to the Synthesis of o-Isopropenyltoluene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of specialized chemical intermediates is a cornerstone of innovation. o-Isopropenyltoluene, a valuable monomer and synthetic intermediate[1], presents a compelling case study in selecting the optimal synthetic route. This guide provides an in-depth, objective comparison of the primary methods for synthesizing this compound, grounded in experimental data and practical insights. We will delve into the mechanistic intricacies, detailed protocols, and performance benchmarks of each pathway to empower you with the knowledge to make informed decisions for your specific research and development needs.

Introduction to this compound

This compound (also known as 1-methyl-2-(prop-1-en-2-yl)benzene) is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1][2][3][4] Its structure, featuring a toluene backbone with an ortho-isopropenyl group, makes it a versatile building block in organic synthesis, particularly in the production of polymers and fine chemicals. The selection of an appropriate synthetic strategy is paramount and is often a balance between yield, purity, scalability, and the availability of starting materials. This guide will explore three primary synthesis methodologies: the Wittig reaction, the Grignard reaction followed by dehydration, and the catalytic dehydrogenation of o-ethyltoluene.

Method 1: The Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[5] The reaction utilizes a phosphorus ylide (a Wittig reagent) to convert a carbonyl group into a carbon-carbon double bond. In the context of this compound synthesis, the starting material is 2-methylacetophenone.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the phosphorus ylide on the electrophilic carbonyl carbon of 2-methylacetophenone. This forms a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring. The driving force of the reaction is the subsequent fragmentation of the oxaphosphetane to yield the desired alkene (this compound) and the highly stable triphenylphosphine oxide.

Experimental Workflow: Wittig Reaction

Wittig_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up and Purification Methyltriphenylphosphonium_bromide Methyltriphenylphosphonium bromide in THF Ylide Methylenetriphenyl- phosphorane (Ylide) Methyltriphenylphosphonium_bromide->Ylide Deprotonation Strong_Base Strong Base (e.g., n-BuLi) Strong_Base->Ylide Reaction_Mixture Reaction Mixture Ylide->Reaction_Mixture 2-Methylacetophenone 2-Methylacetophenone in THF 2-Methylacetophenone->Reaction_Mixture Addition Quenching Quench with sat. NH4Cl Reaction_Mixture->Quenching Extraction Extraction with Ether Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Detailed Experimental Protocol
  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add a solution of a strong base, such as n-butyllithium (1.0 equivalent), dropwise. Allow the resulting bright yellow-orange solution of methylenetriphenylphosphorane to stir at 0 °C for 1 hour.

  • Wittig Reaction: To the freshly prepared ylide solution, add a solution of 2-methylacetophenone (1.0 equivalent) in anhydrous THF dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure this compound.

Method 2: Grignard Reaction Followed by Dehydration

This two-step approach involves the initial formation of a tertiary alcohol, 2-(o-tolyl)propan-2-ol, through the reaction of 2-methylacetophenone with a methyl Grignard reagent. The subsequent acid-catalyzed dehydration of this alcohol yields the target alkene, this compound.

Mechanistic Rationale

The first step is a classic nucleophilic addition of the Grignard reagent (methylmagnesium halide) to the carbonyl carbon of 2-methylacetophenone.[6][7][8] The resulting magnesium alkoxide is then protonated during an aqueous workup to give the tertiary alcohol. The second step is an acid-catalyzed elimination (E1) reaction. The acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[9][10][11] Departure of the water molecule generates a tertiary carbocation, which is then deprotonated by a weak base (e.g., water or the conjugate base of the acid) to form the double bond.

Experimental Workflow: Grignard Reaction and Dehydration

Grignard_Dehydration_Workflow cluster_grignard Grignard Reaction cluster_hydrolysis Hydrolysis cluster_dehydration Dehydration 2-Methylacetophenone 2-Methylacetophenone in dry Ether Grignard_Adduct Magnesium Alkoxide Adduct 2-Methylacetophenone->Grignard_Adduct Nucleophilic Addition MeMgI Methylmagnesium Iodide in Ether MeMgI->Grignard_Adduct Aqueous_Workup Aqueous Acid Work-up (e.g., NH4Cl) Grignard_Adduct->Aqueous_Workup Tertiary_Alcohol 2-(o-tolyl)propan-2-ol Aqueous_Workup->Tertiary_Alcohol Heating Heating Tertiary_Alcohol->Heating Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Heating This compound This compound Heating->this compound Elimination

Caption: Workflow for the synthesis of this compound via Grignard reaction and subsequent dehydration.

Detailed Experimental Protocol
  • Grignard Reaction: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl iodide (1.2 equivalents) in anhydrous diethyl ether to prepare the methylmagnesium iodide reagent. Once the Grignard reagent formation is complete, cool the flask to 0 °C. Add a solution of 2-methylacetophenone (1.0 equivalent) in anhydrous diethyl ether dropwise. After the addition, allow the mixture to stir at room temperature for 2-4 hours.

  • Hydrolysis and Isolation of the Alcohol: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude 2-(o-tolyl)propan-2-ol can be purified by distillation or used directly in the next step.

  • Dehydration: To the crude 2-(o-tolyl)propan-2-ol, add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid. Heat the mixture, and distill the this compound as it is formed. The distillate can be washed with a dilute sodium bicarbonate solution and then water, dried over anhydrous calcium chloride, and finally redistilled to obtain the pure product.

Method 3: Catalytic Dehydrogenation of o-Ethyltoluene

The dehydrogenation of o-ethyltoluene is an industrially relevant method for producing this compound. This process involves passing o-ethyltoluene vapor over a heated catalyst, typically in the presence of steam.

Mechanistic Rationale

The catalytic dehydrogenation proceeds via a heterogeneous catalytic mechanism. The o-ethyltoluene molecule adsorbs onto the surface of the catalyst. The catalyst facilitates the cleavage of two carbon-hydrogen bonds from the ethyl group, leading to the formation of a double bond and the release of hydrogen gas. The presence of steam can help to keep the catalyst surface clean by removing carbon deposits (coke) and can also shift the equilibrium towards the products. Iron oxide-based catalysts, often promoted with other metals like potassium and cerium, are commonly employed for this transformation.[12][13][14][15]

Experimental Workflow: Catalytic Dehydrogenation

Dehydrogenation_Workflow cluster_setup Reactor Setup cluster_reaction Dehydrogenation cluster_separation Product Separation o-Ethyltoluene_Steam o-Ethyltoluene and Steam Feed Tube_Furnace Packed-Bed Reactor in Tube Furnace o-Ethyltoluene_Steam->Tube_Furnace Catalyst_Bed Catalyst Bed (e.g., Fe2O3-based) Product_Stream Gaseous Product Stream Tube_Furnace->Product_Stream Catalytic Reaction High_Temp High Temperature (e.g., 600 °C) Condenser Condenser Product_Stream->Condenser Separation Phase Separation (Organic/Aqueous) Condenser->Separation Distillation Fractional Distillation Separation->Distillation This compound This compound Distillation->this compound

Caption: Workflow for the synthesis of this compound via catalytic dehydrogenation of o-ethyltoluene.

Detailed Experimental Protocol
  • Catalyst Preparation and Reactor Setup: A packed-bed reactor is prepared by loading a suitable catalyst, such as a potassium-promoted iron(III) oxide catalyst, into a quartz or stainless-steel tube. The reactor is placed inside a tube furnace.

  • Dehydrogenation Reaction: The catalyst is heated to the reaction temperature, typically in the range of 550-650 °C. A feed stream consisting of o-ethyltoluene and superheated steam (at a molar ratio of, for example, 1:10) is passed through the heated catalyst bed. The contact time is controlled by the flow rate of the reactants.

  • Product Collection and Analysis: The gaseous effluent from the reactor is passed through a condenser to liquefy the organic products and water. The organic layer is separated from the aqueous layer. The composition of the organic product is analyzed by gas chromatography (GC) to determine the conversion of o-ethyltoluene and the selectivity for this compound. The crude product is then purified by fractional distillation.

Comparative Performance Analysis

The choice of the most suitable synthesis method for this compound depends on a variety of factors, including the desired scale of production, available equipment, and cost considerations. The following table provides a comparative overview of the key performance indicators for each method.

FeatureWittig ReactionGrignard Reaction & DehydrationCatalytic Dehydrogenation
Starting Material 2-Methylacetophenone2-Methylacetophenoneo-Ethyltoluene
Key Reagents Methyltriphenylphosphonium bromide, strong baseMethylmagnesium iodide, acid catalystIron oxide-based catalyst, steam
Reaction Steps 1 (or 2 if ylide is pre-formed)21
Typical Yield Moderate to High (60-85%, estimated)High (70-90%, estimated)Moderate (40-60% conversion per pass)
Selectivity HighHigh (potential for side reactions during dehydration)Moderate to High (byproducts like benzene, toluene can form)
Reaction Conditions Room temperature0 °C to refluxHigh temperature (550-650 °C)
Scalability Laboratory scaleLaboratory to pilot scaleIndustrial scale
Key Advantages High selectivity, mild conditionsReadily available starting materials, high potential yieldContinuous process, suitable for large scale
Key Disadvantages Stoichiometric use of phosphonium salt, formation of triphenylphosphine oxide byproductRequires anhydrous conditions, two distinct stepsHigh energy input, catalyst deactivation, complex setup

Conclusion and Recommendations

Each of the discussed methods for the synthesis of this compound offers a unique set of advantages and disadvantages.

  • The Wittig reaction is an excellent choice for laboratory-scale synthesis where high selectivity is paramount and the removal of triphenylphosphine oxide is not a significant concern.

  • The Grignard reaction followed by dehydration represents a versatile and potentially high-yielding route for both laboratory and pilot-scale production. The two-step nature of the process allows for optimization at each stage.

  • Catalytic dehydrogenation is the most economically viable method for large-scale industrial production due to its continuous nature and the use of relatively inexpensive starting materials and catalysts. However, the high energy requirements and the need for specialized equipment make it less suitable for smaller-scale applications.

Ultimately, the optimal choice of synthesis will be dictated by the specific requirements of the researcher or organization, balancing the trade-offs between yield, purity, cost, and scale. This guide provides the foundational knowledge to make that decision with confidence.

References

  • Shekhah, O., Ranke, W., & Schlögl, R. (n.d.). Dehydrogenation of ethylbenzene over unpromoted iron oxide model catalyst. MPG.PuRe. [Link]

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  • ResearchGate. (2025, August 6). Dehydrogenation of ethylbenzene over Fe-Ce-Rb and Fe-Ce-Cs mixed oxide catalysts. ResearchGate. [Link]

  • ResearchGate. (2025, August 7). Oxidative Dehydrogenation of Ethylbenzene with CO2 over Iron Oxide-Based Catalysts. ResearchGate. [Link]

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  • ResearchGate. (2025, August 10). Dehydrogenation of ethylbenzene to styrene with CO 2 over iron oxide-based catalysts. ResearchGate. [Link]

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  • Filo. (2025, September 8). HO +HCI→> How are the following conversions carried out? 6m. (i) Propene ... [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of o-Isopropenyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory and Chemical Handling Professionals

As a cornerstone of organic synthesis and polymer production, o-isopropenyltoluene is a valuable compound in numerous research and development applications.[1] However, its classification as a flammable liquid and irritant necessitates a robust understanding of its handling and disposal to ensure laboratory safety and environmental protection.[2] This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.

Section 1: Understanding the Hazards of this compound

Before proceeding with disposal, it is crucial to recognize the inherent risks associated with this compound. A thorough understanding of its chemical and physical properties is the first line of defense in preventing accidents and ensuring safe handling.

1.1 Hazard Classification:

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Flammable Liquid and Vapor (Category 3): It has a flashpoint that allows it to ignite under ambient conditions.[2] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[3]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]

  • Aspiration Hazard (Category 1): May be fatal if swallowed and enters the airways.

  • Toxic to Aquatic Life with Long-Lasting Effects: Poses a significant threat to aquatic ecosystems.[4]

1.2 Key Safety and Handling Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[1][3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3] Use only non-sparking tools when handling.[3]

  • Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[3]

PropertyValueSource
GHS Hazard Codes H226, H315, H319, H304, H411[2]
Molecular Formula C₁₀H₁₂[1][2]
CAS Number 7399-49-7[1][2]
Section 2: Waste Characterization and Classification

Proper disposal begins with accurate waste characterization. This process determines the regulatory requirements for handling, storage, and final disposition.

2.1 Is it a Hazardous Waste?

Yes, this compound is considered a hazardous waste due to its ignitability. Under the Resource Conservation and Recovery Act (RCRA), it exhibits the characteristic of ignitability (D001) as it is a liquid with a flash point below 60°C (140°F).[5][6][7]

2.2 EPA Waste Code Determination:

The appropriate EPA hazardous waste code for this compound is D001 (Ignitable Waste) .[8] This classification is crucial for completing hazardous waste manifests and ensuring the waste is sent to a permitted treatment, storage, and disposal facility (TSDF).

Section 3: Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Rationale: Preventing accidental mixing of incompatible chemicals is paramount to laboratory safety. Mixing this compound with certain chemicals can lead to violent reactions.

  • Procedure:

    • Collect waste this compound in a dedicated, properly labeled container.

    • Do not mix it with other waste streams, especially strong oxidizing agents, acids, or bases.

    • Keep halogenated and non-halogenated solvent wastes separate, as their disposal costs can differ significantly.[6]

Step 2: Container Selection and Labeling

  • Rationale: Proper containment and clear communication of hazards are essential for safe storage and transport.

  • Procedure:

    • Use a container that is compatible with this compound, such as a high-density polyethylene (HDPE) or glass bottle. Ensure the container is in good condition with a secure, tight-fitting lid.[9]

    • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the EPA waste code "D001."

    • Indicate the hazards present using appropriate pictograms (e.g., flame, exclamation mark, health hazard).

Step 3: On-Site Accumulation and Storage

  • Rationale: Adherence to accumulation time limits and storage requirements is a key component of RCRA compliance.

  • Procedure:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[10]

    • The SAA must be at or near the point of generation and under the control of the operator.

    • Ensure the container is kept closed except when adding waste.[9][10]

    • Store in a cool, well-ventilated place away from direct sunlight and ignition sources.

Step 4: Arranging for Disposal

  • Rationale: Hazardous waste must be transported and disposed of by a licensed and certified hazardous waste contractor.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.[10]

    • Provide the waste manifest with accurate information about the chemical and its quantity.

Section 4: Disposal Decision-Making Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

A Generation of This compound Waste C Collect in a dedicated, compatible container A->C B Is the waste container properly labeled and sealed? D Label container with 'Hazardous Waste', 'this compound', and 'D001' B->D No E Store in a designated Satellite Accumulation Area (SAA) B->E Yes C->D D->B F Is the SAA at or near the point of generation? E->F G Relocate to a compliant SAA F->G No H Contact EHS or a certified waste disposal vendor for pickup F->H Yes G->H I Provide accurate waste manifest information H->I J Waste properly disposed I->J

Caption: Decision workflow for the disposal of this compound.

Section 5: Recommended Disposal Method

The primary and most environmentally sound method for the disposal of this compound is incineration .[11]

  • Rationale: High-temperature incineration in a licensed hazardous waste incinerator effectively destroys the organic compound, converting it into less harmful substances like carbon dioxide and water.[11] This method is preferred over landfilling to prevent potential soil and groundwater contamination.

Section 6: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

6.1 Spill Response:

  • Evacuate: Immediately evacuate the area and remove all ignition sources.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the liquid.[3]

  • Collection: Place the absorbed material into a sealed, labeled container for disposal as hazardous waste.

  • Large Spills: For large spills, contact your institution's emergency response team or local fire department.

6.2 First Aid Measures:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

  • Skin: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

References

  • O,alpha-dimethylstyrene | C10H12 | CID 81886. PubChem. [Link]

  • SAFETY DATA SHEET (2019-03-18). KUMHO P&B CHEMICALS.INC. [Link]

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  • How to Dispose of Solvents: Safe and Responsible Methods. Maratek. [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Waste Code - RCRAInfo. EPA. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling o-Isopropenyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for the handling and disposal of o-Isopropenyltoluene (CAS 7399-49-7). As researchers and drug development professionals, our primary responsibility is to mitigate risk through a deep, causal understanding of the materials we work with. This document moves beyond a simple checklist to provide a self-validating system of protocols grounded in authoritative safety data.

Hazard Assessment: Understanding the Risks of this compound

This compound, also known as o,α-Dimethylstyrene, is a colorless to pale yellow aromatic hydrocarbon liquid.[1] While a valuable intermediate in organic synthesis, its chemical properties present several significant hazards that dictate our safety protocols.[1] The primary risks are its flammability and its irritant properties upon contact.[2] GHS classifications identify it as a flammable liquid and vapor, a skin irritant, and a serious eye irritant.[2] Furthermore, like many volatile organic solvents, it poses an aspiration hazard and may be fatal if swallowed and enters the airways.[3]

Understanding these hazards is the first step in establishing a robust safety framework. The following table summarizes its key properties and hazard classifications.

PropertyValueSource(s)
CAS Number 7399-49-7[1][2][4]
Molecular Formula C₁₀H₁₂[1][2]
Molecular Weight 132.20 g/mol [2][4]
Appearance Colorless to pale yellow liquid[1]
Flash Point 47 °C / 116.6 °F[3]
GHS Hazard Statements H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritation[2]
Primary Hazards Flammable, Skin Irritant, Eye Irritant, Aspiration Hazard[2][3]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to protection is paramount. This begins with engineering controls and is supplemented by carefully selected PPE.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is worn, engineering controls must be in place. These are designed to remove the hazard at its source.

  • Chemical Fume Hood: All handling of this compound, including transfers, reactions, and dilutions, must be performed inside a certified chemical fume hood.[3] This is non-negotiable, as it contains vapors and protects the user from inhalation and splashes.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[1][3]

  • Ignition Source Control: Due to its flammability, all potential ignition sources (hot plates, open flames, non-intrinsically safe equipment) must be removed from the work area.[3] Use only explosion-proof and non-sparking tools and equipment.[3]

Eye and Face Protection

This compound causes serious eye irritation (H319).[2] Therefore, robust eye protection is mandatory.

  • Chemical Splash Goggles: Wear snug-fitting chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5] Standard safety glasses do not provide adequate protection from splashes or vapors.

  • Face Shield: When handling larger quantities (>1 liter) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.

Skin and Body Protection

Direct contact can cause skin irritation (H315).[2] Appropriate gloves and protective clothing are required to prevent any skin exposure.[3]

  • Gloves: Selecting the correct glove material is critical. Not all common laboratory gloves are suitable for prolonged contact with aromatic hydrocarbons.

    • Recommended: Viton® or heavy-duty Nitrile gloves are generally recommended for resistance to aromatic hydrocarbons.

    • Verification is Mandatory: Always consult the glove manufacturer’s chemical resistance chart to verify the suitability and breakthrough time for this compound or similar aromatic compounds. Do not rely on generic recommendations.

    • Procedure: Double-gloving (wearing two pairs of gloves) is recommended for added protection during transfers. Inspect gloves for any signs of degradation or puncture before and during use. Remove and replace gloves immediately if contamination is suspected.

  • Protective Clothing: A flame-resistant lab coat is required. For tasks with a higher splash potential, a chemically resistant apron should be worn over the lab coat. Ensure clothing fully covers the arms and legs.

Respiratory Protection

While engineering controls are the primary method for preventing inhalation, respiratory protection may be necessary in specific situations.

  • When Required: A respirator is necessary if work must be performed outside of a fume hood, if engineering controls are not functioning properly, or during a large spill cleanup.[3]

  • Type of Respirator: Use a NIOSH-approved air-purifying respirator (APR) with organic vapor (OV) cartridges (Type A, Brown, conforming to EN14387).[3]

  • Fit Testing: All personnel required to wear a respirator must be properly fit-tested and trained in its use, inspection, and maintenance, in accordance with OSHA standard 29 CFR 1910.134.[5]

Procedural Guidance: Workflow for Safe Handling

The following workflow outlines the critical steps from preparation to cleanup. Adherence to this sequence is essential for minimizing exposure risk.

Caption: Workflow for PPE selection and use when handling this compound.

Step-by-Step PPE Donning and Doffing
  • Donning (Putting On):

    • Put on inner gloves.

    • Put on lab coat or chemical-resistant suit.

    • Put on outer gloves, ensuring the cuff goes over the sleeve of the lab coat.

    • Put on chemical splash goggles and face shield (if needed).

    • Enter the work area.

  • Doffing (Taking Off) - Critical to Prevent Contamination:

    • Inspect outer gloves for contamination. If contaminated, clean the exterior before proceeding.

    • Remove the outer gloves by peeling them off without touching the outside surface with your bare hand.

    • Remove face shield and goggles from the back.

    • Remove lab coat, turning it inside out as you remove it.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Emergency Procedures and First Aid

Immediate and correct action is vital in the event of an exposure.[3]

Exposure RouteImmediate Action
Skin Contact Immediately take off all contaminated clothing.[3] Rinse the affected skin with copious amounts of water for at least 15 minutes.[3][6] Seek medical attention if irritation develops or persists.[6]
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the exposed person to fresh air at once and keep them comfortable for breathing.[3] If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. [3] This is an aspiration hazard. If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention.[3]

Decontamination and Waste Disposal

Proper disposal is a legal and ethical requirement to protect both personnel and the environment.

  • Decontamination: Reusable PPE, such as face shields and goggles, should be decontaminated according to your institution's standard procedures after each use.

  • Waste Characterization: this compound and any materials contaminated with it (e.g., used gloves, absorbent pads, empty containers) are considered hazardous waste.[9]

  • Disposal Plan:

    • Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[9][10] The container must be compatible with aromatic hydrocarbons.

    • Labeling: The label must clearly state "Hazardous Waste" and list the chemical constituents, including "this compound."

    • Storage: Store the waste container in a designated Satellite Accumulation Area within the lab, away from ignition sources and incompatible materials.[9][10]

    • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department. Never pour chemical waste down the drain or dispose of it in regular trash.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.